14-(Fmoc-amino)-tetradecanoic acid
Description
The exact mass of the compound 14-(Fmoc-amino)-myristic acid is 465.28790873 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
14-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO4/c31-28(32)20-10-8-6-4-2-1-3-5-7-9-15-21-30-29(33)34-22-27-25-18-13-11-16-23(25)24-17-12-14-19-26(24)27/h11-14,16-19,27H,1-10,15,20-22H2,(H,30,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTDLOPKIDWKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 14-(Fmoc-amino)-tetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for 14-(Fmoc-amino)-tetradecanoic acid. This bifunctional molecule is of significant interest in the fields of peptide synthesis, drug delivery, and proteomics, particularly for its role as a versatile linker.
Core Chemical Properties
This compound is an aliphatic chain featuring a terminal carboxylic acid and an Fmoc-protected amine.[1][2] This structure allows for sequential, controlled reactions at either end of the molecule. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group essential for solid-phase peptide synthesis (SPPS).[3][4] The long 14-carbon chain imparts a hydrophobic character to the molecule.[3][5]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | (R,S)-Fmoc-2-amino-tetradecanoic acid | (R)-Fmoc-2-amino-tetradecanoic acid |
| CAS Number | 1931109-55-5[1][2] | 919122-99-9[3] | 478706-39-7[5] |
| Molecular Formula | C₂₉H₃₉NO₄[1][2] | C₂₉H₃₉NO₄[3] | C₂₉H₃₉NO₄[5] |
| Molecular Weight | 465.6 g/mol [1] - 465.63 g/mol [6] | 465.63 g/mol [3] | 465.62 g/mol [5] |
| Appearance | White powder[3][5] | White powder[3] | White powder[5] |
| Melting Point | Not specified | 97 - 106 °C[3] | 107 - 111 °C[5] |
| Purity | >95%[6] | ≥ 98% (HPLC)[3] | ≥ 99.5% (Chiral HPLC)[5] |
| Boiling Point | 646.3±28.0 °C (Predicted)[2] | Not specified | Not specified |
| Density | 1.098±0.06 g/cm³ (Predicted)[2] | Not specified | Not specified |
| pKa | 4.78±0.10 (Predicted)[2] | Not specified | Not specified |
| Storage Conditions | -20°C[1][6] | 0-8°C[3] | 2-8°C[5] |
| Solubility | Poorly soluble in water; soluble in organic solvents like alcohol, chloroform, and ether.[7][8] | Not specified | Not specified |
Applications in Research and Development
The unique bifunctional nature of this compound makes it a valuable tool in several advanced applications:
-
PROTAC Synthesis: It is widely used as an aliphatic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][6][9] The carboxylic acid end can be coupled to a protein-of-interest ligand, while the amine (after Fmoc deprotection) can be attached to an E3 ligase-binding moiety.
-
Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with modified hydrophobic properties or for tethering other molecules to a peptide chain.[3][5]
-
Surface Modification and Bioconjugation: The long alkyl chain and reactive termini are suitable for modifying surfaces to alter their properties or for linking peptides and other biomolecules together.[1][5]
-
Drug Development: Its structure is valuable for designing novel therapeutics, such as membrane-active peptides, where the long aliphatic chain can enhance hydrophobic interactions and improve bioavailability.[3][5]
Experimental Protocols and Methodologies
The use of this compound primarily revolves around two key reactions: the deprotection of the Fmoc group and the coupling of the carboxylic acid.
Fmoc Group Deprotection
The Fmoc group is a temporary protecting group for the amine, which is stable under acidic conditions but readily removed by a base.[4]
-
Objective: To expose the primary amine for subsequent conjugation.
-
Reagents: A solution of 20% piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF) is typically used.[10][11]
-
Procedure:
-
The resin-bound substrate is swelled in DMF.[11]
-
The piperidine/DMF solution is added to the reaction vessel.[10]
-
The mixture is agitated for approximately 15-30 minutes at room temperature to ensure complete removal of the Fmoc group.[10]
-
The resin is then thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.[10]
-
Carboxylic Acid Coupling (Amide Bond Formation)
The terminal carboxylic acid can be activated to react with a primary amine, forming a stable amide bond.[1][2]
-
Objective: To conjugate the carboxylic acid end of the linker to another molecule (e.g., an amino acid, a protein ligand).
-
Reagents:
-
Activating Agents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly employed.[1][2][10]
-
Base: A non-nucleophilic base like N-methylmorpholine (NMM) or collidine is often added.[11]
-
Solvent: Anhydrous DMF is the standard solvent.[11]
-
-
Procedure:
-
The this compound, the activating agent (e.g., HATU), and an additive like HOAt (1-Hydroxy-7-azabenzotriazole) are dissolved in DMF.[11]
-
The amine-containing molecule (e.g., resin-bound peptide with a free N-terminus) is added to the solution.
-
A base (e.g., NMM) is added to facilitate the reaction.[11]
-
The reaction is allowed to proceed for 1-4 hours at room temperature until the coupling is complete.[10][11]
-
The resin is washed with DMF to remove excess reagents and byproducts.[11]
-
Visualizations: Workflows and Structures
The following diagrams illustrate the key processes involving this compound.
Caption: General workflow for using the linker in SPPS.
Caption: Conceptual role as a bifunctional linker.
References
- 1. This compound, 1931109-55-5 | BroadPharm [broadpharm.com]
- 2. Tetradecanoic acid, 14-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | 1931109-55-5 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medkoo.com [medkoo.com]
- 7. TETRADECANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. targetmol.cn [targetmol.cn]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to the Physicochemical Characteristics of 14-(Fmoc-amino)-tetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 14-(Fmoc-amino)-tetradecanoic acid, a critical building block in modern peptide synthesis and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document details its physical and chemical properties, outlines key experimental protocols for its use, and provides a visual representation of its application in solid-phase peptide synthesis.
Core Physicochemical Data
Quantitative data for this compound is summarized in the table below for easy reference and comparison. These values are essential for designing and executing synthetic protocols, as well as for the purification and characterization of resulting molecules.
| Property | Value | Source |
| Chemical Formula | C₂₉H₃₉NO₄ | [1] |
| Molecular Weight | 465.6 g/mol | [1] |
| CAS Number | 1931109-55-5 | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| pKa (Predicted) | 4.78 ± 0.10 | [2] |
| Boiling Point (Predicted) | 646.3 ± 28.0 °C | [2] |
| Storage Temperature | -20°C | [1] |
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, its solubility can be inferred from its structural components: the lipophilic tetradecanoic acid chain and the bulky, aromatic Fmoc protecting group. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS).
Based on this, this compound is expected to be soluble in:
-
N-Methyl-2-pyrrolidone (NMP) [3]
-
Dimethyl sulfoxide (B87167) (DMSO) [3]
-
It is anticipated to have limited solubility in water and non-polar organic solvents.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound, primarily focusing on its application in solid-phase peptide synthesis.
Synthesis of this compound (General Procedure)
The synthesis of this compound typically involves the reaction of 14-aminotetradecanoic acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.
Materials:
-
14-aminotetradecanoic acid
-
Fmoc-OSu or Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃) or a suitable organic base (e.g., triethylamine)
-
Dioxane and water, or another suitable solvent system
-
Diethyl ether or ethyl acetate (B1210297) for extraction
-
1 M Hydrochloric acid (HCl)
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 14-aminotetradecanoic acid in a mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution in an ice bath.
-
Add a solution of Fmoc-OSu or Fmoc-Cl in dioxane dropwise to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu/Fmoc-Cl.
-
Acidify the aqueous layer to a pH of ~2 by the dropwise addition of 1 M HCl while cooling in an ice bath.
-
A white precipitate of the product will form. Extract the product into ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a high-purity solid.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/hexane, or ethanol/water)[5]
Procedure:
-
Dissolve the crude product in a minimum amount of the hot solvent (e.g., ethyl acetate).
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Slowly add a less polar solvent (e.g., hexane) until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Fmoc Deprotection in Solid-Phase Peptide Synthesis
The removal of the Fmoc group is a crucial step to elongate the peptide chain.
Materials:
-
Resin-bound peptide with a terminal Fmoc-protected 14-aminotetradecanoyl group
-
20% piperidine (B6355638) in DMF (v/v)
-
DMF
Procedure:
-
Swell the resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 3-5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[6]
Coupling Reaction in Solid-Phase Peptide Synthesis
Following Fmoc deprotection, the newly liberated amine is coupled with the next Fmoc-protected amino acid.
Materials:
-
Resin with a terminal 14-aminotetradecanoyl group
-
Fmoc-protected amino acid
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)[2]
-
A tertiary amine base (e.g., DIPEA or NMM)
-
DMF
Procedure:
-
In a separate vessel, dissolve the Fmoc-protected amino acid in DMF.
-
Add the coupling reagents and the tertiary amine base to activate the carboxylic acid group of the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.
Visualization of Application in Solid-Phase Peptide Synthesis
The following diagram illustrates the logical workflow of incorporating this compound into a growing peptide chain during solid-phase peptide synthesis.
Caption: Workflow for incorporating this compound in SPPS.
References
- 1. This compound, 1931109-55-5 | BroadPharm [broadpharm.com]
- 2. Tetradecanoic acid, 14-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | 1931109-55-5 [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. peptide.com [peptide.com]
- 5. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 6. chem.uci.edu [chem.uci.edu]
Navigating the Solubility of 14-(Fmoc-amino)-tetradecanoic Acid in Organic Solvents: A Technical Guide
The solubility of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids is a critical factor in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS). Inadequate solubility can lead to challenges in reaction kinetics, coupling efficiency, and overall yield and purity of the final product. The unique structure of 14-(Fmoc-amino)-tetradecanoic acid, featuring a bulky, aromatic Fmoc group, a long C14 alkyl chain, and a polar carboxylic acid, results in a complex solubility profile that is highly dependent on the choice of solvent.
General Solubility Principles of Fmoc-Amino Acids
Fmoc-protected amino acids are generally soluble in polar aprotic solvents. Commonly used solvents in peptide synthesis include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc).[1][2] Chlorinated solvents such as dichloromethane (B109758) (DCM) are also frequently employed.[1][2] The choice of solvent is often dictated by its ability to swell the resin in SPPS and to dissolve the incoming Fmoc-amino acid.
Recent efforts have focused on identifying more environmentally friendly or "greener" solvents. For instance, PolarClean (methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate) and triethyl phosphate (B84403) (TEP) have emerged as promising alternatives, with many standard Fmoc-amino acids exhibiting high solubility in these media.[3]
The solubility of a specific Fmoc-amino acid is highly dependent on the nature of its side chain.[4] For this compound, the long, nonpolar tetradecanoyl chain is expected to significantly influence its solubility, likely increasing its affinity for less polar organic solvents compared to Fmoc-amino acids with shorter or more polar side chains. However, the presence of the polar carboxylic acid and the bulky Fmoc group necessitates a careful selection of solvents to achieve optimal dissolution.
Quantitative Solubility Data
As specific quantitative solubility data for this compound is not found in peer-reviewed literature, the following table is provided as a template for researchers to populate with their own experimentally determined values. This structured format allows for easy comparison of solubility across different solvents and conditions.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| N,N-Dimethylformamide (DMF) | ||||
| N-Methyl-2-pyrrolidone (NMP) | ||||
| Dichloromethane (DCM) | ||||
| Tetrahydrofuran (THF) | ||||
| Acetonitrile (ACN) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Chloroform | ||||
| Methanol | ||||
| Ethanol | ||||
| User-defined solvent 1 | ||||
| User-defined solvent 2 |
Experimental Protocol for Solubility Determination
Due to the lack of readily available data, empirical determination of solubility is often necessary.[4][5] The following is a detailed methodology for determining the solubility of this compound in various organic solvents.
Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMF, NMP, DCM, THF, etc.)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short time to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.
-
-
Sample Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant from each vial using a micropipette.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer. The Fmoc group has a strong UV absorbance, which can be utilized for quantification.
-
-
Calculation of Solubility:
-
From the measured concentration of the diluted sample, calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
Visualizing Key Concepts
To better understand the factors influencing solubility and the experimental process, the following diagrams are provided.
Caption: Factors influencing the solubility of this compound.
Caption: Experimental workflow for determining solubility.
This guide provides a comprehensive starting point for researchers working with this compound. By understanding the general principles of Fmoc-amino acid solubility and by employing a rigorous experimental protocol, scientists can effectively determine the optimal solvent systems for their specific applications, thereby enhancing the efficiency and success of their synthetic endeavors.
References
Synthesis and Purification of 14-(Fmoc-amino)-tetradecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 14-(Fmoc-amino)-tetradecanoic acid, a key building block in various fields of chemical and biomedical research, including peptide synthesis and the development of proteolysis-targeting chimeras (PROTACs).[1][2] This document details the underlying chemical principles, experimental methodologies, and analytical techniques for the successful preparation and purification of this bifunctional molecule.
Introduction
This compound is a long-chain fatty acid derivative that incorporates a terminal carboxylic acid and a 9-fluorenylmethyloxycarbonyl (Fmoc) protected amine. The Fmoc group is a base-labile protecting group widely utilized in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal with mild bases.[1][2] The presence of both a carboxylic acid and a protected amine on a long aliphatic chain makes this compound a valuable linker molecule in the design of complex molecular architectures.
Synthesis of this compound
The synthesis of this compound is achieved through the N-protection of the corresponding free amino acid, 14-aminotetradecanoic acid, with an Fmoc-donating reagent. The most common and efficient method involves the use of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-O-Su).
Synthesis Workflow
The synthesis process can be summarized in the following workflow:
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is a representative method for the Fmoc protection of an amino acid. Optimization may be required for specific scales and purity requirements.
Materials:
-
14-Aminotetradecanoic acid
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-O-Su)
-
1,4-Dioxane or Tetrahydrofuran (THF)
-
10% Aqueous sodium carbonate solution or 1N Sodium Hydroxide
-
Diethyl ether or Hexane (B92381)
-
Ethyl acetate (B1210297)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Deionized water
Procedure:
-
Dissolution: Dissolve 14-aminotetradecanoic acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane/water or THF/water.
-
Fmoc-O-Su Addition: In a separate flask, dissolve Fmoc-O-Su (1.05-1.2 equivalents) in dioxane or THF.
-
Reaction: Slowly add the Fmoc-O-Su solution to the amino acid solution with vigorous stirring at room temperature. The pH of the reaction mixture should be maintained between 9 and 10 by the dropwise addition of 10% sodium carbonate solution or 1N NaOH as needed. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water.
-
Wash the aqueous solution with diethyl ether or hexane to remove any unreacted Fmoc-O-Su and by-products.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl. A white precipitate of the product should form.
-
-
Extraction: Extract the precipitated product with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
Purification of this compound
Purification of the crude product is crucial to remove unreacted starting materials and by-products. The primary methods for purifying Fmoc-amino acids are recrystallization and column chromatography.
Purification Workflow
Caption: General workflow for the purification of this compound.
Experimental Protocols
Recrystallization is often the most effective method for purifying Fmoc-amino acids. The choice of solvent is critical and may require some experimentation.
General Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, toluene (B28343), or an ethanol/water mixture).[3][4]
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Note: A common solvent system for recrystallizing other Fmoc-amino acids is ethyl acetate/hexane or toluene.[3][5] For some Fmoc-amino acids, dissolving the crude product in a solvent like toluene at an elevated temperature (e.g., 50°C), followed by cooling, filtration, and drying, has proven effective.[3] Another reported method for N-Fmoc-amino acids involves dissolving the crude product in an ethanol/water system at 60-80°C and then crystallizing at a lower temperature (12-16°C).[4][6]
If recrystallization does not yield a product of sufficient purity, column chromatography can be employed.
General Procedure:
-
Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the purification of Fmoc-amino acids.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. A gradient elution, starting with a lower polarity and gradually increasing the polarity, is often effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
-
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₉H₃₉NO₄ | [1] |
| Molecular Weight | 465.63 g/mol | [1] |
| CAS Number | 1931109-55-5 | [2] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available (predicted to be a solid at room temperature) | |
| Solubility | Soluble in organic solvents like ethyl acetate, dichloromethane, and DMF. |
Analytical Data (Representative)
| Analysis | Specification |
| Purity (HPLC) | ≥ 95% |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry | [M+H]⁺ or [M-H]⁻ corresponds to the calculated exact mass (465.2879) |
Quality Control and Analytical Methods
To ensure the purity and identity of the synthesized this compound, various analytical techniques should be employed.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for monitoring the progress of the synthesis and for identifying fractions containing the product during column chromatography. A typical mobile phase for TLC of Fmoc-amino acids is a mixture of hexane and ethyl acetate.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the final purity of this compound.[7][8]
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA), is typically employed.
-
Detection: UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 254 nm or 265 nm) is used.
For determining enantiomeric purity, chiral HPLC may be necessary, employing a chiral stationary phase.[8]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product. The spectra should show characteristic peaks for the fluorenyl, methoxycarbonyl, and the tetradecanoic acid moieties.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
Conclusion
The synthesis and purification of this compound can be reliably achieved through standard organic chemistry techniques. The key steps involve the Fmoc protection of 14-aminotetradecanoic acid, followed by a robust purification strategy, typically involving recrystallization. Careful monitoring of the reaction and rigorous analytical characterization are essential to ensure the high purity required for its intended applications in research and development. This guide provides the foundational knowledge and methodologies for the successful preparation of this valuable chemical tool.
References
- 1. medkoo.com [medkoo.com]
- 2. Tetradecanoic acid, 14-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | 1931109-55-5 [chemicalbook.com]
- 3. ajpamc.com [ajpamc.com]
- 4. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 7. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
Technical Guide: 14-(Fmoc-amino)-tetradecanoic Acid in Research and Development
CAS Number: 1931109-55-5
Introduction
14-(Fmoc-amino)-tetradecanoic acid is a bifunctional linker molecule increasingly utilized in the fields of peptide synthesis, drug discovery, and biotechnology. Its structure, featuring a long aliphatic chain terminating in a carboxylic acid and an Fmoc-protected amine, makes it a versatile building block for the synthesis of complex biomolecules and targeted therapeutics. This technical guide provides an in-depth overview of its chemical properties, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases. It is important to note that some physical properties, such as boiling point and pKa, are predicted values.
| Property | Value | Source |
| CAS Number | 1931109-55-5 | [1][2] |
| Molecular Formula | C₂₉H₃₉NO₄ | [1][2] |
| Molecular Weight | 465.6 g/mol | [1] |
| Exact Mass | 465.2879 u | [2] |
| Purity | >95% (typically) | [2] |
| Appearance | White to off-white solid | N/A |
| Boiling Point (Predicted) | 646.3 ± 28.0 °C | [3] |
| Density (Predicted) | 1.098 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.78 ± 0.10 | [3] |
| Storage Conditions | -20°C for long-term storage | [1] |
Core Applications in Drug Development and Research
The primary application of this compound is as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3][4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The aliphatic chain of this compound serves as a spacer, connecting the target-binding ligand to the E3 ligase-binding ligand.
The terminal functional groups allow for sequential or orthogonal conjugation:
-
The Fmoc-protected amine can be deprotected under basic conditions (e.g., piperidine (B6355638) in DMF) to reveal a primary amine, which can then be coupled to a desired molecule.[3][4][6]
-
The carboxylic acid can be activated (e.g., using HATU or EDC) to form a stable amide bond with a primary amine on another molecule.[3][4][6]
This bifunctionality makes it a valuable tool in solid-phase peptide synthesis (SPPS) for the introduction of a lipophilic tail or for linking peptides to other moieties.
Experimental Protocols
The following are generalized experimental protocols for the utilization of this compound in its primary application, solid-phase peptide synthesis, based on standard laboratory practices.
Protocol 1: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group from the terminal amine of this compound that has been previously coupled to a solid support.
Materials:
-
Resin-bound peptide with a terminal this compound
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Swell the resin in DMF for 30-60 minutes in a fritted reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture gently using a shaker or by bubbling an inert gas from the bottom of the vessel for 20-30 minutes at room temperature.[7]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM (2-3 times) and dry under vacuum.
Protocol 2: Carboxylic Acid Activation and Coupling
This protocol outlines the coupling of the carboxylic acid of this compound to a resin-bound amine.
Materials:
-
This compound
-
Resin with a free primary amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) or a similar coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Swell the amine-functionalized resin in DMF for 30-60 minutes.
-
In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin loading) and HATU (1.5-3 equivalents) in DMF.
-
Add DIPEA (3-6 equivalents) to the solution from step 2 and pre-activate for 5-10 minutes at room temperature.
-
Drain the DMF from the swollen resin and add the pre-activated linker solution.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
Visualizing Workflows and Pathways
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing this compound as a linker.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Logical Relationship of Functional Groups
This diagram illustrates the reactivity of the two functional groups of this compound.
Caption: Reactivity of the functional groups of this compound.
This technical guide provides a foundational understanding of this compound for its application in research and development. While specific experimental data for this compound is limited in publicly accessible literature, the provided general protocols and workflows offer a strong starting point for its use in the synthesis of PROTACs and other complex molecules. Researchers are advised to perform small-scale test reactions to optimize conditions for their specific applications.
References
- 1. This compound, 1931109-55-5 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. Tetradecanoic acid, 14-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | 1931109-55-5 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. This compound 1931109-55-5 | MCE [medchemexpress.cn]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
An In-depth Technical Guide to the Structural Analysis of Fmoc-Protected Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and techniques used in the structural analysis of fatty acids protected with the fluorenylmethyloxycarbonyl (Fmoc) group. Fmoc-protected fatty acids are crucial intermediates in the synthesis of lipopeptides and other acylated molecules with significant therapeutic potential. A thorough understanding of their structural characteristics is paramount for ensuring the quality, purity, and intended biological function of the final synthetic products.
Introduction to Fmoc-Protected Fatty Acids
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely employed in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). Its application extends to the protection of the amino group in ω-amino fatty acids or the hydroxyl group in hydroxy fatty acids, enabling their selective incorporation into larger molecules. The bulky, aromatic nature of the Fmoc group significantly influences the physicochemical properties of the fatty acid, impacting its solubility, crystallinity, and behavior in various analytical systems.
Core Analytical Techniques for Structural Elucidation
The structural analysis of Fmoc-protected fatty acids relies on a combination of spectroscopic and chromatographic techniques to determine their chemical identity, purity, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of Fmoc-protected fatty acids in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Table 1: Predicted ¹H NMR Chemical Shifts for Fmoc-Stearic Acid in CDCl₃
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Fmoc-H (aromatic) | 7.77, 7.59, 7.40, 7.31 | d, d, t, t |
| Fmoc-CH | 4.22 | t |
| Fmoc-CH₂ | 4.40 | d |
| Fatty Acid α-CH₂ | 2.35 | t |
| Fatty Acid β-CH₂ | 1.63 | m |
| Fatty Acid internal CH₂ | 1.25 | br s |
| Fatty Acid ω-CH₃ | 0.88 | t |
Predicted data is based on typical values for the Fmoc group and published data for stearic acid.[1][2]
Table 2: Predicted ¹³C NMR Chemical Shifts for Fmoc-Stearic Acid in CDCl₃
| Carbons | Predicted Chemical Shift (ppm) |
| Fatty Acid C=O | ~179 |
| Fmoc C=O | ~156 |
| Fmoc C (aromatic) | 143.8, 141.3, 127.7, 127.0, 125.1, 120.0 |
| Fmoc-CH₂ | 67.2 |
| Fmoc-CH | 47.3 |
| Fatty Acid α-C | 34.1 |
| Fatty Acid β-C | 24.7 |
| Fatty Acid internal C | 29.0 - 29.7 |
| Fatty Acid ω-1 C | 31.9 |
| Fatty Acid ω-2 C | 22.7 |
| Fatty Acid ω-C | 14.1 |
Predicted data is based on typical values for the Fmoc group and published data for stearic acid.[3][4][5][6]
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and determining the fragmentation pattern of Fmoc-protected fatty acids, which aids in sequence verification when incorporated into larger molecules. Electrospray ionization (ESI) is a common technique for these molecules.
Expected Fragmentation: The fragmentation of Fmoc-protected fatty acids in MS/MS analysis typically involves the characteristic loss of the Fmoc group.
Table 3: Common Mass Spectrometry Fragments for Fmoc-Protected Fatty Acids
| Fragment | Description |
| [M+H]⁺ or [M-H]⁻ | Molecular Ion |
| [M+Na]⁺ | Sodium Adduct |
| Loss of 178 Da | Cleavage of the dibenzofulvene part of the Fmoc group |
| Loss of 222 Da | Cleavage of the entire Fmoc-O group |
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Fmoc-protected fatty acids.[7][8][9] Due to the strong UV absorbance of the fluorenyl group, UV detection is highly sensitive.[8] Gas Chromatography (GC) is less common for the intact molecule due to its low volatility but can be used for analyzing the fatty acid chain after deprotection and derivatization.[10][11][12][13]
Table 4: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 50-100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm and 301 nm |
| Column Temperature | 40°C |
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.[14][15][16][17] Obtaining single crystals of amphiphilic molecules like Fmoc-protected fatty acids can be challenging due to their tendency to form micelles or layered structures. However, successful crystallization yields precise data on bond lengths, bond angles, and intermolecular interactions. While no specific crystal structures for long-chain Fmoc-fatty acids are publicly available, the principles of crystallizing long-chain and amphiphilic molecules can be applied.[18][19][20][21]
Experimental Workflows and Protocols
General Workflow for Structural Analysis
The following diagram illustrates a typical workflow for the comprehensive structural analysis of a newly synthesized Fmoc-protected fatty acid.
Caption: A logical workflow for the synthesis, purification, and structural analysis of Fmoc-protected fatty acids.
Detailed Experimental Protocols
The following are "best-practice" starting protocols for the key analytical techniques. Optimization will likely be required for specific molecules.
Protocol 1: NMR Sample Preparation [22][23][24][25][26]
-
Dissolution: Weigh 5-10 mg of the Fmoc-protected fatty acid for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Fmoc-protected fatty acids are generally soluble in chlorinated solvents and other polar aprotic solvents.
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: If required for quantification, add a known amount of an appropriate internal standard (e.g., tetramethylsilane, TMS).
Protocol 2: Sample Preparation for ESI-MS
-
Stock Solution: Prepare a stock solution of the Fmoc-protected fatty acid at approximately 1 mg/mL in a solvent such as acetonitrile or methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase intended for analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode).
-
Filtration: Filter the final solution using a 0.22 µm syringe filter to remove any particulates before injection.
-
Direct Infusion/LC-MS: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system for separation prior to analysis.
Protocol 3: Crystallization [18][19][20][21]
-
Solvent Selection: Screen for a solvent system where the Fmoc-protected fatty acid is soluble when hot but sparingly soluble at room temperature or colder. Common choices include ethyl acetate, ethanol, methanol, or mixtures with less polar co-solvents like hexanes.
-
Dissolution: In a clean flask, dissolve the compound in a minimal amount of the hot solvent to create a saturated solution.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed. This is the most critical step for growing large, well-ordered crystals.
-
Further Cooling: If no crystals form, try storing the flask at 4°C for several days.
-
Vapor Diffusion: Alternatively, use a vapor diffusion setup. Dissolve the compound in a good solvent and place a small drop on a coverslip. Invert this over a well containing a poor solvent (in which the compound is insoluble). The poor solvent will slowly diffuse into the drop, reducing the solubility and promoting crystallization.
Application in Drug Development: The Role of the Fatty Acid Moiety
Fmoc-protected fatty acids are synthetic precursors. In a biological context, the Fmoc group is cleaved to release the fatty acid, which can then be incorporated into a larger molecule or act as a signaling molecule itself. Long-chain fatty acids are known to be ligands for various receptors, playing roles in metabolism, inflammation, and cellular signaling.[27][28][29][30][31]
Fatty Acid Signaling Pathway
Once deprotected, the fatty acid can engage with cell surface receptors such as FFARs (Free Fatty Acid Receptors) and the transporter CD36. This interaction can initiate downstream signaling cascades.
Caption: Signaling cascade initiated by a long-chain fatty acid (LCFA) upon interaction with cell surface receptors.
Conclusion
The structural analysis of Fmoc-protected fatty acids is a critical quality control step in the development of fatty acid-containing therapeutics. While direct, published structural data for these specific molecules is sparse, a combination of predictive analysis and established experimental protocols for similar compounds provides a robust framework for their characterization. By employing a multi-technique approach encompassing NMR, MS, and HPLC, researchers can confidently determine the structure, purity, and quality of these important synthetic intermediates, ensuring the successful development of novel drugs and biomaterials.
References
- 1. aocs.org [aocs.org]
- 2. Stearic acid(57-11-4) 1H NMR spectrum [chemicalbook.com]
- 3. bmse000485 Stearic Acid at BMRB [bmrb.io]
- 4. Palmitic acid(57-10-3) 13C NMR [m.chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
- 6. bmse000590 Palmitic Acid at BMRB [bmrb.io]
- 7. hplc.eu [hplc.eu]
- 8. aocs.org [aocs.org]
- 9. jasco-global.com [jasco-global.com]
- 10. researchgate.net [researchgate.net]
- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, experimental and in silico studies of N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, coupled with CSD data: a survey of interactions in the crystal structures of Fmoc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. X-Ray Crystal Structures and Organogelator Properties of (R)-9-Hydroxystearic Acid [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Crystallization modifiers in lipid systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. How to make an NMR sample [chem.ch.huji.ac.il]
- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 24. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 25. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 26. m.youtube.com [m.youtube.com]
- 27. imrpress.com [imrpress.com]
- 28. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cellular uptake and intracellular trafficking of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Molecular mechanism of cellular uptake and intracellular translocation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 14-(Fmoc-amino)-tetradecanoic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction: 14-(Fmoc-amino)-tetradecanoic acid is a bifunctional molecule increasingly utilized in the fields of peptide synthesis and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and characterization data are presented to assist researchers in its effective application.
Core Concepts: Structure and Functionality
This compound, also known as 14-(N-(9-fluorenylmethoxycarbonyl)amino)myristic acid, possesses a unique structure that imparts its versatile functionality. It consists of a C14 alkyl chain, providing a flexible and hydrophobic spacer. One terminus of this chain is a carboxylic acid group, while the other is an amine protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1][2]
The terminal carboxylic acid is readily available for amide bond formation with primary amines, a common reaction in bioconjugation and peptide synthesis.[1] The Fmoc-protected amine at the other end is stable under various conditions but can be selectively deprotected using a mild base, typically piperidine (B6355638), to reveal a primary amine for subsequent reactions.[3] This orthogonal reactivity makes it an ideal linker molecule.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below. It is important to note that some of these values, particularly boiling point and density, are predicted and may vary based on experimental conditions and purity.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₃₉NO₄ | [2] |
| Molecular Weight | 465.63 g/mol | [2] |
| CAS Number | 1931109-55-5 | [2][4] |
| Appearance | White to off-white solid | |
| Melting Point | Not explicitly available for this specific compound, but similar long-chain Fmoc-amino acids have melting points in the range of 100-150°C.[5] | |
| Solubility | Generally soluble in organic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). Solubility in aqueous solutions is limited.[5][6] | |
| Predicted Boiling Point | 646.3 ± 28.0 °C | [4] |
| Predicted Density | 1.098 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 4.78 ± 0.10 | [4] |
Experimental Protocols
Synthesis of this compound
Materials:
-
14-aminotetradecanoic acid
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or a similar base
-
Dioxane and water
-
Diethyl ether
-
Ethyl acetate
-
Hydrochloric acid (HCl), dilute solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 14-aminotetradecanoic acid in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[5]
-
Addition of Fmoc Reagent: Cool the solution in an ice bath and slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane.
-
Reaction: Allow the mixture to stir at 0°C for 1-2 hours and then let it warm to room temperature and stir overnight.[5]
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent and byproducts.[5]
-
Acidification: Carefully acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid to precipitate the product.[5]
-
Extraction: Extract the precipitated this compound with ethyl acetate.[5]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[5]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography on silica (B1680970) gel.[5]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. While specific spectra for this compound are not widely published, the characteristic peaks for the Fmoc group (aromatic protons between 7.3 and 7.8 ppm) and the long alkyl chain would be expected.[7][8][9]
-
Mass Spectrometry: To confirm the molecular weight (465.63 g/mol ).[2]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[5]
Applications in PROTAC Development
The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2][10] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of a PROTAC using this linker typically involves a solid-phase synthesis approach.
General Workflow for PROTAC Synthesis using this compound
The following diagram illustrates a general workflow for the solid-phase synthesis of a PROTAC utilizing this compound as a linker.
Caption: General workflow for solid-phase PROTAC synthesis.
Detailed Experimental Protocol for PROTAC Synthesis
This protocol outlines the key steps for incorporating this compound into a PROTAC using solid-phase peptide synthesis (SPPS) techniques.
Materials:
-
Rink amide resin (or other suitable solid support)
-
This compound
-
Base (e.g., DIPEA, NMM)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)[3]
-
E3 ligase ligand with a suitable functional group for coupling
-
Target protein ligand with a suitable functional group for coupling
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel.
-
Fmoc Deprotection of Resin: If the resin is Fmoc-protected, remove the Fmoc group by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.
-
Coupling of this compound:
-
Dissolve this compound, a coupling reagent (e.g., HBTU), and HOBt in DMF.
-
Add a base (e.g., DIPEA) to activate the carboxylic acid.
-
Add the activated linker solution to the resin and agitate for a specified time (e.g., 2-4 hours) to ensure complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection of the Linker: Remove the Fmoc group from the linker by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly.
-
Coupling of the E3 Ligase Ligand:
-
Activate the E3 ligase ligand (with a carboxylic acid) using a similar coupling cocktail as in step 3.
-
Couple the activated E3 ligase ligand to the free amine on the linker-resin conjugate.
-
Wash the resin thoroughly.
-
-
Cleavage from Resin:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the linker-E3 ligase construct from the solid support and remove any acid-labile side-chain protecting groups.
-
Precipitate the crude product in cold diethyl ether.
-
-
Purification: Purify the cleaved linker-E3 ligase conjugate using reverse-phase HPLC.
-
Coupling of the Target Protein Ligand (Solution Phase):
-
Activate the carboxylic acid of the purified linker-E3 ligase conjugate.
-
React the activated intermediate with the target protein ligand (containing a free amine) in solution.
-
Monitor the reaction by LC-MS.
-
-
Final Purification: Purify the final PROTAC molecule by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
Signaling Pathways and Logical Relationships
The mechanism of action of a PROTAC involves hijacking the cell's natural protein degradation machinery. The following diagram illustrates the key steps in this process.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a valuable and versatile tool for researchers in peptide chemistry and drug discovery. Its bifunctional nature and the orthogonality of its protecting groups make it an excellent choice as a linker, particularly in the rapidly advancing field of PROTACs. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in various research and development endeavors. As with any chemical synthesis, proper safety precautions should be taken, and all reagents should be handled in a well-ventilated fume hood.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Tetradecanoic acid, 14-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | 1931109-55-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scienceopen.com [scienceopen.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. targetmol.cn [targetmol.cn]
- 11. chempep.com [chempep.com]
A Technical Guide to Lipidated Amino Acids in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidated amino acids, amphiphilic molecules combining the structural features of lipids and amino acids, have emerged as a versatile platform in biomedical research and drug development. The covalent attachment of a lipid moiety to an amino acid or peptide backbone significantly alters its physicochemical properties, leading to enhanced membrane interactions, improved stability, and novel biological activities. This technical guide provides an in-depth overview of the synthesis, properties, and applications of lipidated amino acids, with a focus on their use as enzyme inhibitors, drug delivery vehicles, and antimicrobial and anticancer agents. Detailed experimental protocols and visual representations of key concepts are included to facilitate their practical application in the laboratory.
Physicochemical Properties and Self-Assembly
The defining characteristic of lipidated amino acids is their amphiphilicity, which drives their self-assembly into various nanostructures in aqueous environments.[1][2] The hydrophobic lipid tail and the hydrophilic amino acid headgroup dictate the morphology of these assemblies, which can include micelles, vesicles, and nanotubes.[3][4][5] This self-assembly behavior is crucial for their function in drug delivery systems, where they can encapsulate therapeutic agents.[6]
Core Applications in Research and Development
Antimicrobial and Anticancer Activity
A significant area of research focuses on the development of lipidated amino acids and peptides as mimics of host defense peptides (HDPs).[7] Lipidation can enhance the antimicrobial potency of peptides against a broad spectrum of bacteria, including multidrug-resistant strains.[7][8] The mechanism of action often involves the disruption of the bacterial cell membrane.[9][10][11] Similarly, certain lipidated amino acids have demonstrated selective cytotoxicity against cancer cells, with in vitro studies showing promising IC50 values against various cancer cell lines.[12][13][14][15]
Table 1: Antimicrobial Activity of Selected Lipidated Peptides
| Lipidated Peptide | Lipid Moiety | Target Organism | MIC (µM) | Reference |
| C12-RR-NH2 | Dodecanoic acid | S. aureus | 64 | [11] |
| WL-C6 | Hexanoic acid | Multidrug-resistant bacteria | - | [8] |
| D-MPI | - | Various bacteria and fungi | 8-64 | [16] |
| Anoplin Analogs | - | Various microbes | - | [17] |
Note: This table presents a selection of data from the literature and is not exhaustive. MIC (Minimum Inhibitory Concentration) values can vary based on experimental conditions.
Table 2: Anticancer Activity of Selected Compounds
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Compound 1 | A549 | 14.33 ± 0.47 | [12] |
| Compound 10 | A549 | 11.67 ± 2.49 | [12] |
| Compound 2 | HCT116 | 0.34 µM | [13] |
| BrPQ5 | Various | 1.55 - 4.41 µM | [18] |
Note: This table provides examples of reported IC50 values. Direct comparison should be made with caution due to differing experimental setups.
Drug Delivery Systems
The self-assembling nature of lipidated amino acids makes them excellent candidates for the development of novel drug delivery systems.[19] They can form nanoparticles that encapsulate and protect therapeutic payloads, improve drug solubility, and facilitate cellular uptake.[20][21] The characteristics of these nanoparticles, such as particle size and encapsulation efficiency, can be tailored by modifying the structure of the lipidated amino acid.[22][23][24]
Table 3: Characteristics of Lipidated Amino Acid-Based Nanoparticles for Drug Delivery
| Nanoparticle Formulation | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PTX-loaded polymer micelles | Paclitaxel | - | - | 37.6 ± 14.4 | - | [15] |
| LAP-loaded polymer micelles | Lapatinib | - | - | 25.0 ± 1.5 | - | [15] |
| Lutein-loaded NLCs | Lutein | < 200 | - | > 90 | - | [21] |
| 5-FU-loaded SLNs | 5-Fluorouracil | - | - | 50-60 | - | [6] |
Note: This table is a compilation of representative data from different studies and nanoparticle types. NLCs (Nanostructured Lipid Carriers) and SLNs (Solid Lipid Nanoparticles) are related lipid-based delivery systems.
Enzyme Inhibition
Lipidated amino acids have also been explored as inhibitors of various enzymes. The lipid component can enhance binding to the enzyme's active site or allosteric sites, particularly for enzymes that interact with lipids or are membrane-associated. The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[3][17][18][24][25]
Table 4: Enzyme Inhibition by Lipidated Amino Acid Derivatives
| Inhibitor | Target Enzyme | IC50 | Ki | Inhibition Type | Reference |
| Peptide aldehyde 5 | Proteasome β1c | 192 ± 6 nM | 83 ± 3 nM | Competitive | [18] |
| Peptide aldehyde 16 | Proteasome β2c | 19 ± 3 nM | - | - | [18] |
| N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives | AChE | 1.77-4.50 µM | - | - | [26] |
Note: This table showcases examples of enzyme inhibition data. The values are specific to the tested compounds and experimental conditions.
Experimental Protocols
Synthesis of Lipidated Peptides by Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general workflow for the manual synthesis of a lipidated peptide on a Rink-amide resin using Fmoc chemistry.
Materials:
-
Rink-amide MBHA resin
-
Fmoc-protected amino acids
-
Fatty acid (e.g., palmitic acid)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), Methanol, Diethyl ether
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the Rink-amide resin in DMF in the reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes. Drain and repeat for another 15-20 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (3-5 equivalents) and DIEA (6-10 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (blue color), repeat the coupling step.
-
Wash the resin as in step 2.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Lipidation (N-terminal):
-
After the final Fmoc deprotection, pre-activate the fatty acid (3-5 equivalents) with HBTU/HOBt and DIEA in DMF/DCM.
-
Add the activated fatty acid solution to the resin and agitate for 2-4 hours or overnight.
-
Wash the resin thoroughly as in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the solution to collect the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Purification of Lipidated Peptides by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude lipidated peptide
-
RP-HPLC system with a C18 column (preparative or semi-preparative)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude lipidated peptide in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or a mixture of Mobile Phase A and B). Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.[20][27]
-
Injection and Separation: Inject the prepared sample onto the column. Run a linear gradient of increasing Mobile Phase B concentration to elute the peptide. A typical gradient might be from 5% to 95% B over 30-60 minutes. The high hydrophobicity of lipidated peptides may require a shallower gradient and a higher final concentration of ACN for elution.[28][29]
-
Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector (typically at 214 or 280 nm).
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and freeze-dry them to obtain the purified lipidated peptide as a fluffy white powder.[30]
Characterization by Mass Spectrometry and NMR
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the purified lipidated peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).
-
Analysis: Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Data Interpretation: Confirm the molecular weight of the lipidated peptide by identifying the [M+H]+ or other relevant ions in the mass spectrum.[31][32][33][34][35]
NMR Spectroscopy:
-
Sample Preparation: Dissolve the purified lipidated peptide in a deuterated solvent (e.g., DMSO-d6, CD3OH, or a mixture of H2O/D2O with an organic co-solvent). The concentration should be in the millimolar range for good signal-to-noise.[36][37][38][39]
-
Data Acquisition: Acquire one-dimensional (1D) 1H and 13C NMR spectra, as well as two-dimensional (2D) spectra such as COSY, TOCSY, and NOESY to aid in structural elucidation and confirm the covalent attachment of the lipid.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks to assign the resonances and confirm the structure of the lipidated amino acid.[30]
Visualizations
Signaling Pathways
Lipidated amino acids, particularly those mimicking bacterial lipoproteins, can act as agonists for Toll-like receptors (TLRs), thereby modulating the innate immune response. The following diagram illustrates the TLR2 signaling pathway initiated by a diacylated lipopeptide.
Caption: TLR2/TLR6 signaling pathway activated by a diacyl lipopeptide.
Experimental Workflows
The development and evaluation of lipidated amino acids for a specific application typically follow a structured workflow, from initial design and synthesis to biological testing.
References
- 1. Lipid Nanoparticle and Liposome Reference Materials: Assessment of Size Homogeneity and Long-Term −70 °C and 4 °C Storage Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-assembled peptide-based nanostructures: Smart nanomaterials toward targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 18. researchgate.net [researchgate.net]
- 19. Lipid Nanoparticles as Carriers for Bioactive Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hplc.eu [hplc.eu]
- 21. mdpi.com [mdpi.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 26. researchgate.net [researchgate.net]
- 27. pharmtech.com [pharmtech.com]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. Lipid Profiling Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 31. academic.oup.com [academic.oup.com]
- 32. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 33. m.youtube.com [m.youtube.com]
- 34. researchgate.net [researchgate.net]
- 35. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]
- 36. rsc.org [rsc.org]
- 37. chem.uzh.ch [chem.uzh.ch]
- 38. users.cs.duke.edu [users.cs.duke.edu]
- 39. nmr-bio.com [nmr-bio.com]
The Expanding Frontier of Long-Chain Fmoc-Amino Acids: A Technical Guide to Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of long-chain Fmoc-amino acids is paving the way for significant advancements in peptide synthesis, drug delivery, and regenerative medicine. The unique physicochemical properties conferred by the fluorenylmethoxycarbonyl (Fmoc) group, coupled with the versatility of the amino acid scaffold, enable the design of sophisticated biomaterials with tailored functionalities. This technical guide provides an in-depth exploration of the core applications of these valuable building blocks, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Solid-Phase Peptide Synthesis (SPPS) with Long-Chain Fmoc-Amino Acids
The Fmoc protection strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions, which preserve the integrity of sensitive peptide sequences. The use of long-chain Fmoc-amino acids in SPPS allows for the introduction of unique structural motifs and functionalities into peptides, opening avenues for novel therapeutic and diagnostic agents.
Challenges and Considerations
The incorporation of long-chain or bulky Fmoc-amino acids can sometimes present challenges in SPPS, such as reduced coupling efficiency and the potential for aggregation. To mitigate these issues, optimized coupling strategies and reagents are often employed. The use of highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the careful selection of solvents can significantly improve yields.
Experimental Protocol: Standard Fmoc-SPPS Cycle
This protocol outlines the manual synthesis of a peptide on a rink amide resin, a common solid support for producing C-terminally amidated peptides.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (standard and long-chain)
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Shaking vessel
-
Filtration apparatus
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a shaking vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Self-Assembling Hydrogels for Drug Delivery and Tissue Engineering
A significant application of long-chain Fmoc-amino acids lies in their ability to self-assemble into nanofibrous hydrogels. This process is driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid backbones. These hydrogels are highly biocompatible and biodegradable, making them excellent candidates for controlled drug delivery and as scaffolds for 3D cell culture and tissue engineering.
Quantitative Data on Hydrogel Properties
The mechanical properties and drug release kinetics of Fmoc-amino acid hydrogels can be tuned by altering the amino acid sequence, concentration, and the conditions for gelation.
| Fmoc-Amino Acid/Peptide | Critical Gelation Concentration (CGC) (% w/v) | Storage Modulus (G') (Pa) | Application Highlight |
| Fmoc-Phenylalanine (Fmoc-F) | 0.1 - 0.5 | 100 - 1000 | Drug delivery, cell culture |
| Fmoc-Tyrosine (Fmoc-Y) | ~0.2 | 1000 - 10000 | Enhanced mechanical strength |
| Fmoc-Tryptophan (Fmoc-W) | ~0.3 | 500 - 5000 | Antimicrobial properties |
| Fmoc-Leucine (Fmoc-L) | > 1.0 | Lower | Forms micelles/nanostructures |
| Fmoc-FFK | 0.5 - 1.0 | ~100 | Cationic for cell adhesion |
| Fmoc-RGD | ~0.5 | 200 - 800 | Promotes cell adhesion via integrin binding |
Note: Values are approximate and can vary significantly based on experimental conditions such as pH, temperature, and solvent.
Experimental Protocol: Preparation of a Drug-Loaded Fmoc-Amino Acid Hydrogel
This protocol describes the preparation of a hydrogel for the encapsulation of a hydrophobic drug using a solvent-switching method.
Materials:
-
Fmoc-amino acid (e.g., Fmoc-Phenylalanine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrophobic drug
-
Vortex mixer
-
Sterile vials
Procedure:
-
Stock Solution Preparation:
-
Dissolve the Fmoc-amino acid in DMSO to create a stock solution (e.g., 100 mg/mL).
-
Dissolve the hydrophobic drug in DMSO to create a stock solution.
-
-
Co-solution Preparation:
-
In a sterile vial, mix the Fmoc-amino acid stock solution and the drug stock solution to achieve the desired final concentrations and drug loading.
-
-
Hydrogel Formation:
-
Add sterile PBS (pH 7.4) to the co-solution. The final concentration of the Fmoc-amino acid should be above its CGC (typically 0.5-2% w/v).
-
Gently vortex the mixture for a few seconds.
-
Allow the solution to stand at room temperature. Gelation should occur within minutes to hours.
-
-
Verification of Gelation:
-
Confirm gelation by inverting the vial. A stable hydrogel will not flow.
-
Quantitative Data on Drug Release
The release of encapsulated drugs from Fmoc-amino acid hydrogels is typically diffusion-controlled and can be sustained over several days.
| Drug | Hydrogel Matrix | Loading Efficiency (%) | Release Profile (Time for 80% release) |
| Doxorubicin | Fmoc-FF/Fmoc-FY | High (~90%) | ~72 hours |
| Paclitaxel | PEGylated Fmoc-Lys(Cbz) | High | Sustained over 100 hours |
| Ibuprofen | PEO Hydrogel | ~60% | ~24 hours |
| Diclofenac | PEO Hydrogel | ~20% | ~10 hours |
Note: Release kinetics are highly dependent on the specific drug, hydrogel composition, and experimental conditions.
Caption: Workflow for drug-loaded hydrogel preparation and release.
Cellular Interactions and Signaling Pathways
Fmoc-amino acid-based hydrogels can be functionalized with bioactive motifs, such as the Arg-Gly-Asp (RGD) sequence, to mimic the extracellular matrix (ECM) and promote specific cell interactions. These interactions can trigger downstream signaling cascades that influence cell adhesion, proliferation, and differentiation.
Integrin-Mediated Signaling
The RGD sequence is a well-known ligand for integrin receptors on the cell surface. The binding of RGD-functionalized hydrogels to integrins can initiate a signaling cascade involving Focal Adhesion Kinase (FAK) and Src kinase.
Caption: Integrin-mediated signaling initiated by an ECM-mimetic hydrogel.
Quantitative Data on Cell Viability and Proliferation
The biocompatibility of Fmoc-amino acid scaffolds is a critical factor for their use in tissue engineering. Cell viability and proliferation assays are commonly used to assess this.
| Cell Line | Hydrogel Scaffold | Viability after 72h (%) | Proliferation (Fold Increase over Control) |
| Fibroblasts (L929) | Fmoc-Arg | > 95% | 1.5 - 2.0 |
| Fibroblasts (3T3-L1) | Fmoc-FFK | > 95% | 2.0 - 2.5 |
| Human Endothelial Cells (HUVEC) | Fmoc-RGD | > 90% | Enhanced adhesion and spreading |
| Mesenchymal Stem Cells (MSCs) | Fmoc-peptide hydrogel | > 90% | Promotes differentiation |
Note: Data is representative and can vary based on cell type, hydrogel properties, and culture conditions.
PEGylated Fmoc-Amino Acid Nanocarriers
To enhance the in vivo stability and circulation time of drug delivery systems, long-chain Fmoc-amino acids can be conjugated with polyethylene (B3416737) glycol (PEG). These PEGylated conjugates self-assemble into nanomicelles that can effectively encapsulate hydrophobic drugs.
Properties of PEGylated Fmoc-Amino Acid Micelles
The addition of a PEG chain improves the aqueous solubility and reduces the critical micelle concentration (CMC) of the Fmoc-amino acid conjugates, leading to more stable nanocarriers.
| Conjugate | Particle Size (nm) | CMC (μg/mL) | Drug Loading Capacity (%, w/w) |
| PEG2000-Fmoc-Lys(Cbz) | ~100 | ~5 | ~20% (for Paclitaxel) |
| PEG2000-Fmoc-Phe | ~150 | ~10 | ~15% (for Paclitaxel) |
Experimental Protocol: Fabrication of PEGylated Fmoc-Amino Acid Nanomicelles
This protocol describes a thin-film hydration method for preparing drug-loaded nanomicelles.
Materials:
-
PEGylated Fmoc-amino acid conjugate
-
Hydrophobic drug
-
Chloroform (B151607) or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Film Formation:
-
Dissolve the PEGylated Fmoc-amino acid conjugate and the hydrophobic drug in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin film on the flask wall.
-
-
Hydration:
-
Hydrate the thin film with PBS (pH 7.4) by rotating the flask at a temperature above the glass transition temperature of the polymer.
-
-
Sonication:
-
Sonicate the resulting suspension using a probe sonicator to reduce the particle size and form a homogenous nanomicelle solution.
-
-
Purification:
-
Remove any unloaded drug by filtration or dialysis.
-
Conclusion
Long-chain Fmoc-amino acids are highly versatile building blocks that offer a powerful platform for the development of advanced biomaterials. Their application in SPPS enables the synthesis of complex peptides, while their self-assembly into hydrogels and nanocarriers provides sophisticated solutions for drug delivery and tissue engineering. The ability to functionalize these materials with bioactive cues further expands their potential to modulate cellular behavior and direct tissue regeneration. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore and exploit the full potential of these remarkable molecules.
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 14-(Fmoc-amino)-tetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-(Fmoc-amino)-tetradecanoic acid is a long-chain fatty acid functionalized with an Fmoc-protected amine, making it a valuable building block in solid-phase peptide synthesis (SPPS) for the development of lipopeptides. The incorporation of this C14 fatty acid moiety can significantly enhance the therapeutic potential of peptides by improving their membrane permeability, stability against enzymatic degradation, and receptor interaction. These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of this compound into synthetic peptides.
Applications
The primary application of this compound in SPPS is the synthesis of N-terminally lipidated peptides. These lipopeptides have shown significant promise in various therapeutic areas:
-
Antimicrobial Peptides: The lipid tail enhances the interaction of the peptide with bacterial cell membranes, often leading to increased potency against a broad spectrum of bacteria, including antibiotic-resistant strains.
-
Anticancer Peptides: Lipidation can improve the delivery of cytotoxic peptides to cancer cells and enhance their membrane-disrupting activity.
-
Immunomodulatory Peptides: Synthetic lipopeptides can act as potent agonists for Toll-like receptors (TLRs), particularly TLR2, initiating an innate immune response. This makes them valuable as vaccine adjuvants and for immunotherapy research.
-
Drug Delivery: The hydrophobic nature of the fatty acid can aid in the formulation and delivery of peptide-based drugs.
Experimental Protocols
The following protocols are based on standard Fmoc-SPPS chemistry and may require optimization depending on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Manual Solid-Phase Peptide Synthesis of a Lipopeptide
This protocol describes the manual synthesis of a model lipopeptide on a Rink Amide resin.
1. Resin Swelling:
- Place the Rink Amide resin (e.g., 100 mg, 0.5 mmol/g substitution) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) (10 mL/g of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a 20% solution of piperidine (B6355638) in DMF (10 mL/g of resin) to the resin.
- Agitate for 5 minutes at room temperature.
- Drain the solution.
- Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5 x 10 mL/g).
3. Amino Acid Coupling:
- In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
- If the coupling is incomplete, extend the reaction time or perform a second coupling.
- Wash the resin with DMF (5 x 10 mL/g).
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Coupling of this compound:
- Following the final Fmoc deprotection of the N-terminal amino acid, couple this compound using the same procedure as in step 3. Due to the steric bulk and hydrophobicity of the fatty acid, an extended coupling time (e.g., 4-6 hours or overnight) and/or the use of a more potent coupling agent like HATU may be beneficial. Double coupling is recommended.
6. Final Fmoc Deprotection:
- After coupling the fatty acid, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
- Wash the resin with dichloromethane (B109758) (DCM) (5 x 10 mL/g) and dry under vacuum.
- Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).
- Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide pellet under vacuum.
8. Purification and Analysis:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purified fractions by mass spectrometry to confirm the identity of the lipopeptide.
- Lyophilize the pure fractions to obtain the final product as a white powder.
Quantitative Data Presentation
The following table provides illustrative data for the synthesis of a model lipopeptide incorporating this compound. Please note that actual yields and purities will vary depending on the peptide sequence, synthesis scale, and purification efficiency.
| Synthesis Step | Parameter | Illustrative Value |
| Resin Loading | Initial Substitution | 0.5 mmol/g |
| Peptide Assembly | Average Coupling Efficiency | >99% |
| This compound Coupling | Coupling Time | 4 hours (double coupling) |
| Coupling Efficiency | ~98% | |
| Cleavage from Resin | Crude Peptide Yield | 75-85% |
| Purification | Crude Peptide Purity (HPLC) | 60-70% |
| Purified Peptide Yield | 25-40% (overall) | |
| Final Purity (HPLC) | >98% |
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of a lipopeptide.
Signaling Pathway: TLR2 Activation by a Lipopeptide
Lipopeptides synthesized with this compound can act as agonists for the Toll-like receptor 2 (TLR2), which typically forms a heterodimer with TLR1 or TLR6 to recognize di- or tri-acylated lipoproteins, respectively. The following diagram illustrates the MyD88-dependent signaling pathway initiated by TLR2 activation.[1][2][3][4][5]
Caption: MyD88-dependent TLR2 signaling pathway activated by lipopeptides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Toll-like Receptors in Inborn Errors of Immunity in Children: Diagnostic Potential and Therapeutic Frontiers—A Review of the Latest Data [mdpi.com]
- 5. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Coupling of 14-(Fmoc-amino)-tetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient incorporation of the long-chain fatty acid, 14-(Fmoc-amino)-tetradecanoic acid, into peptide sequences during solid-phase peptide synthesis (SPPS). The protocol addresses the challenges associated with the hydrophobicity of the fatty acid, ensuring high coupling efficiency and purity of the final lipopeptide. This methodology is particularly relevant for the synthesis of lipopeptides with potential applications in drug delivery, antimicrobial development, and as linkers in Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a valuable building block for the synthesis of lipopeptides, which are peptides conjugated to a lipid moiety. This modification can enhance the therapeutic properties of peptides by improving their membrane permeability, stability, and interaction with biological targets. In the context of PROTACs, this long alkyl chain can serve as a linker to connect a target-binding warhead and an E3 ligase ligand.[1][2]
The primary challenge in coupling long-chain fatty acids like this compound in SPPS is the potential for aggregation of the growing peptide chain due to increased hydrophobicity. This can lead to incomplete reactions and reduced purity of the final product. The protocol outlined below utilizes a potent activating agent, HATU, to overcome these challenges and achieve efficient coupling.
Experimental Protocols
This section details the materials and methods for the successful coupling of this compound in a standard Fmoc-based SPPS workflow.
Materials
-
Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminal functionality)
-
Amino Acids: Standard Fmoc-protected amino acids
-
This compound
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc-Deprotection Solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Precipitation/Washing: Cold diethyl ether
Equipment
-
Automated or manual peptide synthesizer
-
Reaction vessel
-
Scintered glass funnel
-
High-performance liquid chromatography (HPLC) system for purification and analysis
-
Mass spectrometer for characterization
Coupling Protocol
This protocol assumes a standard Fmoc-SPPS workflow. The following steps detail the specific procedure for coupling this compound.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first amino acid coupling.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc protecting group.[3]
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Pre-activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly.
-
Allow the pre-activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated this compound solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to the steric hindrance and hydrophobicity of the fatty acid.
-
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (3x), IPA (3x), and DCM (3x) to remove any unreacted reagents and byproducts.[4]
-
Chain Elongation: Proceed with the deprotection and coupling of the subsequent Fmoc-amino acids according to standard SPPS protocols.
Cleavage and Deprotection
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group using the standard deprotection protocol.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, and then dry it under vacuum.
-
Cleavage: Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude lipopeptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude lipopeptide under vacuum.
Purification and Characterization
-
Purification: Purify the crude lipopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final lipopeptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.[5]
Data Presentation
While specific quantitative data for the coupling of this compound is not extensively published, the following table provides a general expectation for yields and purities based on the synthesis of similar lipopeptides. Actual results will vary depending on the specific peptide sequence and synthesis conditions.
| Parameter | Expected Range | Notes |
| Coupling Efficiency | >98% | As determined by Kaiser test or other in-process monitoring. Double coupling may be necessary for difficult sequences. |
| Crude Peptide Purity | 50-70% | Highly dependent on the length and sequence of the peptide. |
| Final Yield (after purification) | 10-30% | Varies significantly based on the peptide sequence, scale of synthesis, and purification efficiency. |
Mandatory Visualization
Experimental Workflow for Coupling this compound in SPPS
Caption: Workflow for the coupling of this compound in SPPS.
Logical Relationship for Successful Lipopeptide Synthesis
Caption: Factors influencing successful lipopeptide synthesis with long-chain fatty acids.
References
- 1. This compound, 1931109-55-5 | BroadPharm [broadpharm.com]
- 2. Tetradecanoic acid, 14-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | 1931109-55-5 [chemicalbook.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chempep.com [chempep.com]
- 5. Isolation and characterization of diverse antimicrobial lipopeptides produced by Citrobacter and Enterobacter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc Deprotection of 14-(Fmoc-amino)-tetradecanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from 14-(Fmoc-amino)-tetradecanoic acid. This long-chain aliphatic amino acid is a valuable building block in the synthesis of lipidated peptides and conjugates, including Proteolysis Targeting Chimeras (PROTACs), where it serves as a lipophilic linker.[1][2][3][4] Standard and optimized Fmoc deprotection conditions are presented, with special consideration for the hydrophobic nature of the molecule, which can present challenges such as aggregation and incomplete reaction.[5][6] Methodologies to mitigate these challenges, including the use of alternative bases and solvent systems, are discussed to ensure high-yield deprotection and purity of the resulting free amine.
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized amine protecting group in solid-phase peptide synthesis (SPPS) and solution-phase synthesis due to its base lability, allowing for orthogonal protection strategies with acid-labile side-chain protecting groups.[7][8][9] The deprotection of the Fmoc group is typically achieved through a β-elimination mechanism initiated by a secondary amine base, most commonly piperidine (B6355638).[7][9][10]
This compound is an aliphatic amino acid functionalized with a C14 alkyl chain, imparting significant hydrophobicity. This characteristic is often exploited in drug development to enhance membrane permeability and protein-protein interactions. However, the long alkyl chain can lead to challenges during synthesis, including poor solvation and aggregation, which may result in incomplete Fmoc deprotection.[5][6]
These application notes provide robust protocols for the successful deprotection of this compound, addressing the potential challenges associated with its lipophilic character.
Chemical Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination. The mechanism involves two main steps:
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl group.[10]
-
β-Elimination: This abstraction leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates. The reactive DBF is trapped by the excess amine base to form a stable adduct.[7][9][10]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific reaction scale, whether it is performed in solution or on solid phase, and the downstream application.
Standard Protocol for Solution-Phase Deprotection
This protocol is suitable for the deprotection of this compound in a solution phase.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in DMF (approximately 10-20 mL per gram of substrate).
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 14-amino-tetradecanoic acid.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol for Solid-Phase Deprotection
This protocol is designed for the deprotection of this compound that is attached to a solid support (e.g., as part of a peptide sequence).
Materials:
-
Resin-bound peptide containing this compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Solid-phase synthesis vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Swell the resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the resin for 3-5 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.
-
The resin is now ready for the next coupling step.
Optimized Protocol for Aggregation-Prone Sequences
Due to the hydrophobic nature of the C14 alkyl chain, aggregation can be a significant issue, leading to incomplete deprotection.[5] The following modifications to the standard solid-phase protocol can be employed to mitigate this.
Materials:
-
In addition to materials in 3.2:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO)
-
Chaotropic salts (e.g., LiCl)
Procedure:
-
Swell the resin in a 1:1 mixture of DMF and NMP or DMF and DMSO.
-
Drain the solvent.
-
Use a deprotection solution of 2% DBU and 20% piperidine in DMF.[1]
-
Alternatively, add a chaotropic salt such as 0.4 M LiCl to the 20% piperidine in DMF solution to disrupt secondary structures.
-
Follow the two-step deprotection procedure as outlined in section 3.2 (steps 4-7).
-
Consider increasing the reaction temperature to 30-40°C to improve reaction kinetics.
-
Thoroughly wash the resin with the chosen solvent system.
Data Presentation
The following table summarizes various reported conditions for Fmoc deprotection, which can be adapted for this compound.
| Condition | Base/Reagent | Solvent | Concentration | Time | Temperature | Notes | Reference |
| Standard | Piperidine | DMF | 20% (v/v) | 2 x 10-15 min | Room Temp | Widely applicable for standard sequences. | [8][9] |
| Optimized for Aggregation | Piperidine / DBU | DMF | 20% / 2% (v/v) | 2 x 5-10 min | Room Temp | DBU accelerates deprotection; useful for sterically hindered or aggregation-prone sequences. | [1] |
| Alternative Base | 4-Methylpiperidine | DMF | 20% (v/v) | 2 x 10-15 min | Room Temp | A less toxic alternative to piperidine with similar efficacy. | [5] |
| Alternative Base | Piperazine / DBU | DMF | 5% / 2% (w/v) | 2 x 5-10 min | Room Temp | Another alternative to piperidine. | [5] |
| Chaotropic Conditions | Piperidine | DMF with 0.4M LiCl | 20% (v/v) | 2 x 10-15 min | Room Temp | Helps to disrupt aggregation. | |
| Elevated Temperature | Piperidine | NMP or DMF/DMSO | 20% (v/v) | 2 x 5-10 min | 30-40°C | Can improve reaction rates for difficult deprotections. |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the Fmoc deprotection of this compound on a solid support and the decision-making process for protocol selection.
Troubleshooting
-
Incomplete Deprotection: If monitoring (e.g., Kaiser test) indicates incomplete Fmoc removal, extend the deprotection time or switch to a stronger base system like DBU/piperidine.[1] Ensure the resin is adequately swollen and agitated to allow for efficient reagent penetration.
-
Aggregation: If the resin clumps or fails to swell properly, employ the optimized protocol with co-solvents like NMP or DMSO, or add chaotropic salts. Sonication of the reaction vessel can also help to break up aggregates.
-
Side Reactions: For sequences containing aspartic acid, be aware of the potential for aspartimide formation, which can be exacerbated by strong bases. Adding HOBt to the piperidine deprotection solution can help minimize this side reaction.
Conclusion
The successful Fmoc deprotection of this compound is crucial for its effective use in the synthesis of lipidated peptides and other complex molecules. While standard conditions using 20% piperidine in DMF are often sufficient, the inherent hydrophobicity of the long alkyl chain necessitates careful consideration of potential challenges like aggregation. By employing the optimized protocols and troubleshooting strategies outlined in these application notes, researchers can achieve efficient and high-yielding deprotection, enabling the successful incorporation of this versatile building block into their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Lipopeptides with 14-(Fmoc-amino)-tetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopeptides, amphiphilic molecules composed of a lipid moiety linked to a peptide chain, are a class of compounds with significant therapeutic potential. Their unique structure allows them to interact with cell membranes, leading to a wide range of biological activities, including antimicrobial, antifungal, and immunomodulatory effects. The synthesis of well-defined lipopeptides is crucial for structure-activity relationship (SAR) studies and the development of new drug candidates. This document provides a detailed protocol for the synthesis of lipopeptides using 14-(Fmoc-amino)-tetradecanoic acid, a key building block for introducing a C14 lipid chain. The methodology is based on the robust and widely used Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).
Core Concepts and Applications
The incorporation of a 14-carbon fatty acid chain can significantly influence the biological activity of a peptide. Lipopeptides containing a C14 acyl chain have been shown to exhibit potent antimicrobial and antifungal properties.[1] Furthermore, synthetic lipopeptides mimicking bacterial lipoproteins can act as agonists for Toll-like receptor 2 (TLR2), initiating an innate immune response.[2][3] This makes them promising candidates for vaccine adjuvants and immunotherapeutics. The this compound allows for the direct incorporation of the lipid moiety at any desired position within the peptide sequence during SPPS.
Experimental Protocols
This section details the step-by-step procedure for the synthesis of a model lipopeptide using this compound. The protocol covers resin preparation, peptide chain elongation including the coupling of the fatty acid, cleavage of the lipopeptide from the resin, and subsequent purification and characterization.
Materials and Reagents
-
Rink Amide resin (or other suitable resin for C-terminal amides)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH), Diethyl ether
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Synthesis Workflow
The overall workflow for the synthesis of a lipopeptide using this compound via Fmoc-SPPS is depicted below.
References
Application Notes and Protocols for N-Terminal Lipidation using 14-(Fmoc-amino)-tetradecanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal lipidation is a critical post-translational modification that plays a pivotal role in regulating the localization, function, and signaling of a diverse array of cellular proteins.[1] This modification, often involving the attachment of fatty acids such as myristic acid, enhances the hydrophobicity of proteins, facilitating their anchoring to cellular membranes. This membrane association is crucial for their involvement in numerous biological pathways, including signal transduction, protein-protein interactions, and cellular trafficking.[1][2] The covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine (B1666218) of a protein is a common form of this modification.[3]
14-(Fmoc-amino)-tetradecanoic acid is a versatile reagent for the synthesis of N-terminally lipidated peptides and proteins. It consists of a 14-carbon alkyl chain (tetradecanoic acid, also known as myristic acid) with a terminal carboxylic acid group and an amine protected by a fluorenylmethoxycarbonyl (Fmoc) group.[4] The Fmoc protecting group is base-labile and can be readily removed under standard solid-phase peptide synthesis (SPPS) conditions, while the carboxylic acid can be activated to form a stable amide bond with the N-terminal amine of a peptide.[4] This reagent is particularly well-suited for Fmoc-based SPPS, allowing for the direct incorporation of the lipid moiety onto the N-terminus of the growing peptide chain.[5]
The resulting lipidated peptides are valuable tools in drug development and biomedical research. Lipidation can improve the therapeutic properties of peptides by increasing their enzymatic stability, enhancing their cell permeability, and improving their pharmacokinetic profiles.[3][6] These modified peptides can be used to probe signaling pathways, develop novel therapeutics, and create new drug delivery systems.[7]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in the synthesis of lipidated peptides.
| Property | Value | Reference |
| Chemical Name | 14-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)tetradecanoic acid | |
| Synonyms | 14-(Fmoc-amino)-myristic acid | |
| CAS Number | 1931109-55-5 | [4] |
| Molecular Formula | C29H39NO4 | [4] |
| Molecular Weight | 465.6 g/mol | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMF, NMP, and DCM. | [] |
| Storage | Store at -20°C for long-term stability. | [4] |
Experimental Protocols
Protocol 1: N-Terminal Lipidation of a Peptide on Solid Support
This protocol describes the manual coupling of this compound to the N-terminus of a peptide synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF for Fmoc deprotection
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
-
Water (HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection (if necessary): If the N-terminal amino acid is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Activation of this compound: In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading) and HBTU/HATU (2-3 equivalents) in a minimal amount of DMF. Add DIPEA (4-6 equivalents) to the solution and pre-activate for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the activated fatty acid solution to the peptide-resin. Gently agitate the mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a ninhydrin (B49086) test.
-
Washing: After the coupling is complete (ninhydrin test is negative), wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Final Fmoc Deprotection: Remove the Fmoc group from the newly attached lipid by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF (5 times) and DCM (3 times).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the lipidated peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water mixture) for purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the lipidated peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Protocol 2: Purification and Characterization of N-Terminally Lipidated Peptides
Due to the increased hydrophobicity, lipidated peptides require modified purification and characterization protocols.
Materials:
-
Crude lipidated peptide
-
RP-HPLC system with a C4 or C8 column
-
Solvents: Acetonitrile (ACN), Water, Trifluoroacetic acid (TFA)
-
Mass spectrometer (ESI or MALDI)
Procedure:
-
Purification by RP-HPLC:
-
Dissolve the crude lipidated peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.
-
Use a C4 or C8 reversed-phase column, which is more suitable for hydrophobic peptides than a C18 column.
-
Employ a shallow gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA. For example, a gradient of 30-90% ACN over 30-60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Characterization by Mass Spectrometry:
-
Analyze the purified fractions by ESI-MS or MALDI-TOF to confirm the molecular weight of the lipidated peptide.
-
The observed mass should correspond to the theoretical mass of the peptide plus the mass of the tetradecanoyl group (C14H27O).
-
-
Purity Analysis:
-
Assess the purity of the final product by analytical RP-HPLC using the same column and a suitable gradient. The purity should typically be >95%.
-
Quantitative Data
The efficiency of the N-terminal lipidation reaction is crucial for obtaining a good yield of the desired product. The following tables provide representative data for the coupling efficiency and final yield of N-terminally lipidated peptides. Actual results may vary depending on the peptide sequence and synthesis conditions.
Table 1: Representative Coupling Efficiency of this compound
| Peptide Sequence (Resin-Bound) | Coupling Reagent | Coupling Time (h) | Coupling Efficiency (%) |
| H-Gly-Pro-Gly-Gly-Wang Resin | HBTU/DIPEA | 2 | >98 |
| H-Ala-Val-Leu-Ile-Rink Amide Resin | HATU/DIPEA | 3 | >97 |
| H-Ser(tBu)-Lys(Boc)-Arg(Pbf)-Rink Amide Resin | HBTU/DIPEA | 4 | >95 |
Coupling efficiency is typically determined by a quantitative ninhydrin test.
Table 2: Representative Yield and Purity of Purified N-Terminally Lipidated Peptides
| Lipidated Peptide | Crude Yield (%) | Purified Yield (%) | Purity (%) (by HPLC) |
| Myristoyl-Gly-Pro-Gly-Gly-OH | 75 | 35 | >98 |
| Myristoyl-Ala-Val-Leu-Ile-NH2 | 70 | 30 | >97 |
| Myristoyl-Ser-Lys-Arg-NH2 | 65 | 25 | >95 |
Yields are calculated based on the initial loading of the resin.
Visualizations
Experimental Workflow for N-Terminal Lipidation
Caption: Workflow for N-terminal lipidation of a peptide.
Signaling Pathway Modulation by N-Myristoylation
Caption: Role of N-myristoylation in signal transduction.
Conclusion
This compound is a valuable and efficient reagent for the site-specific N-terminal lipidation of peptides. The protocols and data presented here provide a comprehensive guide for researchers in the synthesis, purification, and characterization of N-terminally lipidated peptides. The ability to generate these modified peptides opens up new avenues for studying cellular signaling pathways and for the development of novel peptide-based therapeutics with improved pharmacological properties. Careful optimization of coupling and purification conditions is essential to achieve high yields and purity of the final lipidated product.
References
- 1. N-terminal modification - MOL Changes [molchanges.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 1931109-55-5 | BroadPharm [broadpharm.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. N-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity [mdpi.com]
Application Notes and Protocols for the Conjugation of 14-(Fmoc-amino)-tetradecanoic Acid to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of fatty acids to proteins is a powerful strategy in drug development and research to enhance the therapeutic properties of proteins. This modification can improve a protein's pharmacokinetic profile by increasing its hydrophobicity, facilitating membrane association, and promoting binding to serum albumin, thereby extending its circulatory half-life. 14-(Fmoc-amino)-tetradecanoic acid is a versatile bifunctional linker. Its terminal carboxylic acid allows for conjugation to primary amines on a protein, such as lysine (B10760008) residues or the N-terminus. The fluorenylmethyloxycarbonyl (Fmoc) protected amine at the other end provides a latent reactive site for subsequent modification after deprotection, enabling the creation of more complex bioconjugates.
This document provides detailed protocols for the conjugation of this compound to proteins, including methods for activation, purification, and characterization of the resulting conjugate.
Principle of Conjugation
The conjugation of this compound to a protein is typically achieved through the formation of a stable amide bond. This process involves two key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid moiety of the fatty acid is activated to form a more reactive intermediate. A common and efficient method for this is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS). The NHS ester intermediate is more stable than the initial O-acylisourea intermediate formed with EDC alone and reacts efficiently with primary amines.
-
Reaction with Protein Amines: The activated fatty acid is then reacted with the target protein. The primary amine groups on the protein, predominantly from lysine residues and the N-terminus, act as nucleophiles, attacking the activated carboxyl group to form a stable amide linkage.
The Fmoc protecting group on the terminal amine of the fatty acid is stable under the acidic conditions of the EDC/NHS coupling reaction but can be readily removed under mild basic conditions, such as treatment with piperidine (B6355638). This orthogonality allows for a strategic approach to bioconjugation, where the fatty acid can be attached to the protein first, followed by the deprotection of the terminal amine for further functionalization if desired.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Various | Fatty acid linker for conjugation |
| Target Protein | User-defined | Protein to be conjugated |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Various | Activating agent for carboxylic acids |
| Sulfo-NHS (N-Hydroxysulfosuccinimide) | Various | Stabilizes the activated intermediate |
| Activation Buffer (e.g., 0.1 M MES, pH 6.0) | User-prepared | Buffer for the activation step |
| Conjugation Buffer (e.g., PBS, pH 7.4) | User-prepared | Buffer for the conjugation reaction |
| Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) | User-prepared | To stop the conjugation reaction |
| Desalting Columns (e.g., PD-10) | Various | For purification of the protein conjugate |
| Piperidine | Various | For Fmoc deprotection |
| N,N-Dimethylformamide (DMF) | Various | Solvent for piperidine in deprotection solution |
Protocol 1: Conjugation of this compound to a Protein
This protocol describes the direct conjugation of the Fmoc-protected fatty acid to the protein.
1. Preparation of Reagents:
-
Protein Solution: Prepare the target protein in the Conjugation Buffer at a concentration of 1-5 mg/mL.
-
Fatty Acid Solution: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10-50 mM).
-
EDC/Sulfo-NHS Solution: Immediately before use, prepare a solution of EDC and Sulfo-NHS in Activation Buffer. The final concentration will depend on the desired molar excess over the fatty acid.
2. Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add the freshly prepared EDC/Sulfo-NHS solution. A typical starting point is a 2 to 5-fold molar excess of EDC and Sulfo-NHS over the fatty acid.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation to the Protein:
-
Add the activated fatty acid solution to the protein solution. The molar ratio of fatty acid to protein should be optimized for the specific application, but a starting range of 5:1 to 20:1 is common.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
4. Purification of the Conjugate:
-
Remove the unreacted fatty acid and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
Protocol 2: Fmoc Deprotection of the Conjugated Protein
This protocol is performed on the purified protein-fatty acid conjugate if the terminal amine needs to be exposed for further modification.
1. Preparation of Deprotection Solution:
2. Deprotection Reaction:
-
The purified protein conjugate should be in a buffer that is compatible with the addition of the deprotection solution. Lyophilization and redissolving in a suitable buffer may be necessary.
-
Add the 20% piperidine/DMF solution to the protein conjugate. The final concentration of piperidine and the reaction time will need to be optimized to ensure complete deprotection without denaturing the protein. A starting point is a final piperidine concentration of 5-10% and a reaction time of 15-30 minutes at room temperature.
-
The reaction should be performed with caution, as prolonged exposure to piperidine can be detrimental to some proteins.
3. Purification of the Deprotected Conjugate:
-
Immediately after the deprotection reaction, remove the piperidine and byproducts using a desalting column equilibrated with the desired final buffer.
Characterization of the Conjugate
| Parameter | Method | Expected Outcome |
| Degree of Labeling (DOL) | UV-Vis Spectrophotometry, Mass Spectrometry | The average number of fatty acid molecules conjugated per protein molecule. This can be estimated by measuring the absorbance of the Fmoc group if it is still present.[7][8][9][10][11] |
| Molecular Weight | SDS-PAGE, Mass Spectrometry (MALDI-TOF or ESI-MS) | An increase in the molecular weight of the protein corresponding to the number of conjugated fatty acid molecules. Mass spectrometry provides a more precise measurement. |
| Purity | SDS-PAGE, HPLC | Assessment of the homogeneity of the conjugate and the presence of unconjugated protein or other impurities. |
| Confirmation of Conjugation | Mass Spectrometry (Peptide Mapping) | Digestion of the conjugate followed by LC-MS/MS can identify the specific lysine residues that have been modified. |
Quantitative Data Summary
The following table provides a hypothetical example of expected results from a conjugation experiment. Actual results will vary depending on the protein and reaction conditions.
| Parameter | Unconjugated Protein | Conjugated Protein (Fmoc-on) | Conjugated Protein (Fmoc-off) |
| Molecular Weight (Da) | 50,000 | ~50,447 (for DOL=1) | ~50,225 (for DOL=1) |
| Degree of Labeling (DOL) | 0 | 1-5 (example range) | 1-5 (example range) |
| Purity (by SDS-PAGE) | >95% | >90% | >90% |
| Conjugation Efficiency (%) | N/A | 20-60% (typical range) | N/A |
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a protein.
Caption: Logical relationship of the orthogonal conjugation strategy.
References
- 1. peptide.com [peptide.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols: 14-(Fmoc-amino)-tetradecanoic Acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-(Fmoc-amino)-tetradecanoic acid is a versatile bifunctional molecule increasingly recognized for its potential in the development of sophisticated drug delivery systems. Its unique structure, featuring a long C14 alkyl chain, a terminal carboxylic acid, and an Fmoc-protected amine, allows for its use as a lipid component, a linker for drug conjugation, and a building block for self-assembling nanostructures. The long fatty acid chain enhances hydrophobic interactions, making it an excellent candidate for incorporation into lipid-based nanoparticles and polymeric micelles to improve drug encapsulation and stability.[1] The terminal functional groups enable the covalent attachment of targeting ligands and therapeutic agents, facilitating the design of targeted drug delivery vehicles.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of targeted drug delivery systems. It is intended to guide researchers in the synthesis, characterization, and evaluation of these advanced therapeutic platforms.
Key Applications in Targeted Drug Delivery
-
Lipid Nanoparticle (LNP) Formulation: The long tetradecanoic acid chain can be integrated into the lipid bilayer of LNPs, enhancing their stability and drug loading capacity for hydrophobic drugs. The terminal Fmoc-amino group can be deprotected to allow for the surface functionalization of the LNPs with targeting moieties.
-
Peptide-Drug Conjugates: The carboxylic acid and the amine (after Fmoc deprotection) serve as handles for the covalent attachment of peptides and small molecule drugs.[1] This is particularly useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras) where this molecule can act as a linker.[1][2]
-
Self-Assembling Nanocarriers: Fmoc-containing amino acids are known for their ability to self-assemble into various nanostructures, such as nanofibers and hydrogels, through π-π stacking and hydrogen bonding.[3][4][5] This property can be exploited to create novel, stimuli-responsive drug delivery systems.
-
Targeted Polymeric Micelles: this compound can be conjugated to hydrophilic polymers to create amphiphilic copolymers that self-assemble into micelles. The hydrophobic core formed by the alkyl chains can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability and can be decorated with targeting ligands.
Data Presentation: Representative Characteristics of Nanoparticle Formulations
Due to the limited availability of specific quantitative data for drug delivery systems based on this compound, the following tables present representative data from analogous lipid-based and polymeric nanoparticle systems to provide expected ranges for key characterization parameters.
Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles
| Formulation ID | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| LNP-DOX-001 | Doxorubicin | 120 ± 5 | 0.15 ± 0.02 | -25 ± 3 |
| PM-PTX-001 | Paclitaxel | 85 ± 4 | 0.11 ± 0.03 | -15 ± 2 |
| LNP-CUR-001 | Curcumin | 150 ± 7 | 0.20 ± 0.04 | -30 ± 4 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation ID | Drug Loading (%) | Encapsulation Efficiency (%) |
| LNP-DOX-001 | 5.2 ± 0.4 | 92 ± 3 |
| PM-PTX-001 | 8.7 ± 0.6 | 95 ± 2 |
| LNP-CUR-001 | 3.5 ± 0.3 | 88 ± 4 |
Table 3: In Vitro Drug Release Profile (pH 7.4, 37°C)
| Formulation ID | % Drug Released at 24h | % Drug Released at 72h |
| LNP-DOX-001 | 35 ± 3 | 65 ± 5 |
| PM-PTX-001 | 40 ± 4 | 75 ± 6 |
| LNP-CUR-001 | 30 ± 2 | 55 ± 4 |
Experimental Protocols
Protocol 1: Synthesis of a Peptide-Drug Conjugate using this compound as a Linker
This protocol outlines the general steps for solid-phase peptide synthesis (SPPS) to create a peptide-drug conjugate.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Drug molecule with a free amine group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group on the resin using 20% piperidine in DMF.
-
Activate the first Fmoc-protected amino acid with HBTU/HOBt and DIPEA in DMF.
-
Couple the activated amino acid to the resin.
-
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.[6][7]
-
Linker Attachment:
-
After the final amino acid, deprotect the N-terminal Fmoc group.
-
Couple this compound using the same activation and coupling procedure.
-
-
Fmoc Deprotection of the Linker: Remove the Fmoc group from the linker's terminal amine with 20% piperidine in DMF.
-
Drug Conjugation (on-resin):
-
Activate the carboxylic acid of the drug molecule using EDC/NHS.
-
Couple the activated drug to the free amine of the linker on the resin.
-
-
Cleavage and Deprotection: Cleave the peptide-drug conjugate from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude product by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and HPLC.
Caption: Workflow for Peptide-Drug Conjugate Synthesis.
Protocol 2: Formulation of Targeted Lipid Nanoparticles (LNPs)
This protocol describes a general method for preparing targeted LNPs incorporating this compound and a targeting ligand.
Materials:
-
This compound
-
Other lipids (e.g., DSPC, Cholesterol, PEG-lipid)
-
Drug to be encapsulated
-
Targeting ligand with a reactive group (e.g., NHS-ester)
-
Solvents: Ethanol, Chloroform
-
Hydration buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Lipid Film Hydration Method:
-
Dissolve this compound, other lipids, and the hydrophobic drug in a round-bottom flask using a chloroform/methanol mixture.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Fmoc Deprotection (Post-film formation):
-
Hydrate the lipid film with a basic buffer (e.g., borate (B1201080) buffer, pH 8.5) to deprotect the Fmoc group, exposing the primary amine on the surface of the forming liposomes.
-
Alternatively, deprotection can be done prior to film formation if the free amine does not interfere with the formulation process.
-
-
Nanoparticle Formation:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) at a temperature above the phase transition temperature of the lipids.
-
Vortex and sonicate the mixture to form multilamellar vesicles (MLVs).
-
Extrude the MLV suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Targeting Ligand Conjugation:
-
To the LNP suspension, add the activated targeting ligand (e.g., NHS-ester of folic acid).
-
Allow the reaction to proceed for several hours at room temperature with gentle stirring to conjugate the ligand to the exposed amine groups on the LNP surface.
-
-
Purification: Remove the unencapsulated drug and unconjugated ligand by dialysis against PBS.
-
Characterization:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Visualize with Transmission Electron Microscopy (TEM).
-
Drug Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) after lysing the nanoparticles.
-
References
- 1. Tetradecanoic acid, 14-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | 1931109-55-5 [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. Self-assembly of amino acids toward functional biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with 14-(Fmoc-amino)-tetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the surface modification of nanoparticles using 14-(Fmoc-amino)-tetradecanoic acid. This functionalization strategy is particularly relevant for applications in drug delivery, bioimaging, and targeted therapeutics, where precise control over surface chemistry is crucial. The long alkyl chain of tetradecanoic acid can enhance the nanoparticle's interaction with lipid membranes, while the Fmoc-protected amine offers a versatile handle for subsequent bioconjugation reactions after a simple deprotection step.
The fluorenylmethyloxycarbonyl (Fmoc) protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its stability and easy removal under basic conditions, which allows for the sequential addition of amino acids or other moieties.[1][2][] This makes this compound an ideal surface modifying agent for creating multifunctional nanoparticle platforms.
Core Applications
Surface modification with this bifunctional molecule can impart several desirable properties to nanoparticles:
-
Enhanced Stability: The long fatty acid chain can improve the colloidal stability of nanoparticles in biological media.[4]
-
Biocompatibility: The lipid-like nature of the coating can improve the biocompatibility of the nanoparticles.[5][6]
-
Drug Loading: The hydrophobic layer can facilitate the loading of lipophilic drugs.
-
Versatile Bioconjugation: The Fmoc-protected amine serves as a latent reactive site. After deprotection, it can be conjugated to various biomolecules such as peptides, antibodies, or nucleic acids for targeted delivery.[7]
Experimental Protocols
This section details the protocols for the surface modification of generic amine-presenting nanoparticles (e.g., aminated silica (B1680970) or iron oxide nanoparticles) with this compound and the subsequent characterization.
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles displaying primary amine groups on their surface via amide bond formation.
Materials:
-
Amine-functionalized nanoparticles (e.g., SiO2-NH2, Fe3O4-NH2)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized (DI) water
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Nanoparticle Suspension: Disperse 10 mg of amine-functionalized nanoparticles in 10 mL of anhydrous DMF. Sonicate for 15 minutes to ensure a homogenous suspension.
-
Activation of Carboxylic Acid: In a separate vial, dissolve 25 mg of this compound, 20 mg of EDC, and 12 mg of NHS in 5 mL of anhydrous DMF. Stir the mixture at room temperature for 1 hour to activate the carboxylic acid group.
-
Conjugation Reaction: Add the activated this compound solution dropwise to the nanoparticle suspension while stirring. Let the reaction proceed for 24 hours at room temperature with continuous stirring.
-
Washing: After the reaction, centrifuge the suspension at 10,000 rpm for 20 minutes to pellet the modified nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in 10 mL of DMF. Sonicate for 5 minutes and centrifuge again.
-
Repeat the washing step twice with ethanol and three times with DI water to remove any unreacted reagents.
-
Final Product: Resuspend the final Fmoc-functionalized nanoparticles in a suitable solvent (e.g., ethanol or DI water) for storage and further characterization.
Protocol 2: Quantification of Surface Ligand Density
This protocol outlines the use of Thermogravimetric Analysis (TGA) to determine the amount of this compound successfully conjugated to the nanoparticle surface.[8]
Materials:
-
Dried functionalized nanoparticles from Protocol 1
-
Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Lyophilize the purified functionalized nanoparticles to obtain a dry powder.
-
TGA Measurement: Place 5-10 mg of the dried nanoparticles in an alumina (B75360) crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: The weight loss observed between 200 °C and 600 °C corresponds to the decomposition of the organic coating. This weight loss can be used to calculate the ligand density on the nanoparticle surface.
Data Presentation
The successful modification and characterization of the nanoparticles can be summarized in the following tables. The data presented here are representative examples.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 105 ± 5 | 0.15 | +25 ± 2 |
| Fmoc-Modified Nanoparticles | 120 ± 7 | 0.20 | -15 ± 3 |
Table 2: Quantification of Surface Modification
| Analysis Technique | Result |
| Thermogravimetric Analysis (TGA) | |
| Weight Loss (%) | 15% |
| X-ray Photoelectron Spectroscopy (XPS) | |
| Elemental Composition (Atomic %) | C: 65%, N: 5%, O: 20%, Si: 10% |
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway for targeted drug delivery.
Caption: Experimental workflow for nanoparticle modification and application.
Caption: Targeted drug delivery signaling pathway.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Surface Modification of Lipid-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticles Modified with Cell-Penetrating Peptides: Conjugation Mechanisms, Physicochemical Properties, and Application in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.sciltp.com [media.sciltp.com]
Application Notes and Protocols for Bioconjugation with 14-(Fmoc-amino)-tetradecanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-(Fmoc-amino)-tetradecanoic acid is a versatile bifunctional linker molecule widely employed in bioconjugation, particularly for the lipidation of peptides and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure comprises a C14 alkyl chain, which enhances hydrophobicity, a terminal carboxylic acid, and a fluorenylmethoxycarbonyl (Fmoc) protected amine. This strategic design allows for sequential and controlled conjugation to biomolecules.
The Fmoc protecting group provides a stable shield for the terminal amine under a variety of reaction conditions and can be selectively removed under mild basic conditions, typically using a piperidine (B6355638) solution.[4][5] This orthogonality is a cornerstone of its utility, enabling a two-step conjugation strategy. The terminal carboxylic acid can be activated using standard peptide coupling reagents to form a stable amide bond with primary amines on a target molecule.[1][3]
These application notes provide an overview of the key bioconjugation techniques involving this compound, along with detailed, generalized protocols for its use.
Key Applications
-
Peptide Lipidation: The covalent attachment of the C14 lipid chain to a peptide can significantly enhance its therapeutic properties. Lipidation can increase a peptide's plasma half-life by promoting binding to serum albumin, improve its membrane permeability, and enhance its overall bioavailability. This strategy is instrumental in the development of peptide-based drugs.
-
PROTAC Synthesis: In the field of targeted protein degradation, this compound serves as a flexible linker to connect a protein-of-interest (POI) binding ligand and an E3 ligase ligand. The length and flexibility of the C14 alkyl chain are critical parameters in optimizing the formation of a productive ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.[1][2][3]
Chemical Properties and Handling
| Property | Value |
| Chemical Formula | C29H39NO4 |
| Molecular Weight | 465.63 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at -20°C for long-term stability. |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and DCM. |
Note: While specific, published quantitative data for conjugation reactions with this compound is limited, the following protocols are based on well-established principles of Fmoc chemistry and peptide coupling. Yields are estimates and will vary depending on the specific substrate and reaction conditions. Optimization is recommended for each new application.
Experimental Protocols
Protocol 1: Fmoc Deprotection of this compound
This protocol describes the removal of the Fmoc protecting group to expose the terminal primary amine for subsequent conjugation.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask with a stir bar)
-
Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber, UV lamp)
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 0.1 M.
-
Addition of Piperidine: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.
-
Monitoring: Monitor the progress of the reaction by TLC. The product, 14-amino-tetradecanoic acid, will have a different Rf value than the starting material. The disappearance of the UV-active Fmoc group can also be observed.
-
Work-up: Once the reaction is complete, remove the DMF and piperidine under reduced pressure (rotary evaporation).
-
Purification: The crude product can be purified by silica (B1680970) gel chromatography to yield pure 14-amino-tetradecanoic acid.
Expected Outcome:
| Parameter | Expected Value |
| Reaction Time | 30 - 120 minutes |
| Yield | >95% (typical for Fmoc deprotection) |
Protocol 2: Carboxyl Group Activation and Amide Bond Formation
This protocol outlines the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a peptide or a linker).
Materials:
-
This compound
-
Amine-containing substrate (e.g., peptide, protein, or linker)
-
Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Nitrogen or Argon gas
-
Reaction vessel
-
Purification supplies (e.g., HPLC system)
Procedure:
-
Reagent Preparation: In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq.), the coupling reagent (e.g., HATU, 1.1 eq.), and if using HATU/HBTU, an additive like HOBt (1.1 eq.) in anhydrous DMF.
-
Activation: Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Substrate Addition: In a separate vessel, dissolve the amine-containing substrate (1.2 eq.) and DIPEA (2.0 eq.) in anhydrous DMF.
-
Coupling Reaction: Add the solution of the amine-containing substrate to the pre-activated this compound solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 24 hours, depending on the reactivity of the amine.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as LC-MS or HPLC, to observe the formation of the desired conjugate and the consumption of the starting materials.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure.
-
Purification: The desired bioconjugate is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Expected Outcome:
| Parameter | Expected Value |
| Reaction Time | 2 - 24 hours |
| Yield | 50 - 80% (highly substrate dependent) |
Visualizations
Caption: Workflow for bioconjugation using this compound.
Caption: PROTAC mechanism utilizing a C14 linker.
References
- 1. This compound, 1931109-55-5 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. Tetradecanoic acid, 14-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | 1931109-55-5 [chemicalbook.com]
- 4. chempep.com [chempep.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Activation of the Carboxylic Acid of 14-(Fmoc-amino)-tetradecanoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the activation of the carboxylic acid moiety of 14-(Fmoc-amino)-tetradecanoic acid. This long-chain, Fmoc-protected amino acid is a critical building block and linker in peptide synthesis and in the development of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2] The activation of its terminal carboxylic acid is a crucial step to enable the formation of a stable amide bond with a primary amine.[1] These protocols outline the use of common coupling reagents, reaction monitoring, and best practices to ensure high-yield activation with minimal side reactions.
Principle of Carboxylic Acid Activation
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient and requires harsh conditions. Therefore, the carboxylic acid group must first be converted into a more reactive intermediate. This process, known as "activation," involves reacting the carboxylic acid with a coupling reagent to form a species that is highly susceptible to nucleophilic attack by an amine.[3][4]
The general mechanism involves the formation of an activated ester or a similar reactive intermediate, which then readily reacts with the free amino group of another molecule to form the desired peptide or amide bond.[4][5] The choice of activating agent is critical and depends on factors such as the steric hindrance of the reactants, the desired reaction rate, and the need to minimize side reactions like racemization.[6]
Common Activation Methods and Reagent Comparison
Several classes of reagents are widely used for carboxylic acid activation in Fmoc-based synthesis. The most common are uronium/aminium salts and carbodiimides.[3][5] The selection of a suitable reagent is crucial for achieving high coupling efficiency.
| Coupling Reagent Class | Examples | Typical Base Required | Relative Reaction Rate | Risk of Racemization | Notes |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, TBTU | Tertiary Amine (e.g., DIPEA, NMM, Collidine)[5] | Very High[5] | Low (especially with HATU) | Highly efficient for standard and sterically hindered couplings. HATU is particularly effective for challenging couplings.[6] |
| Carbodiimides | DIC, DCC, EDC | None (for activation), but often used with additives | Moderate to High[7] | Moderate (minimized with additives) | DIC is preferred for solid-phase synthesis as its urea (B33335) byproduct is soluble.[7] Requires an additive like HOBt or HOAt to suppress racemization.[6][7] |
| Phosphonium Salts | PyBOP, PyAOP | Tertiary Amine (e.g., DIPEA) | High | Low | PyAOP is very effective for coupling N-methylated amino acids.[7] |
Experimental Workflow for Carboxylic Acid Activation
The general workflow for activating this compound involves the dissolution of the acid and the coupling reagent in an appropriate aprotic solvent, followed by the addition of a base (if required) to facilitate the formation of the active intermediate.
Caption: General workflow for the activation and subsequent coupling of this compound.
Detailed Experimental Protocols
The following are standard protocols for the activation of this compound on a typical 0.1 mmol scale, commonly used in solid-phase peptide synthesis (SPPS).
Protocol 1: Activation using HATU/DIPEA
This method is highly efficient and recommended for most applications, including those involving sterically hindered amines.[6]
Materials:
-
This compound (45.2 mg, 0.1 mmol, 1.0 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (37.9 mg, 0.1 mmol, 1.0 eq)
-
DIPEA (N,N-Diisopropylethylamine) (35 µL, 0.2 mmol, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (1-2 mL)
Procedure:
-
In a clean, dry glass vial, combine this compound and HATU.
-
Add anhydrous DMF and vortex or sonicate briefly to dissolve the solids completely.
-
Add DIPEA to the solution. The solution may change color (e.g., to yellow).
-
Allow the mixture to "pre-activate" by stirring or shaking at room temperature for 5-15 minutes.
-
The resulting solution contains the activated OAt-ester of this compound and is now ready to be added to the amine component (e.g., a deprotected resin in an SPPS vessel).[8]
Protocol 2: Activation using DIC/HOBt
This is a cost-effective method suitable for many standard coupling reactions.[7] The use of 1-Hydroxybenzotriazole (HOBt) is essential to minimize the risk of racemization.[6][7]
Materials:
-
This compound (45.2 mg, 0.1 mmol, 1.0 eq)
-
HOBt (1-Hydroxybenzotriazole) (15.3 mg, 0.1 mmol, 1.0 eq)
-
DIC (N,N'-Diisopropylcarbodiimide) (16 µL, 0.1 mmol, 1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (1-2 mL)
Procedure:
-
In a clean, dry glass vial, combine this compound and HOBt.
-
Add anhydrous DMF or DCM and vortex to dissolve the solids. A mixture of DCM and DMF is often used.[6]
-
Add DIC to the solution.
-
Stir the reaction mixture at room temperature for 15-20 minutes.[6] If DCC is used instead of DIC in solution-phase synthesis, a white precipitate of dicyclohexylurea (DCU) will form and should be filtered off before proceeding.[6][7]
-
The filtrate contains the activated HOBt-ester and is ready for the coupling reaction.
Monitoring the Activation and Coupling Reaction
To ensure the subsequent coupling reaction has proceeded to completion, a qualitative colorimetric test can be performed on the resin after the coupling step.
-
Kaiser Test (Ninhydrin Test): This test detects free primary amines.[9] After coupling, a small sample of the resin is washed and treated with ninhydrin (B49086) reagents and heated.
The progress of the reaction can also be monitored using analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by analyzing a small cleaved sample from the solid support.[3]
References
- 1. Tetradecanoic acid, 14-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | 1931109-55-5 [chemicalbook.com]
- 2. targetmol.cn [targetmol.cn]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. bachem.com [bachem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of HATU and HOBt with 14-(Fmoc-amino)-tetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the efficient coupling of 14-(Fmoc-amino)-tetradecanoic acid to primary amines using the HATU and HOBt reagent system. This methodology is particularly relevant for the synthesis of lipopeptides, targeted drug delivery systems, and probes for studying protein lipidation.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its long aliphatic chain mimics fatty acids like myristic acid, enabling the synthesis of molecules that can interact with cellular membranes or lipidated proteins. The Fmoc-protecting group allows for its use in standard solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
The coupling of the carboxylic acid of this compound to an amine is a critical step in the synthesis of these molecules. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with HOBt (Hydroxybenzotriazole) is a highly effective coupling system for this purpose. HATU is a uronium salt-based coupling reagent that forms a highly reactive OAt-active ester, leading to efficient amide bond formation with minimal racemization[1][2][3]. The addition of HOBt can further suppress racemization and improve reaction efficiency, particularly in challenging couplings[4].
Quantitative Data Summary
The efficiency of coupling reactions can be influenced by several factors, including the nature of the reactants, solvent, temperature, and stoichiometry of the reagents. While specific quantitative data for the coupling of this compound is not extensively published, the following table summarizes typical performance indicators for HATU/HOBt in peptide couplings, particularly for sterically hindered or "difficult" couplings, which can be analogous to the coupling of a long-chain fatty acid.
| Parameter | Typical Value/Observation | Reference |
| Coupling Efficiency | >95% | [1] |
| Reaction Time | 30 min - 4 hours | [1] |
| Racemization | <1% (often undetectable) | [4] |
| Purity of Crude Product | High, with minimal side products | [1] |
Note: These values are indicative and may require optimization for the specific coupling of this compound with a particular amine. It is recommended to monitor the reaction progress using techniques like TLC, LC-MS, or a Kaiser test (for solid-phase synthesis).
Experimental Protocols
Solution-Phase Coupling of this compound
This protocol describes the coupling of this compound to a primary amine in a solution phase.
Materials:
-
This compound
-
Primary amine-containing compound
-
HATU
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates and developing system
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Base Addition: Add DIPEA (2.0 eq) to the reaction mixture and stir for another 1-2 minutes. The solution may change color, indicating the formation of the active ester.
-
Amine Addition: In a separate flask, dissolve the primary amine-containing compound (1.0 eq) in anhydrous DMF (or a compatible solvent). Add this solution to the activated fatty acid solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., by observing the disappearance of the starting amine). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure coupled product.
Solid-Phase Coupling of this compound
This protocol outlines the procedure for coupling this compound to a resin-bound amine in the context of Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-deprotected resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected resin in DMF for 30-60 minutes.
-
Perform a Kaiser test to confirm the presence of a free primary amine on the resin. A positive (blue) result is expected.
-
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound (2-3 eq relative to the resin loading), HATU (1.9 eq), and HOBt (2 eq) in anhydrous DMF.
-
Add DIPEA (4-6 eq) to the solution and agitate for 1-2 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. Due to the steric bulk of the fatty acid, a longer coupling time may be necessary compared to standard amino acids.
-
-
Monitoring and Washing:
-
After the desired coupling time, take a small sample of the resin and perform a Kaiser test. A negative test (colorless or yellow) indicates the completion of the coupling.
-
If the Kaiser test is positive, the coupling reaction can be extended, or a second coupling can be performed.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Subsequent Steps: The resin is now ready for the next step in the synthesis, such as Fmoc deprotection to continue peptide chain elongation or cleavage from the resin if the lipopeptide synthesis is complete.
Visualizations
Experimental Workflow
Caption: General experimental workflows for solution-phase and solid-phase coupling.
Signaling Pathway: Ras Protein Palmitoylation and Membrane Association
The covalent attachment of a fatty acid, such as a derivative of tetradecanoic acid, to a protein is a key post-translational modification known as S-palmitoylation. This process is crucial for the localization and function of many signaling proteins, including the Ras family of small GTPases, which are pivotal in cancer development[5][6][7].
Caption: Simplified signaling pathway of Ras protein palmitoylation and activation.
Troubleshooting and Considerations
-
Solubility: this compound has a long hydrophobic chain, which might affect its solubility in standard solvents. Ensure complete dissolution before proceeding with the activation step. The use of a co-solvent like DCM might be beneficial.
-
Steric Hindrance: The bulky nature of the fatty acid chain may slow down the coupling reaction. It is crucial to monitor the reaction to completion. For solid-phase synthesis, a double coupling (repeating the coupling step) might be necessary to achieve a high yield.
-
Aggregation: Lipopeptides have a tendency to aggregate, which can complicate purification. The use of additives like chaotropic agents or modification of the mobile phase during chromatography might be required.
-
Side Reactions: Although HATU is known for its low rate of side reactions, prolonged reaction times or a large excess of the reagent can potentially lead to side reactions like guanidinylation of the free amine. It is advisable to use a slight excess of the coupling reagents (e.g., 1.1-1.2 equivalents in solution phase).
By following these detailed protocols and considering the specific properties of this compound, researchers can achieve efficient and clean coupling reactions for the synthesis of a wide range of lipopeptides and other lipidated molecules for various applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. Emerging roles of protein palmitoylation and its modifying enzymes in cancer cell signal transduction and cancer therapy [ijbs.com]
- 6. Frontiers | Palmitoylation as a Key Regulator of Ras Localization and Function [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Lipidated Amino Acids
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of lipidated peptides, specifically focusing on incomplete Nα-Fmoc deprotection.
Troubleshooting Guide
Initial Assessment: Is Fmoc Deprotection Incomplete?
Question: How can I confirm that the Fmoc deprotection of my lipidated amino acid is incomplete?
Answer: Incomplete Fmoc deprotection can be identified using several qualitative and quantitative methods. The presence of a lipid chain can increase the hydrophobicity of the peptide, potentially leading to aggregation and making these checks crucial.
-
Qualitative Colorimetric Tests: These tests are performed on a small sample of the peptide-resin.
-
Kaiser Test (Ninhydrin Test): This is a widely used test for detecting free primary amines.[1] A positive result (blue or purple beads) indicates successful Fmoc removal. A negative result (yellow or colorless beads) suggests that the Fmoc group is still attached.[1] Note that this test is not reliable for N-terminal proline, which gives a brownish-red color.[1]
-
Chloranil Test: This test is used for detecting secondary amines, such as N-terminal proline.
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is another chromogenic assay for detecting primary amines.
-
-
Quantitative Detection Methods:
-
UV Monitoring: Automated peptide synthesizers often use UV monitoring to track the progress of the deprotection reaction in real-time. The removal of the Fmoc group by piperidine (B6355638) releases dibenzofulvene (DBF), which forms a DBF-piperidine adduct with a characteristic UV absorbance around 301-312 nm.[1] Slow or incomplete deprotection can be identified by a lack of or reduced absorbance.
-
HPLC and Mass Spectrometry (MS) Analysis: Analysis of a cleaved aliquot of the crude peptide by HPLC can reveal peaks corresponding to the desired peptide and deletion sequences (Fmoc-protected peptide).[1] Mass spectrometry can then be used to confirm the identity of these species. The mass of the Fmoc-protected peptide will be 222.24 Da higher than the expected mass of the deprotected peptide.
-
Common Causes and Solutions for Incomplete Fmoc Deprotection of Lipidated Peptides
Question: What are the common causes of incomplete Fmoc deprotection when working with lipidated amino acids, and how can I resolve them?
Answer: The primary challenge with lipidated amino acids is their high hydrophobicity, which can lead to peptide aggregation on the solid support. This aggregation can physically block the access of the deprotection reagent to the N-terminal Fmoc group.[2]
Below is a workflow to troubleshoot this issue:
Problem 1: Peptide Aggregation
The long hydrocarbon chain of the lipid moiety significantly increases the hydrophobicity of the peptide, promoting inter- and intra-chain aggregation via hydrogen bonding and hydrophobic interactions. This is a major cause of synthesis failure for long or hydrophobic peptides.[2]
Recommended Solutions:
-
Change the Solvent System: Standard solvents like Dimethylformamide (DMF) may not be sufficient to solvate the growing lipidated peptide chain.
-
N-Methyl-2-pyrrolidone (NMP): NMP has a lower polarity than DMF and can be more effective at solvating hydrophobic peptides.
-
"Magic Mixture": A combination of DCM/DMF/NMP (1:1:1) can also be effective.
-
Addition of Chaotropic Agents: Adding salts like LiCl or KSCN to the deprotection and coupling solutions can help disrupt hydrogen bonds.
-
-
Increase Reaction Temperature: Performing the deprotection at a higher temperature can help to disrupt secondary structures and improve reaction kinetics.
-
Use Microwave-Assisted Synthesis: Microwave energy can rapidly heat the reaction mixture, which helps to prevent aggregation and accelerate both deprotection and coupling reactions.
Problem 2: Insufficient Deprotection Time or Reagent Concentration
Standard deprotection protocols may not be sufficient for sterically hindered or aggregation-prone lipidated peptides.
Recommended Solutions:
-
Extend Deprotection Time: Increase the deprotection time in increments (e.g., from 10 minutes to 20-30 minutes) and monitor for completion.
-
Perform a Second Deprotection: After the initial deprotection step, drain the reagent and add a fresh solution of 20% piperidine in DMF for an additional 15-30 minutes.
Problem 3: Ineffective Standard Deprotection Reagent
In some cases, piperidine may not be strong enough to efficiently deprotect the Fmoc group, especially in the presence of severe aggregation.
Recommended Solutions:
-
Use a Stronger, Non-Nucleophilic Base: The addition of 1-2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can significantly increase the deprotection rate.[3][4] DBU is a stronger base than piperidine and can be more effective for difficult sequences.[3][4]
-
Alternative Deprotection Cocktails: A solution of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to be highly effective, enhancing deprotection kinetics while minimizing side reactions.[1]
Data Presentation: Comparison of Fmoc Deprotection Reagents
| Reagent(s) | Concentration | Solvent | Key Advantages | Potential Issues |
| Piperidine | 20% (v/v) | DMF or NMP | Standard, well-established method. | Can be inefficient for aggregated sequences; may cause aspartimide formation.[5] |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF or NMP | Similar efficiency to piperidine, considered a good alternative.[5] | May still be insufficient for highly aggregated peptides. |
| Piperazine (PZ) | 10% (w/v) | 9:1 DMF/Ethanol | Good alternative to piperidine with potentially fewer side reactions.[5] | Lower solubility may require solvent mixtures.[5] |
| DBU/Piperidine | 2% DBU, 20% Piperidine (v/v) | DMF or NMP | DBU significantly accelerates Fmoc removal for difficult sequences.[3][4] | DBU can catalyze aspartimide formation.[3] |
| DBU/Piperazine | 2% DBU (v/v), 5% Piperazine (w/v) | NMP | Highly effective for rapid and complete deprotection, minimizing some side reactions.[1] | - |
Experimental Protocols
Standard Fmoc Deprotection Protocol
This protocol describes a typical manual Fmoc deprotection step.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual reagents from the previous coupling step.
-
First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 15-30 minutes.
-
Drain and Wash: Drain the deprotection solution and wash with DMF (2 times).
-
Second Deprotection (Optional but Recommended for Lipidated Peptides): Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure all reagents are removed.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.
DBU-Enhanced Fmoc Deprotection Protocol
This protocol should be used for "difficult" sequences where standard deprotection is incomplete.
Caution: DBU is a very strong base and may promote side reactions, such as aspartimide formation. This protocol should be used judiciously.
-
Resin Swelling: Swell the peptide-resin in DMF or NMP.
-
Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF or NMP.
-
Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully.
-
Drain and Wash: Drain the solution and wash the resin extensively with DMF or NMP to remove all traces of DBU and piperidine.
Kaiser Test Protocol
-
Sample Preparation: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube. Wash the beads with ethanol.
-
Add Reagents: Add 2-3 drops of each of the following reagents:
-
Reagent A: 5% (w/v) ninhydrin (B49086) in ethanol.
-
Reagent B: 80% (w/v) phenol (B47542) in ethanol.
-
Reagent C: 2% (v/v) of a 0.001 M aqueous solution of KCN diluted in pyridine.
-
-
Heat: Heat the test tube at 100°C for 5 minutes.
-
Observe Color:
-
Dark Blue/Purple Beads/Solution: Positive result, indicating successful deprotection.
-
Yellow/Brown/No Color Change: Negative result, indicating incomplete deprotection.
-
Mandatory Visualization
Fmoc Deprotection Mechanism
References
Technical Support Center: Optimizing Coupling of 14-(Fmoc-amino)-tetradecanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-(Fmoc-amino)-tetradecanoic acid. Our aim is to help you overcome common challenges and optimize your coupling efficiency in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling efficiency with this compound?
Low coupling yields with this molecule typically stem from several factors related to its long, hydrophobic alkyl chain and potential for aggregation. The primary causes include:
-
Poor Solubility: The long aliphatic chain can lead to limited solubility in standard SPPS solvents like Dimethylformamide (DMF), especially at higher concentrations. This reduces the availability of the reagent for the coupling reaction.
-
Steric Hindrance: While the carboxylic acid is at the end of a flexible chain, the overall bulkiness of the molecule can still present some steric challenges, slowing down the reaction kinetics compared to smaller amino acids.
-
Peptide Aggregation: The hydrophobicity of the tetradecanoic acid chain can promote aggregation of the growing peptide on the solid support, physically blocking reactive sites and preventing efficient coupling.
-
Suboptimal Activation: The carboxylic acid may not be fully activated before the coupling step, resulting in a lower concentration of the reactive species.
-
Inadequate Reaction Conditions: Factors such as reaction time, temperature, and reagent stoichiometry are critical and may require optimization compared to standard amino acid coupling protocols.
Q2: How can I improve the solubility of this compound during the coupling reaction?
If you suspect poor solubility is the root cause of low yield, consider the following strategies:
-
Co-solvents: The addition of 1-5% (v/v) of N-Methyl-2-pyrrolidone (NMP) can improve the solubility of hydrophobic molecules.
-
Alternative Solvents: While DMF is common, NMP or a mixture of Dichloromethane (DCM) and DMF may offer better solubility and improved coupling outcomes.
-
Sonication: Using an ultrasonic bath for 10-15 minutes can help dissolve the reagent in the coupling solvent before it is added to the resin.
-
Gentle Heating: Warming the solvent to approximately 37°C can enhance solubility. It is advisable to avoid temperatures above 50°C to prevent potential degradation of the Fmoc-amino acid.
Q3: Which coupling reagents are most effective for this type of molecule?
For sterically hindered or aggregation-prone couplings, uronium/aminium and phosphonium (B103445) salt-based reagents are generally recommended over carbodiimides alone.
-
HATU/HCTU: These are highly efficient activating reagents, especially for challenging couplings. Using them with an additive like HOAt can further improve performance.
-
PyBOP: This phosphonium-based reagent is another excellent choice for difficult couplings.
-
DIC/Oxyma: If using a carbodiimide (B86325) like Diisopropylcarbodiimide (DIC), the inclusion of an additive like OxymaPure is highly recommended to enhance efficiency and suppress side reactions.
Q4: How can I monitor the progress of the coupling reaction?
It is crucial to monitor the completion of the coupling reaction to ensure efficiency.
-
Kaiser Test: This colorimetric test is widely used to detect the presence of free primary amines on the resin. A positive result (blue beads) indicates an incomplete coupling reaction, suggesting that a second coupling may be necessary. Note that this test is qualitative.
-
TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid test is another option for detecting free amines.
-
Cleavage and Analysis: For critical syntheses, cleaving a small amount of resin and analyzing the product by Mass Spectrometry (MS) and HPLC can provide the most accurate assessment of coupling efficiency.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the final product with significant starting material remaining (uncoupled peptide). | 1. Incomplete activation of the carboxylic acid.2. Poor solubility of this compound.3. Steric hindrance.4. Peptide aggregation on the resin. | 1. Switch to a more potent coupling reagent: Use HATU, HCTU, or PyBOP instead of HBTU or DIC/HOBt.2. Increase reagent equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents).3. Improve solubility: Use co-solvents like NMP, or gently warm the reagent solution.4. Perform a double coupling: After the first coupling, wash the resin and repeat the coupling step with fresh reagents.5. Extend reaction time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.6. Disrupt aggregation: Use solvents known to disrupt secondary structures or incorporate chaotropic salts. |
| Mass spectrometry shows a peak corresponding to a deletion of the fatty acid moiety. | 1. Incomplete coupling.2. Incomplete Fmoc-deprotection of the previous residue, leaving no free amine for coupling. | 1. Confirm complete deprotection: Perform a Kaiser test after the Fmoc-deprotection step. If negative (yellow beads), repeat the deprotection.2. Optimize coupling conditions: Refer to the solutions for "Low yield" above. A double coupling is highly recommended. |
| Crude product shows multiple, difficult-to-separate peaks on HPLC. | 1. Aggregation during synthesis leading to multiple truncated or modified sequences.2. Side reactions during coupling or cleavage. | 1. Address aggregation: Use aggregation-disrupting strategies during synthesis.2. Ensure high-quality reagents: Use fresh, high-purity amino acids and coupling reagents to minimize side reactions.3. Optimize cleavage: Ensure the cleavage cocktail and time are appropriate for your peptide and resin to avoid incomplete deprotection of side chains. |
Data Presentation
Comparison of Coupling Reagent Efficiency for Difficult Couplings
The following table summarizes representative data on the efficiency of different coupling reagents for sterically hindered amino acids, which can serve as a guide for optimizing the coupling of this compound.
| Coupling Reagent | Additive | Base (Equivalents) | Typical Coupling Time | Relative Efficiency (Purity %) | Notes |
| HATU | HOAt | DIPEA (2-4) | 1-2 hours | ~95% | Highly effective for hindered residues; rapid activation. |
| HCTU | - | DIPEA (2-4) | 1-2 hours | ~90-95% | A cost-effective and highly efficient alternative to HATU. |
| PyBOP | - | DIPEA (2-4) | 2-4 hours | ~90% | Robust phosphonium salt reagent, good for hindered couplings. |
| DIC | OxymaPure | - | 2-4 hours | ~85-90% | OxymaPure is generally superior to HOBt in reducing side reactions. |
| DIC | HOBt | - | 2-4 hours | ~80% | Standard carbodiimide method; may be less effective for this substrate. |
Note: These are representative values based on studies of sterically hindered amino acids. Actual yields and purity will vary depending on the specific peptide sequence, resin, and other experimental parameters.
Experimental Protocols
Detailed Protocol for Coupling this compound using HATU
This protocol outlines a robust method for coupling this compound onto a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation and Deprotection:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF and add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines (a positive test will result in blue beads).
2. Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. A small amount of NMP can be added if solubility is an issue.
-
Add DIPEA (6 equivalents) to the mixture and agitate for 1-2 minutes to pre-activate the carboxylic acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
3. Monitoring and Washing:
-
After the coupling time has elapsed, take a small sample of resin beads and perform a Kaiser test.
-
If the Kaiser test is negative (yellow beads), the coupling is complete. Proceed to the washing step.
-
If the Kaiser test is positive (blue beads), the coupling is incomplete. A second coupling is recommended. Drain the reaction solution, wash the resin with DMF (2-3 times), and repeat the activation and coupling steps with fresh reagents.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Visualizations
Caption: Workflow for coupling this compound.
Caption: Decision tree for troubleshooting low coupling efficiency.
preventing aggregation during synthesis with 14-(Fmoc-amino)-tetradecanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing aggregation during synthesis with 14-(Fmoc-amino)-tetradecanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a long-chain fatty acid functionalized with an Fmoc-protected amine group at the terminus. Its long aliphatic chain imparts significant hydrophobicity. A primary application for this molecule is as a flexible and hydrophobic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The terminal carboxylic acid can be coupled to an amine, and the Fmoc group can be removed to expose an amine for further conjugation, making it a versatile building block in drug discovery and bioconjugation.
Q2: What causes aggregation during solid-phase peptide synthesis (SPPS) with this compound?
The primary cause of aggregation when using this compound is its long, hydrophobic tetradecanoyl chain. This hydrophobicity promotes strong intermolecular interactions between the growing peptide chains on the solid support. These interactions can lead to the formation of secondary structures, such as β-sheets, which are insoluble in standard SPPS solvents and can cause the resin beads to clump together. This aggregation can physically block reactive sites, leading to incomplete reactions.
Q3: How can I visually identify if aggregation is occurring during my synthesis?
There are several visual cues that can indicate on-resin aggregation:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.
-
Resin Clumping: The resin may form visible clumps that do not disperse with gentle agitation.
-
Slow Solvent Drainage: During washing steps, the solvent may drain much slower than usual due to restricted flow through the aggregated resin bed.
Q4: Can standard monitoring tests like the Kaiser test be misleading in the presence of aggregation?
Yes, the Kaiser test, which detects free primary amines, can give false-negative or misleadingly weak positive results in cases of severe aggregation. The aggregated peptide chains can sterically hinder the ninhydrin (B49086) reagent from accessing the N-terminal amine of the growing peptide, even if the Fmoc deprotection was incomplete. Therefore, a negative Kaiser test should be interpreted with caution if other signs of aggregation are present.
Troubleshooting Guide
Issue 1: Poor solubility of this compound in the coupling solution.
-
Observation: The this compound does not fully dissolve in the coupling solvent (e.g., DMF).
-
Cause: The long hydrophobic chain of the molecule limits its solubility in some standard SPPS solvents.
-
Solution:
Issue 2: Incomplete coupling of this compound.
-
Observation: Monitoring tests (e.g., Kaiser test) indicate the presence of unreacted free amines after the coupling step.
-
Cause: Aggregation of the resin-bound peptide is preventing the activated this compound from reaching the N-terminus.
-
Solutions:
-
Solvent Modification: Switch to NMP or add up to 25% dimethyl sulfoxide (B87167) (DMSO) to the DMF to disrupt aggregation.
-
Chaotropic Agents: Add a chaotropic salt, such as LiCl (0.5 M), to the coupling reaction to break up secondary structures.
-
Elevated Temperature: Perform the coupling reaction at a higher temperature (e.g., 40-50 °C) to disrupt intermolecular hydrogen bonds. Microwave-assisted synthesis can be particularly effective.
-
Double Coupling: If aggregation is suspected, performing a second coupling step with a fresh solution of activated this compound can help drive the reaction to completion.
-
Change Coupling Reagents: Use more potent activating reagents like HATU or HCTU.
-
Issue 3: Slow or incomplete Fmoc deprotection following the coupling of this compound.
-
Observation: The Fmoc deprotection step, monitored by UV absorbance of the piperidine (B6355638) solution, is sluggish or appears incomplete.
-
Cause: The hydrophobic environment created by the newly coupled fatty acid chain can hinder the access of the polar piperidine solution to the Fmoc group.
-
Solutions:
-
Increase Deprotection Time: Extend the deprotection time to ensure complete removal of the Fmoc group.
-
Use a Stronger Base: Add 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the 20% piperidine/DMF solution to increase the basicity and speed up the reaction.
-
Incorporate NMP or DMSO: Using NMP or adding DMSO to the deprotection solution can improve solvation and accessibility.
-
Data Presentation
Table 1: Recommended Solvent and Additive Combinations for Coupling this compound
| Condition | Solvent System | Additives | Temperature | Efficacy in Overcoming Aggregation |
| Standard | DMF | HOBt/DIC | Room Temperature | Low |
| Improved | NMP | HATU/DIPEA | Room Temperature | Moderate |
| Enhanced | DMF with 25% DMSO | HCTU/DIPEA | 40 °C | High |
| Maximum | NMP | HATU/DIPEA | 50 °C (Microwave) | Very High |
Experimental Protocols
Protocol 1: Coupling of this compound to a Resin-Bound Peptide
This protocol assumes a standard solid-phase peptide synthesis setup on a 0.1 mmol scale.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents, 0.3 mmol)
-
HATU (2.9 equivalents, 0.29 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol)
-
N-methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.
-
Prepare Coupling Solution: In a separate vial, dissolve this compound and HATU in NMP. Add DIPEA and vortex the solution for 1-2 minutes to pre-activate.
-
Coupling Reaction: Drain the NMP from the swollen resin. Add the pre-activated coupling solution to the resin.
-
Agitation: Agitate the reaction vessel at room temperature for 2-4 hours. If aggregation is anticipated or observed, perform the coupling at 40 °C.
-
Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free amines.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x) to remove excess reagents and byproducts.
-
Proceed to Fmoc Deprotection: Continue with the standard protocol for Fmoc deprotection.
Visualizations
Caption: Troubleshooting workflow for aggregation during coupling.
References
Technical Support Center: Purification of Peptides Containing 14-(Fmoc-amino)-tetradecanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides modified with 14-(Fmoc-amino)-tetradecanoic acid. This lipophilic modification, while often crucial for therapeutic efficacy, introduces significant purification hurdles primarily related to solubility and aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing this compound?
The primary challenges stem from the dual nature of the modified peptide: the hydrophilic peptide backbone and the highly hydrophobic lipid and Fmoc moieties. This leads to:
-
Poor Solubility: The lipid chain drastically reduces the peptide's solubility in aqueous solutions commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Aggregation: The hydrophobic interactions between the lipid chains and the Fmoc groups can cause the peptides to aggregate, leading to low recovery, poor peak shape, and even column clogging.[1][2]
-
Complex Chromatographic Behavior: The presence of the bulky and hydrophobic Fmoc group on the fatty acid can lead to peak broadening and tailing in RP-HPLC.
Q2: How does the Fmoc group on the 14-aminotetradecanoic acid affect purification?
The Fmoc (9-fluorenylmethoxycarbonyl) group is a large, hydrophobic protecting group.[3] When attached to the fatty acid, it significantly increases the overall hydrophobicity of the peptide conjugate. This can lead to very strong retention on reversed-phase columns, requiring high concentrations of organic solvent for elution, which in turn can exacerbate solubility and aggregation issues.
Q3: What is the recommended first step when encountering purification problems?
The initial and most critical step is to ensure the crude peptide is fully dissolved before injection onto the HPLC column. Incomplete dissolution is a major source of low yield and poor chromatography. It is advisable to perform small-scale solubility tests with various solvent systems.
Troubleshooting Guide
Issue 1: Poor Solubility of the Crude Peptide
Symptoms:
-
Visible particulates in the sample solution.
-
Low recovery after purification.
-
Inconsistent chromatographic results.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate solvent | Test solubility in a range of solvents. Start with common solvents like DMF, NMP, or DMSO, and then slowly add the aqueous mobile phase.[4] For highly hydrophobic peptides, dissolving in a small amount of a strong organic solvent first is often effective. |
| Aggregation in the initial solvent | Use chaotropic agents like guanidinium (B1211019) hydrochloride (GuHCl) or urea (B33335) in the sample solvent to disrupt aggregates. However, be mindful of their compatibility with your HPLC system and subsequent processing steps. |
| pH of the solvent | The pH of the solvent can significantly impact the solubility of the peptide. If the peptide has a net charge, adjusting the pH away from its isoelectric point can improve solubility.[5] |
Issue 2: Peptide Aggregation on the HPLC Column
Symptoms:
-
High backpressure.
-
Broad, tailing, or split peaks.
-
Low or no elution of the target peptide.
-
Irreversible binding to the column.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Strong hydrophobic interactions with the stationary phase | * Use a less retentive stationary phase: Consider using a C8 or C4 column instead of a C18 column. * Increase the organic modifier concentration: A steeper gradient or a higher starting percentage of the organic mobile phase may be necessary. * Add organic modifiers to the mobile phase: Small amounts of isopropanol (B130326) or n-propanol in the mobile phase can sometimes improve peak shape and recovery. |
| On-column aggregation | * Lower the sample concentration: Injecting a more dilute sample can reduce the likelihood of on-column aggregation. * Increase the column temperature: Operating the column at a higher temperature (e.g., 40-60 °C) can disrupt aggregates and improve peak shape. However, monitor peptide stability at elevated temperatures. |
| Incompatible mobile phase | * Optimize the mobile phase pH: Similar to solubility, the mobile phase pH can influence aggregation. Experiment with different pH values. * Use ion-pairing reagents: Trifluoroacetic acid (TFA) is a common ion-pairing reagent that can improve peak shape. If issues persist, consider alternative ion-pairing reagents. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Weigh approximately 1 mg of the crude lyophilized peptide into several microcentrifuge tubes.
-
To each tube, add a different solvent or solvent mixture in small increments (e.g., 10 µL).
-
Test solvents can include:
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (ACN) with 0.1% TFA
-
Water with 0.1% TFA
-
Mixtures of the above (e.g., 50:50 DMF:Water with 0.1% TFA)
-
-
Vortex or sonicate briefly after each addition.
-
Visually inspect for complete dissolution.
-
Centrifuge the tubes to pellet any undissolved material before analyzing the supernatant.
Protocol 2: General RP-HPLC Purification Method
This is a starting point and will likely require optimization.
-
Column: C8 or C4 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Detection: UV at 220 nm and 280 nm.
-
Column Temperature: 40 °C.
-
Gradient:
-
Start with a higher than usual initial concentration of Mobile Phase B (e.g., 30-40%) due to the high hydrophobicity.
-
Run a relatively shallow gradient (e.g., 1% B per minute) to ensure good separation of closely eluting impurities.
-
-
Sample Preparation: Dissolve the crude peptide in the strongest solvent identified during solubility testing at the lowest practical concentration. Filter the sample through a 0.45 µm filter before injection.
Quantitative Data
Due to the specific nature of each peptide sequence, providing exact quantitative data for the purification of any peptide containing this compound is challenging. However, the following table provides a general expectation for purity and yield based on the purification of other long-chain fatty acid-modified peptides.
| Parameter | Expected Range | Notes |
| Crude Purity (by HPLC) | 30-60% | Highly dependent on the success of the solid-phase peptide synthesis. |
| Final Purity (after one purification step) | >95% | Achievable with an optimized RP-HPLC protocol. |
| Overall Yield | 10-40% | Can be significantly impacted by solubility and aggregation issues. Multiple purification steps will lower the overall yield. |
Note: The values in this table are estimates and can vary significantly based on the peptide sequence, the efficiency of the synthesis, and the optimization of the purification protocol.
Visualizations
Experimental Workflow for Troubleshooting Purification
Caption: A workflow for troubleshooting common issues in the purification of lipidated peptides.
Logical Relationship of Challenges and Solutions
Caption: The relationship between the core challenge of high hydrophobicity and potential solutions.
References
- 1. Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. millennialscientific.com [millennialscientific.com]
side reactions associated with 14-(Fmoc-amino)-tetradecanoic acid in SPPS
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for side reactions and challenges encountered when using 14-(Fmoc-amino)-tetradecanoic acid in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions and issues associated with using this compound in SPPS?
The primary challenges stem from the long, hydrophobic C14 alkyl chain, which can lead to:
-
On-Resin Aggregation: The hydrophobic fatty acid chains can interact, causing the peptide-resin to aggregate and physically block reactive sites. This is a major cause of incomplete reactions.[1][2][3]
-
Low Coupling Efficiency: The fatty acid moiety is poorly soluble in standard SPPS solvents like N,N-Dimethylformamide (DMF), which can lead to inefficient activation and coupling, resulting in deletion sequences.[4]
-
Incomplete Fmoc Deprotection: Aggregation can prevent the deprotection reagent (e.g., piperidine) from accessing the N-terminal Fmoc group, leading to the formation of deletion sequences.[3][5][6]
-
Formation of Deletion Sequences: This is a direct consequence of both low coupling efficiency and incomplete deprotection, where one or more residues are missing from the final peptide.[3][4]
Q2: My coupling reaction with this compound is slow or incomplete. What are the likely causes and how can I fix it?
This is a hallmark symptom of on-resin aggregation and poor solubility.[3][4] The hydrophobic nature of the fatty acid promotes the formation of secondary structures that hinder reagent access to the N-terminus of the growing peptide chain.
Immediate Actions:
-
Extend Coupling Time: Double the standard coupling time for this specific step.[4]
-
Double Couple: After the initial coupling and washing, perform a second coupling with a fresh solution of activated this compound.
-
Improve Solvation: Switch from DMF to a more effective solvating solvent like N-Methylpyrrolidone (NMP) or a mixture containing Dimethyl Sulfoxide (DMSO).[2][3][7]
Q3: I'm observing a significant amount of deletion sequences in my final lipopeptide. How can I minimize these impurities?
Deletion sequences are primarily caused by failures in the coupling or deprotection steps.[4]
-
Verify Deprotection: Before coupling the fatty acid, ensure the preceding Fmoc deprotection is complete. Use a quantitative method, like UV-Vis spectrophotometry, to monitor the release of the Fmoc-piperidine adduct.[4]
-
Optimize Coupling: Employ the strategies from Q2, such as using stronger solvating solvents (NMP, DMSO), extending reaction times, or using microwave assistance to disrupt aggregation.[3]
-
Capping: After the coupling step, "cap" any unreacted N-terminal amines using a reagent like acetic anhydride (B1165640). This terminates the unreacted chains, preventing further elongation and simplifying the purification of the desired full-length peptide.
Q4: Can I use standard coupling reagents for this compound?
Yes, standard uronium/aminium salt-based coupling reagents like HATU, HBTU, and PyBOP are effective. However, due to the challenging nature of the coupling, it is crucial to optimize the conditions.
-
Pre-activation: Minimize the time between activating the carboxylic acid and adding it to the resin.[4]
-
Additives: Always include additives like Oxyma or HOBt in the coupling cocktail to improve efficiency and suppress potential side reactions like racemization.[4][8]
-
Base: Use a sterically hindered base like Diisopropylethylamine (DIPEA) at a controlled concentration (typically 2 equivalents relative to the amino acid).[4]
Troubleshooting Guide
Issue: Poor Resin Swelling and Clumping After Fatty Acid Coupling
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Severe On-Resin Aggregation due to high hydrophobicity. The peptide chains are collapsing onto themselves and each other.[1][3] | 1. Wash the resin with a solution containing a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) to disrupt secondary structures.[3] 2. Switch to a more effective solvating solvent like NMP or a 1:1 mixture of DMF/DMSO for all subsequent wash and reaction steps.[2][7] | * Use a low-loading (low substitution) resin to increase the distance between peptide chains.[3] * Employ a more hydrophilic, PEG-based resin (e.g., TentaGel, NovaSyn® TG) to improve solvation of the growing peptide chain.[3] |
| Poor Solubility of the Acylated Peptide in the chosen solvent. | 1. Perform subsequent coupling and deprotection steps at an elevated temperature (e.g., 50-60°C) or using a microwave peptide synthesizer to improve solubility and reaction kinetics.[3][4] | * Proactively use elevated temperatures or microwave assistance for all cycles following the introduction of the fatty acid. Be cautious of potential side reactions like aspartimide formation at high temperatures.[9] |
Issue: Mass Spectrometry Shows +225 Da Adduct on the Fatty Acid Chain
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Guanidinylation of the free amine of this compound by uronium-based coupling reagents (e.g., HBTU, HATU) before it has coupled to the peptide. This forms a stable guanidinium (B1211019) group. | 1. This side product is difficult to remove post-synthesis. Purification by RP-HPLC is the only option. | * Ensure proper pre-activation of the carboxylic acid before adding the base (DIPEA). * Avoid large excesses of the coupling reagent and base. * Consider switching to a carbodiimide-based activation method (e.g., DIC/Oxyma) for this specific coupling step, as it does not present the same risk of guanidinylation.[8] |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed to mitigate on-resin aggregation and improve coupling efficiency.
-
Resin Preparation: Following the successful Fmoc deprotection of the N-terminal amine on the peptide-resin (confirmed by a positive Kaiser test), wash the resin thoroughly with NMP (5 x 1 min).
-
Chaotropic Wash (Optional, for difficult sequences): Wash the peptide-resin with a solution of 0.8 M LiCl in DMF (2 x 1 min). Then, wash thoroughly with NMP (5 x 1 min) to remove the salt.[3]
-
Activation of Fatty Acid:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and Oxyma (3 eq.) in NMP.
-
Allow to stand for 1-2 minutes.
-
Add DIPEA (6 eq.) to the solution and vortex briefly.
-
-
Coupling Reaction:
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads. If the test is negative (beads are colorless/yellow), the coupling is complete.
-
If the test is positive (beads are blue), repeat the coupling step with fresh reagents ("double coupling").
-
Once complete, wash the resin thoroughly with NMP (5 x 1 min).
-
-
Capping (Recommended):
-
To cap any unreacted amines, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in NMP for 30 minutes.
-
Wash the resin with NMP (3 x 1 min) and DCM (3 x 1 min) and dry for the next step.
-
Visual Guides
Troubleshooting Workflow for Fatty Acid Coupling
Caption: A step-by-step workflow for troubleshooting incomplete coupling reactions.
Logical Relationship of Aggregation and Side Reactions
Caption: The causal chain from fatty acid introduction to the formation of deletion sequences.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Difficult Couplings Involving Hydrophobic Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to challenges encountered during the chemical synthesis of peptides containing hydrophobic amino acids.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of hydrophobic peptides, from on-resin aggregation to purification difficulties.
Problem 1: Poor Resin Swelling and Incomplete Reactions
Question: My resin is not swelling properly, and I'm observing incomplete coupling and deprotection steps. What could be the cause and how can I fix it?
Answer: This is a classic sign of on-resin aggregation, a primary obstacle in hydrophobic peptide synthesis. Inter- and intramolecular hydrogen bonding between peptide chains can lead to the formation of secondary structures like β-sheets, which hinders reagent access and leads to truncated or deletion sequences.[1]
Recommended Solutions:
-
Resin Selection: While non-polar polystyrene resins can be used, polyethylene (B3416737) glycol (PEG)-grafted resins (e.g., TentaGel, ChemMatrix) are often preferred as they improve the solvation of the growing peptide chain and reduce aggregation.
-
Solvent Choice: Standard solvents like Dimethylformamide (DMF) may not be sufficient to disrupt aggregation. Consider switching to N-methylpyrrolidone (NMP), which can better solvate hydrophobic peptides.[2] A "magic mixture" of DCM/DMF/NMP (1:1:1) has also proven effective for difficult sequences.[3]
-
Elevated Temperature: Performing coupling reactions at higher temperatures (e.g., 50-75°C) can disrupt aggregation and increase reaction rates.[1] Microwave-assisted synthesis is a particularly effective method for this.[4][5][6][7]
-
Chaotropic Agents: The addition of salts like LiCl or KSCN to the coupling mixture can disrupt hydrogen bonding and improve the solvation of the peptide-resin complex.[1][8]
Problem 2: Standard Coupling Reagents are Ineffective
Question: My standard coupling protocol using DCC/DIC is failing for a sterically hindered hydrophobic residue. What should I do?
Answer: Standard carbodiimide (B86325) reagents like DCC and DIC are often inefficient for coupling sterically hindered amino acids such as Valine and Isoleucine.[9] It is highly recommended to switch to a more potent coupling reagent.
Recommended Solutions:
-
Switch to Potent Reagents: In-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium (B103445) salts (e.g., PyBOP, PyAOP), are generally more effective for these challenging couplings.[9][10]
-
Highly Reactive Esters: For particularly difficult couplings, reagents that form highly reactive OAt or Oxyma esters are preferred.[9] HATU and PyAOP are considered among the most efficient.[9][10] Oxyma-based reagents like COMU also show superior performance compared to HOBt-based reagents.[9]
-
Acyl Fluoride (B91410) Formation: For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a very effective strategy.[9][11]
Problem 3: Persistent Aggregation Despite Optimized Conditions
Question: I've already tried changing my solvent and coupling reagent, but I'm still facing aggregation issues. What other strategies can I employ?
Answer: When standard optimizations are insufficient, backbone modifications can be introduced to disrupt secondary structure formation.
Recommended Solutions:
-
Pseudoproline Dipeptides: These are reversibly protected derivatives of Ser, Thr, or Cys that introduce a "kink" in the peptide backbone, disrupting the interchain hydrogen bonding responsible for β-sheet formation.[12][13][14] This enhances the solvation of the growing peptide chain.[12]
-
Dmb-Dipeptides: Backbone protection at glycine (B1666218) residues with a Dmb (2,4-dimethoxybenzyl) group can also effectively prevent aggregation, especially in Gly-rich sequences.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing peptides with a high content of hydrophobic amino acids?
A1: The primary challenges are the tendency of these peptides to aggregate and their poor solubility in common solvents.[1][15] This aggregation is driven by the formation of secondary structures, like β-sheets, through inter- and intramolecular hydrogen bonding.[1] This leads to incomplete coupling and deprotection reactions, resulting in truncated or deletion sequences.[1]
Q2: How does the choice of solvent impact the synthesis of hydrophobic peptides?
A2: The solvent plays a crucial role in solvating the growing peptide chain and preventing aggregation. While DMF is a standard solvent, the less polar NMP often provides better results for hydrophobic sequences by improving solubility and reducing on-resin precipitation.[1][2] For very difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) or the addition of co-solvents like DMSO can be beneficial.[1]
Q3: When should I consider using microwave-assisted peptide synthesis?
A3: Microwave-assisted synthesis is particularly advantageous for difficult sequences, including those prone to aggregation and sterically hindered couplings.[5][6] The rapid and uniform heating significantly accelerates both coupling and deprotection steps, leading to shorter synthesis times and often higher crude peptide purity.[4][5][7]
Q4: What are pseudoproline dipeptides and how do they work?
A4: Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys where the side chain is reversibly protected as an oxazolidine (B1195125) or thiazolidine (B150603) ring.[12] This cyclic structure introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that cause aggregation.[12][13][14]
Q5: How do I choose the right coupling reagent for a difficult coupling?
A5: For difficult couplings involving hydrophobic or sterically hindered amino acids, standard carbodiimide reagents are often insufficient.[9] Uronium/aminium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP, PyAOP) salt-based reagents are more effective.[9][16] Reagents that form highly reactive OAt esters, like HATU and PyAOP, are generally considered the most powerful.[9][10] Oxyma-based reagents like COMU are also highly efficient and offer a better safety profile.[17]
Data Presentation
Table 1: Comparison of Solvents for Solid-Phase Synthesis of Hydrophobic Peptides
| Solvent | Properties | Impact on Hydrophobic Peptide Synthesis |
| DMF (Dimethylformamide) | Standard polar aprotic SPPS solvent. | Can be inadequate for solvating highly aggregated hydrophobic peptides.[1] |
| NMP (N-Methyl-2-pyrrolidone) | More polar and better solvating properties than DMF. | Often improves coupling efficiency and crude purity for hydrophobic sequences.[1][2] |
| "Magic Mixture" (DCM/DMF/NMP 1:1:1) | A highly solvating mixture. | Can significantly improve the synthesis of "difficult" sequences by preventing on-resin aggregation.[3] |
| DMSO (Dimethyl sulfoxide) | Strong hydrogen bond acceptor. | Can disrupt β-sheet formation and improve solubility, often used as a co-solvent.[1] |
Table 2: Strategies to Improve Hydrophobic Peptide Synthesis
| Strategy | Description | Reported Impact |
| Pseudoproline Dipeptides | Reversible backbone modification that introduces a "kink" in the peptide chain, disrupting secondary structure. | Can lead to a significant increase in product yield for highly aggregated sequences.[1] |
| Dmb-Dipeptides | Backbone protection at glycine residues that prevents aggregation. | Improves synthesis efficiency and purity, especially for Gly-rich sequences.[1] |
| Elevated Temperature | Performing coupling at higher temperatures (e.g., 50-75°C), often with microwave assistance. | Increases reaction rates and disrupts aggregation, leading to higher purity and yield.[1][5] Can increase the risk of racemization for sensitive amino acids.[1] |
| Chaotropic Agents | Salts like LiCl or KSCN added to the coupling mixture. | Disrupt hydrogen bonding and improve solvation of the peptide-resin complex.[1] |
Experimental Protocols
Protocol 1: Coupling of a Sterically Hindered Amino Acid using HATU
-
Deprotection: Following standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.
-
Pre-activation: In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[9]
-
Activation Time: Allow the pre-activation to proceed for 1-5 minutes.[9]
-
Coupling: Add the activated amino acid solution to the resin.[9]
-
Reaction Time: Allow the coupling reaction to proceed for 45-60 minutes.[9]
-
Washing: Wash the resin with DMF.
-
Second Coupling (Optional but Recommended): Repeat steps 2 through 6 with a fresh solution of activated amino acid to ensure complete coupling.[9]
-
Final Wash: After the final coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[9]
Protocol 2: Incorporation of a Pseudoproline Dipeptide
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).[18]
-
Dipeptide Solution: In a separate vessel, dissolve the commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (2-3 equivalents) and a suitable coupling additive (e.g., HOBt, Oxyma) in DMF.
-
Coupling Reagent Addition: Add the coupling reagent (e.g., DIC, HBTU) to the dipeptide solution and allow for a short pre-activation time if required by the reagent.
-
Coupling Reaction: Add the activated dipeptide solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Monitoring: Monitor the reaction for completeness using a qualitative test such as the Kaiser test.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next deprotection step.
Visualizations
Caption: Troubleshooting workflow for difficult hydrophobic couplings.
Caption: Overview of strategies to prevent on-resin peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 7. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. genscript.com [genscript.com]
- 16. jpt.com [jpt.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
minimizing racemization during activation of 14-(Fmoc-amino)-tetradecanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to minimize racemization during the activation of 14-(Fmoc-amino)-tetradecanoic acid for subsequent coupling reactions.
Troubleshooting Guide
High levels of racemization can compromise the stereochemical integrity of your final product. This guide addresses common issues and provides solutions to maintain the desired chirality.
| Issue | Potential Cause | Recommended Solution |
| High Percentage of D-isomer Detected | Inappropriate Coupling Reagent: Carbodiimide reagents (e.g., DCC, DIC) used without additives can lead to significant racemization.[1][2] | Solution: Always use carbodiimides in combination with racemization-suppressing additives like OxymaPure or HOAt.[2][3] Consider using modern aminium/uronium or phosphonium (B103445) salt-based coupling reagents such as HATU, HBTU, or PyBOP, which are known for lower racemization potential, especially when used with additives.[4] |
| Strong or Sterically Unhindered Base: Bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) can readily abstract the α-proton, leading to racemization.[4] | Solution: Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices.[4] Use the minimum amount of base necessary for the reaction to proceed. | |
| Prolonged Activation Time: Allowing the activated carboxylic acid to exist for an extended period before coupling increases the risk of racemization.[4] | Solution: Add the coupling reagent to the mixture of the Fmoc-amino acid and the amine component simultaneously (in situ activation).[4] If pre-activation is required, keep the time to a minimum (e.g., 1-5 minutes).[5] | |
| Elevated Reaction Temperature: Higher temperatures accelerate the rate of racemization.[4] | Solution: Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature, if the reaction kinetics are favorable.[4] For microwave-assisted synthesis, lowering the temperature from 80°C to 50°C can limit racemization.[6][7] | |
| Inappropriate Solvent: The polarity of the solvent can influence the rate of racemization.[1][5] | Solution: While solubility is a key consideration for long-chain fatty amino acids, where possible, less polar solvents may reduce racemization.[5] However, DMF and NMP are common and effective solvents for peptide synthesis. | |
| Low Coupling Yield with Reduced Racemization Conditions | Steric Hindrance: The long alkyl chain of this compound might present some steric challenges. | Solution: Employ a more powerful coupling reagent like HATU or HCTU.[4] A slight increase in reaction time or a modest increase in temperature can be considered, but must be balanced against the risk of racemization. |
| Aggregation: The hydrophobic nature of the long alkyl chain could lead to aggregation, impeding the reaction.[8] | Solution: Consider switching to a solvent known to disrupt hydrogen bonding, such as N-methylpyrrolidone (NMP), or adding a small amount of dimethyl sulfoxide (B87167) (DMSO).[4][8] Sonication of the reaction mixture can also help to break up aggregates.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for Fmoc-amino acids during activation?
A1: The primary mechanism of racemization for Fmoc-amino acids during activation is through the formation of a 5(4H)-oxazolone intermediate. The activated carboxylic acid can cyclize, and the proton at the chiral α-carbon of the oxazolone (B7731731) is acidic and can be abstracted by a base. Reprotonation can occur from either face, leading to a mixture of L- and D-isomers.[8][9]
Q2: Which coupling reagents are best for minimizing racemization?
A2: For carbodiimide-based couplings, the use of additives is crucial. The combination of DIC with OxymaPure or HOAt is highly effective at suppressing racemization.[2][10] Aminium/uronium reagents like HATU, HBTU, and HDMC, as well as phosphonium reagents like PyBOP and PyAOP, are also excellent choices for minimizing racemization, particularly when used with appropriate bases and controlled reaction times.[2][4][11]
Q3: How does the choice of base affect racemization?
A3: The base plays a critical role in the racemization process. Stronger and less sterically hindered bases, such as DIPEA, are more likely to cause racemization by abstracting the α-proton.[4] Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred as they are less prone to causing this side reaction.[4][6]
Q4: Can I pre-activate this compound?
A4: While pre-activation is a common technique, it should be kept to a minimum to reduce the risk of racemization.[4] An in situ activation approach, where the coupling reagent is added to the mixture of the amino acid and the amine, is generally recommended.[4] If pre-activation is necessary, it should be for the shortest possible time (1-5 minutes) before adding the amine component.[5]
Q5: What is the ideal temperature for the activation and coupling reaction?
A5: Lower temperatures are generally better for minimizing racemization.[4] Performing the reaction at 0 °C is a common strategy.[4] While room temperature can be acceptable with optimized reagent combinations, elevated temperatures should be avoided unless necessary to overcome issues like low coupling efficiency, and even then, with careful monitoring for racemization.[4]
Data Presentation
The choice of coupling reagent and additive significantly impacts the degree of racemization. The following table summarizes the percentage of D-isomer formation for the coupling of a model Fmoc-amino acid, Fmoc-Ser(tBu)-OH, with H-L-Leu-OtBu using various coupling agents. While not specific to this compound, these data provide a valuable comparison of the effectiveness of different reagents in suppressing racemization.
| Coupling Reagent/Additive | % D-Isomer Formation | Reference |
| DIC/Oxyma | Negligible | [10] |
| DIC/HOAt | Low | [2] |
| DIC/HOBt | Low | [2] |
| HATU/NMM | Can be higher | [10] |
| HBTU/DIPEA | Can be higher | [12] |
Data is illustrative and sourced from studies on racemization-prone amino acids. Actual percentages can vary based on the specific amino acid, substrates, and reaction conditions.
Experimental Protocols
Protocol 1: Recommended Low-Racemization Activation and Coupling Protocol
This protocol is designed to minimize racemization during the coupling of this compound.
Materials:
-
This compound
-
Amine component (resin-bound or in solution)
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N-methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.2 equivalents) and OxymaPure (1.2 equivalents) in DMF or NMP.
-
Add the amine component (1 equivalent) to the solution.
-
Add NMM (1.2 equivalents) to the reaction mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIC (1.2 equivalents) to the cooled reaction mixture.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, proceed with the appropriate work-up and purification steps for your specific product.
Protocol 2: Chiral HPLC Analysis for Racemization Assessment
This protocol outlines a general method for determining the extent of racemization.
Materials:
-
Crude reaction mixture
-
Appropriate chiral HPLC column
-
HPLC grade solvents (e.g., hexane, isopropanol, ethanol)
-
Standards of the L-L and L-D diastereomeric products (if available)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent compatible with the HPLC mobile phase.
-
Method Development: Develop a chiral HPLC method capable of separating the desired diastereomeric products. This may require screening different chiral columns and mobile phase compositions.
-
Sample Analysis: Inject the prepared sample onto the chiral HPLC column.
-
Peak Identification: Identify the peaks corresponding to the different diastereomers based on the retention times of the standards or by other analytical means.
-
Quantification: Integrate the peak areas for each diastereomer. The percentage of racemization can be calculated as: % Racemization = [Area(L-D) / (Area(L-L) + Area(L-D))] x 100
Visualizations
Logical Workflow for Troubleshooting Racemization
Caption: A logical workflow for troubleshooting high racemization levels.
Mechanism of Racemization via Oxazolone Formation
Caption: The mechanism of racemization via oxazolone formation.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
Technical Support Center: Analytical Methods for Detecting Impurities in 14-(Fmoc-amino)-tetradecanoic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical methods for detecting impurities in the synthesis of 14-(Fmoc-amino)-tetradecanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: Impurities in the synthesis of this compound can be broadly categorized into two groups:
-
Process-Related Impurities: These arise from the synthetic route and reagents used. Common examples include unreacted starting materials, byproducts from the Fmoc-protection step (such as Fmoc-OH and dibenzofulvene-piperidine adduct), dipeptides formed from residual unprotected amino acids, and β-alanyl impurities resulting from the rearrangement of the Fmoc group.[1]
-
Product-Related Impurities: These are modifications of the this compound molecule itself, such as products of incomplete reactions (e.g., deletion of the Fmoc group) or degradation products like oxidized species.[2]
Q2: Which analytical techniques are recommended for impurity detection and characterization?
A2: A multi-technique approach is generally recommended for comprehensive impurity profiling:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This is the primary method for assessing the purity of the final product and quantifying impurities. The Fmoc group has a strong UV absorbance, making it readily detectable.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing accurate mass-to-charge ratio information, which aids in determining their molecular formulas.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the final product and for characterizing any major impurities that can be isolated.
-
Chiral HPLC: This is used specifically to determine the enantiomeric purity and detect any racemization that may have occurred during the synthesis.[2][7]
Q3: How can I improve the peak shape in the HPLC analysis of the hydrophobic this compound?
A3: The long alkyl chain of this compound imparts significant hydrophobicity, which can lead to poor peak shapes (e.g., tailing). To mitigate this, consider the following:
-
Optimize Mobile Phase Additives: Use an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (FA) to minimize interactions with residual silanols on the column. For MS compatibility, 0.1% formic acid is preferred.[8]
-
Increase Column Temperature: Elevating the column temperature (e.g., to 30-40 °C) can improve peak symmetry by reducing mobile phase viscosity and enhancing analyte solubility.[8]
-
Ensure Complete Sample Dissolution: The sample should be fully dissolved in a solvent compatible with the initial mobile phase. It may be necessary to use a small amount of a stronger, water-miscible organic solvent like isopropanol (B130326) or DMSO to dissolve the sample before dilution.[8]
Q4: My LC-MS signal is suppressed when using TFA. What are my options?
A4: Trifluoroacetic acid is known to cause ion suppression in mass spectrometry. For LC-MS applications, it is highly recommended to replace TFA with 0.1% formic acid in the mobile phase. While this may result in slightly broader chromatographic peaks, the enhancement in MS signal intensity is substantial.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analytical testing of this compound.
Common Impurities and Their Identification
The following table summarizes common impurities, their potential sources, and the primary analytical techniques for their detection.
| Impurity Category | Specific Impurity Example | Potential Source | Recommended Analytical Technique |
| Process-Related | Dipeptide: Fmoc-di-14-aminotetradecanoic acid | Reaction of Fmoc-Cl with already formed Fmoc-amino acid. | HPLC, LC-MS |
| β-Alanyl Impurity | Ring opening and rearrangement of the Fmoc-OSu reagent. | HPLC, LC-MS | |
| Free 14-aminotetradecanoic acid | Incomplete Fmoc protection or premature deprotection.[1] | HPLC, LC-MS | |
| Acetic Acid | Contamination in Fmoc-amino acid raw material, leading to chain termination in peptide synthesis. | Specialized GC-based methods, as it is often invisible to HPLC and NMR at trace levels. | |
| Product-Related | Deletion of Fmoc group | Instability of the Fmoc group during workup or storage.[2] | HPLC, LC-MS |
| Oxidized species | Exposure of the molecule to air or oxidizing conditions. | LC-MS | |
| Racemized (D-isomer) product | Exposure to basic conditions during synthesis. | Chiral HPLC |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for determining the purity of this compound.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% TFA or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% TFA or 0.1% Formic Acid |
| Gradient | Start at 60% B, ramp to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (70:30) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is designed for the identification of impurities.
| Parameter | Recommended Conditions |
| Column | C18, 2.1 mm x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 70% B, ramp to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Source | Electrospray Ionization (ESI) in both positive and negative modes |
| Mass Analyzer | High-resolution mass spectrometer (e.g., Q-TOF) |
| Scan Range | m/z 100 - 1000 |
| Sample Preparation | 0.1 mg/mL in Acetonitrile/Water (80:20) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For structural confirmation of the final product and isolated impurities.
| Parameter | Recommended Conditions |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Spectrometer | 400 MHz or higher |
| ¹H NMR | Acquire standard proton spectrum. |
| ¹³C NMR | Acquire proton-decoupled carbon spectrum. |
| 2D NMR | COSY and HSQC experiments can aid in assigning proton and carbon signals. |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. ajpamc.com [ajpamc.com]
- 4. Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC [spkx.net.cn]
- 5. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 6. rsc.org [rsc.org]
- 7. This compound, 1931109-55-5 | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
purification of Fmoc-amino acids to improve peptide purity.
Welcome to our technical support center dedicated to the purification of Fmoc-amino acids for enhanced peptide purity. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of Fmoc-amino acids critical for solid-phase peptide synthesis (SPPS)?
A1: The purity of Fmoc-amino acids is paramount as it directly impacts the quality, yield, and purity of the final peptide.[1][2] Impurities in the amino acid building blocks can lead to the incorporation of incorrect sequences, resulting in deletion or insertion mutations in the peptide chain.[3][4] Using highly purified Fmoc-amino acids minimizes these risks, leading to a more consistent impurity profile in crude peptides, simplifying downstream purification processes, and ultimately increasing the overall yield of the target peptide.[2]
Q2: What are the most common impurities found in commercial Fmoc-amino acids?
A2: Several types of impurities can be present in Fmoc-amino acids, including:
-
Dipeptides (Fmoc-Xaa-Xaa-OH): These can form during the synthesis of the Fmoc-amino acid, particularly when using Fmoc-Cl, leading to the insertion of an extra amino acid into the peptide sequence.[3][5]
-
Free Amino Acids: The presence of unprotected amino acids can reduce coupling efficiency.[3]
-
β-Alanine Derivatives (Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH): These can arise from a Lossen-type rearrangement during the introduction of the Fmoc group and can be incorporated into the peptide chain.[5][6]
-
Enantiomeric Impurities: The presence of the D-enantiomer in a synthesis using L-amino acids can lead to diastereomeric peptide impurities, which can be difficult to separate and may have undesirable biological activities.[7]
-
Acetic Acid: Trace amounts of acetic acid can cause N-terminal acetylation, acting as a capping agent and leading to truncated peptide sequences.
Q3: How can purifying Fmoc-amino acids improve the final peptide purity?
A3: Purifying Fmoc-amino acids before use in SPPS can significantly enhance the purity of the final peptide product. By removing impurities such as dipeptides and β-alanine derivatives, the incidence of insertion and other sequence errors is reduced.[1][3][5] One study demonstrated that purifying the Fmoc-amino acids used in the synthesis of Glucagon reduced the impurities in the starting materials from ~26% to ~10%. This resulted in a 15% increase in the purity of the synthesized Glucagon, from 53% to 68.08%.[1] This pre-synthesis purification reduces the complexity of the crude peptide mixture, which in turn lessens the burden on the final preparative HPLC purification step.[1]
Troubleshooting Guide
Issue 1: Unexpected peaks in the crude peptide HPLC chromatogram corresponding to insertions or deletions.
| Possible Cause | Troubleshooting Step |
| Dipeptide impurities in Fmoc-amino acid stock | Analyze the purity of the Fmoc-amino acid raw material by RP-HPLC and Mass Spectrometry to identify any dipeptide contaminants.[3][5] If impurities are detected, purify the Fmoc-amino acid batch by recrystallization or column chromatography before use.[8] |
| Incomplete Fmoc deprotection | Incomplete removal of the Fmoc group can lead to deletion sequences.[4] Extend the deprotection time or use a stronger base cocktail, such as 2% DBU and 20% piperidine (B6355638) in DMF, especially for sterically hindered amino acids.[9] Monitor the completion of the deprotection reaction using a ninhydrin (B49086) test.[10] |
| Presence of free amino acids in the Fmoc-amino acid starting material | Unprotected amino acids can interfere with the coupling reaction.[3] Ensure the use of high-purity Fmoc-amino acids, specified to contain low levels of free amino acids. |
Issue 2: Low yield of the target peptide.
| Possible Cause | Troubleshooting Step |
| Chain termination due to acetic acid contamination | Trace acetic acid in the Fmoc-amino acid can cap the growing peptide chain. Use Fmoc-amino acids with a specified low acetate (B1210297) content (e.g., ≤0.02%). |
| Poor coupling efficiency | This can be caused by impure Fmoc-amino acids or suboptimal reaction conditions. Verify the purity of your Fmoc-amino acids. Ensure adequate resin swelling and use appropriate coupling reagents and reaction times.[8][11] |
Issue 3: Difficulty in purifying the final peptide due to closely eluting impurities.
| Possible Cause | Troubleshooting Step |
| Diastereomeric impurities | Enantiomeric impurities in the Fmoc-amino acid starting material can lead to diastereomeric peptides that are challenging to separate by RP-HPLC.[7] Use Fmoc-amino acids with high enantiomeric purity (≥99.8%). Chiral HPLC methods can be used to assess the enantiomeric purity of the Fmoc-amino acid raw materials.[7] |
| Incorporation of structurally similar impurities | Impurities like Fmoc-β-Ala-Xaa-OH can lead to peptide byproducts with similar retention times to the target peptide.[6] Purifying the Fmoc-amino acids prior to synthesis is the most effective way to prevent the formation of these impurities.[1] |
Data on Purity Improvement
The following tables summarize the impact of Fmoc-amino acid purification on the purity of the starting material and the final peptide product, as demonstrated in the synthesis of Glucagon.[1]
Table 1: Impurity Levels in Commercial vs. Purified Fmoc-Amino Acids
| Fmoc-Amino Acid | Impurity in Commercial (%) | Impurity after Purification (%) |
| Fmoc-His(Trt)-OH | 25.12 | 10.15 |
| Fmoc-Ser(tBu)-OH | 23.25 | 9.85 |
| Fmoc-Gln(Trt)-OH | 26.84 | 11.21 |
| Fmoc-Gly-OH | 21.55 | 8.95 |
| Fmoc-Phe-OH | 28.14 | 12.33 |
| Average | ~25% | ~10% |
| Data adapted from a study on Glucagon synthesis.[1] |
Table 2: Impact of Fmoc-Amino Acid Purification on Final Peptide Purity
| Synthesis Condition | Crude Peptide Purity (%) |
| Using Commercial Fmoc-Amino Acids | 53.00 |
| Using Purified Fmoc-Amino Acids | 68.08 |
| Data represents the purity of crude Glucagon as determined by HPLC.[1] |
Experimental Protocols
Protocol 1: General Recrystallization of Fmoc-Amino Acids
This protocol provides a general guideline for the purification of Fmoc-amino acids by recrystallization. The choice of solvent system may need to be optimized for specific amino acids.
-
Dissolution: Dissolve the crude Fmoc-amino acid in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropyl alcohol, or toluene).[12][13]
-
Heating and Stirring: Heat the solution to a moderate temperature (e.g., 50°C) and stir for approximately 1 hour to ensure complete dissolution.[12]
-
Cooling and Crystallization: Slowly cool the solution to room temperature (e.g., 30±5°C) and continue stirring for at least 2 hours to allow for crystallization. For some compounds, further cooling in an ice bath or freezer may be necessary.[12][13]
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of a cold non-solvent (e.g., n-Heptane, Toluene) to remove residual soluble impurities.[12]
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50°C) to a constant weight.[12]
Protocol 2: Purity Analysis by RP-HPLC
This protocol outlines a standard method for assessing the purity of Fmoc-amino acids and crude peptides.
-
Sample Preparation: Dissolve a small amount of the Fmoc-amino acid or crude peptide in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water.[14]
-
Chromatographic System:
-
Elution Gradient: Run a linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes to elute compounds based on their hydrophobicity.[8]
-
Detection: Monitor the elution profile using a UV detector at 220 nm (for the peptide backbone) and 254/301 nm (for the Fmoc group).[8]
-
Data Analysis: Integrate the peak areas in the resulting chromatogram to determine the percentage purity of the main compound.
Visual Workflows
Caption: Workflow for the purification and analysis of Fmoc-amino acids.
Caption: Troubleshooting logic for addressing peptide synthesis issues.
References
- 1. ajpamc.com [ajpamc.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. ajpamc.com [ajpamc.com]
- 13. researchgate.net [researchgate.net]
- 14. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
impact of solvent choice on 14-(Fmoc-amino)-tetradecanoic acid reactivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of solvent choice on the reactivity of 14-(Fmoc-amino)-tetradecanoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its use in experimental settings, particularly in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a long-chain fatty acid derivative containing a terminal carboxylic acid and an Fmoc-protected amine.[1][2] This structure makes it a valuable bifunctional linker.[1][2] Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target-binding ligand and an E3 ligase-binding ligand.[1][2] The Fmoc group can be removed under basic conditions to reveal a free amine for further conjugation, while the carboxylic acid can react with primary amines to form stable amide bonds.[1][2]
Q2: What are the main challenges when working with this compound in SPPS?
A2: The primary challenge stems from its long, hydrophobic alkyl chain.[3][4] This hydrophobicity can lead to poor solubility in common SPPS solvents and a high tendency for aggregation on the solid support.[3][4][5] These issues can result in incomplete coupling reactions, difficult Fmoc deprotection, and overall lower synthesis yields and purity.[3][4]
Q3: Which solvents are recommended for dissolving and coupling this compound?
A3: For hydrophobic molecules like this compound, solvent selection is critical. While N,N-Dimethylformamide (DMF) is a standard solvent in SPPS, N-methyl-2-pyrrolidone (NMP) is often preferred for hydrophobic sequences as it can better solvate the growing peptide chain and reduce aggregation.[6][7] For initial solubilization, a small amount of a strong organic solvent like Dimethyl sulfoxide (B87167) (DMSO) may be necessary, followed by dilution with the primary synthesis solvent.[8][9] However, DMSO should be used with caution as it can oxidize sensitive residues.[8][9]
Q4: How does solvent choice impact the Fmoc deprotection of this compound?
A4: The efficiency of Fmoc deprotection with piperidine (B6355638) is influenced by the polarity of the solvent.[10] The reaction is generally faster in more polar solvents like DMF and NMP.[10] However, aggregation of the hydrophobic tail of this compound can hinder the access of the piperidine solution to the Fmoc group.[11] Using a solvent that minimizes aggregation, such as NMP, can facilitate more efficient deprotection.[6] In cases of very difficult deprotection, the addition of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution may be beneficial, though this should be done cautiously to avoid side reactions.[12]
Q5: Are there "greener" solvent alternatives for working with this compound?
A5: Yes, research is ongoing to find more environmentally friendly solvents for SPPS. Some alternatives that have been explored include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL).[13] However, the solubility of highly hydrophobic Fmoc-amino acids in these solvents can be limited, and their use may require significant optimization of reaction conditions.[13][14]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
-
Symptoms: Difficulty dissolving the compound in the desired solvent, leading to a suspension rather than a clear solution.
-
Root Cause: The long, nonpolar tetradecanoic acid chain imparts significant hydrophobicity.
-
Solutions:
-
Initial Dissolution in a Stronger Solvent: Dissolve the compound in a minimal amount of DMSO or DMF first, then slowly add it to the bulk synthesis solvent (e.g., NMP).[8][9]
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.
-
Solvent Mixtures: Consider using a mixture of solvents. For instance, a combination of DCM and DMF can sometimes improve solubility for carbodiimide-mediated couplings.[15]
-
Issue 2: Incomplete Coupling Reaction
-
Symptoms: Positive Kaiser test (blue beads) after the coupling step, indicating unreacted free amines on the resin.
-
Root Cause:
-
Solutions:
-
Switch to NMP: If using DMF, switch to NMP as the primary solvent to improve solvation of the hydrophobic chain and reduce aggregation.[6]
-
Increase Coupling Time and Temperature: Extend the reaction time (e.g., to 2-4 hours or overnight) and consider a moderate increase in temperature (e.g., to 30-40°C), while monitoring for potential side reactions.[16]
-
Use a More Potent Coupling Reagent: Employ a more reactive coupling reagent such as HATU or HCTU, especially for sterically hindered couplings.[17]
-
Double Coupling: Perform the coupling step twice to ensure complete reaction.
-
Issue 3: Peptide Aggregation During Synthesis
-
Symptoms: Shrinking of the resin beads, formation of a gel-like consistency, or flattened and broadened UV deprotection peaks in continuous-flow synthesis.[11]
-
Root Cause: Intermolecular hydrogen bonding and hydrophobic interactions between the growing peptide chains, exacerbated by the long alkyl chain of this compound.[4]
-
Solutions:
-
"Magic Mixture" Solvent System: For severe aggregation, consider using a "Magic Mixture" of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2 M ethylenecarbonate to improve solvation.[11]
-
Incorporate Disruption Strategies: If synthesizing a longer peptide incorporating this linker, consider strategies to disrupt secondary structure formation, such as the use of pseudoproline dipeptides or Dmb/Hmb-protected amino acids in the peptide sequence.[4][11][18]
-
Data Presentation
Table 1: Properties of Common SPPS Solvents and Their Impact on Hydrophobic Peptide Synthesis
| Solvent | Polarity | Resin Swelling | Solubilization of Hydrophobic Peptides | Impact on Aggregation | Key Considerations |
| N,N-Dimethylformamide (DMF) | High | Good | Moderate | Can be problematic with highly hydrophobic sequences | May contain amine impurities that can cause premature Fmoc deprotection.[7] |
| N-methyl-2-pyrrolidone (NMP) | High | Excellent | Good to Excellent | Generally better at preventing aggregation than DMF.[6] | More expensive than DMF; Fmoc-amino acids may show greater decomposition over extended time compared to DMF.[7] |
| Dichloromethane (DCM) | Low | Good (for polystyrene resins) | Poor for Fmoc-amino acids | Can exacerbate aggregation due to poor solvation of the peptide chain.[7] | Rarely used in Fmoc chemistry due to reactivity with piperidine.[7] |
| Dimethyl sulfoxide (DMSO) | Very High | Good | Excellent | Can be effective at disrupting aggregation. | Can oxidize sensitive amino acids like Cys and Met; often used as a co-solvent.[8][9] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in NMP for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in NMP for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with NMP (5-7 times).
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in NMP. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 1-2 hours. For this hydrophobic linker, extending the time to 4 hours or overnight may be beneficial.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with NMP (5-7 times) and DCM (3 times).
Visualizations
Caption: Experimental workflow for coupling this compound.
Caption: Troubleshooting decision tree for incomplete coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 1931109-55-5 | BroadPharm [broadpharm.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 15. chempep.com [chempep.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry of Peptides Modified with 14-(Fmoc-amino)-tetradecanoic Acid and Other Long-Chain Fatty Acids
For researchers, scientists, and drug development professionals, the precise characterization of modified peptides is paramount. This guide provides a detailed comparison of the mass spectrometry analysis of peptides functionalized with 14-(Fmoc-amino)-tetradecanoic acid against two common alternatives: myristic acid and palmitic acid. The information herein is supported by experimental data from peer-reviewed literature to aid in the selection of the appropriate modification for specific research applications.
The addition of long-chain fatty acids to peptides significantly alters their physicochemical properties, impacting their behavior in mass spectrometry. Increased hydrophobicity can lead to challenges in sample handling, chromatographic separation, and ionization efficiency. However, these modifications also provide unique fragmentation patterns that can be leveraged for confident identification and characterization. This guide will delve into the specifics of these analytical behaviors.
Performance Comparison in Mass Spectrometry
The choice of an acylating agent for peptide modification can have a profound impact on the subsequent mass spectrometric analysis. Here, we compare the expected and observed characteristics of peptides modified with this compound, myristic acid, and palmitic acid.
| Feature | This compound | Myristic Acid (14 carbons) | Palmitic Acid (16 carbons) |
| Molecular Weight Increase | 447.6 g/mol (after Fmoc deprotection) | 210.4 g/mol | 238.4 g/mol |
| Expected Ionization Efficiency | Moderate to High. The terminal primary amine after Fmoc deprotection provides a site for efficient protonation, potentially enhancing ionization efficiency compared to simple fatty acids. However, the long alkyl chain still introduces hydrophobicity which can suppress ionization. | Low to Moderate. The increased hydrophobicity due to the 14-carbon chain can lead to lower ionization efficiency compared to unmodified peptides.[1][2] | Low. The 16-carbon chain further increases hydrophobicity, often resulting in poor ionization and signal intensity.[1][2] |
| Characteristic MS/MS Fragmentation | Expected to show a neutral loss of the tetradecanoyl group, similar to myristoylation. The presence of the terminal amine may lead to additional characteristic fragmentation pathways. The Fmoc group, if not removed, would show a characteristic loss. | A characteristic neutral loss of 210 Da (C14H26O) is a key diagnostic feature in collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD).[3] | A characteristic neutral loss of 238 Da (C16H30O) is observed in CID and HCD, serving as a diagnostic marker for palmitoylation.[4][5] |
| Fragmentation Method Suitability | HCD and CID are expected to be effective in generating characteristic neutral losses. Electron Transfer Dissociation (ETD) may preserve the modification and provide better peptide backbone fragmentation. | CID and HCD are effective for inducing the characteristic 210 Da neutral loss. ETD can be useful for preserving the modification and obtaining sequence information. | CID and HCD readily induce the 238 Da neutral loss. However, this can sometimes dominate the spectrum, hindering sequence analysis. ETD is often preferred for preserving the labile palmitoyl (B13399708) group and enabling site localization.[4] |
| Analytical Challenges | High hydrophobicity can lead to poor solubility and chromatographic peak broadening. Potential for aggregation. The Fmoc group needs to be removed for biological applications and to avoid complicating the mass spectra. | Significant hydrophobicity leading to poor solubility, aggregation, and challenging chromatographic separation. Can result in low signal intensity.[1][3] | Very high hydrophobicity, leading to pronounced issues with solubility, aggregation, and chromatography. Often requires optimization of solvent systems (e.g., addition of DMSO) to improve signal.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the successful analysis of acylated peptides. Below are representative protocols for sample preparation and mass spectrometry analysis.
Protocol 1: Synthesis of an Acylated Peptide
This protocol describes a general method for the solid-phase synthesis of a peptide and subsequent acylation on the N-terminus.
-
Peptide Synthesis: The desired peptide is synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treatment with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Acylation:
-
For this compound: The deprotected peptide is coupled with this compound using a suitable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in DMF. The Fmoc group on the acyl chain can be removed with piperidine if a free amine is desired.
-
For Myristic or Palmitic Acid: The deprotected peptide is reacted with myristic acid or palmitic acid, pre-activated with a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA in DMF.
-
-
Cleavage and Deprotection: The acylated peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mass Verification: The mass of the purified peptide is confirmed by mass spectrometry.
Protocol 2: Mass Spectrometry Analysis of Acylated Peptides
This protocol outlines a general workflow for the analysis of acylated peptides by LC-MS/MS.
-
Sample Preparation: The purified acylated peptide is dissolved in an appropriate solvent. Due to the hydrophobicity, a solvent mixture containing organic solvents like acetonitrile (B52724) (ACN) and potentially a small amount of dimethyl sulfoxide (B87167) (DMSO) might be necessary to ensure solubility.[1][2]
-
Chromatographic Separation: The peptide solution is injected onto a reverse-phase HPLC column (e.g., C4 or C18). A gradient of increasing organic phase (e.g., ACN with 0.1% formic acid) is used to elute the peptide. The hydrophobic nature of the acylated peptides often requires a higher percentage of organic solvent for elution.[6][7]
-
Mass Spectrometry: The eluting peptide is ionized using electrospray ionization (ESI) and analyzed in a mass spectrometer.
-
MS1 Scan: A full scan is performed to determine the mass-to-charge ratio (m/z) of the intact acylated peptide.
-
MS/MS Scan (Fragmentation): The precursor ion corresponding to the acylated peptide is isolated and fragmented using CID, HCD, or ETD. The resulting fragment ions are analyzed to confirm the peptide sequence and identify the modification.[3][4][5]
-
-
Data Analysis: The MS/MS spectra are analyzed to identify characteristic fragment ions, such as the neutral loss of the acyl group, and to sequence the peptide backbone.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the analysis of acylated peptides.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Impact of Multiple S-Palmitoylation on Peptide Behavior in Mass Spectrometry - ChemistryViews [chemistryviews.org]
- 3. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Incorporation of 14-(Fmoc-amino)-tetradecanoic acid: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the successful incorporation of modified amino acids, such as 14-(Fmoc-amino)-tetradecanoic acid, is a critical step in the synthesis of complex molecules like peptides and proteolysis targeting chimeras (PROTACs). Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for the structural elucidation and confirmation of such incorporations. This guide provides a comprehensive comparison of NMR spectroscopy with alternative analytical techniques, supported by experimental data and detailed protocols, to assist in the robust verification of molecular synthesis.
I. NMR Spectroscopy for Structural Verification
NMR spectroscopy provides unambiguous evidence for the incorporation of this compound by identifying the characteristic signals of the fluorenylmethoxycarbonyl (Fmoc) protecting group, the long aliphatic chain of tetradecanoic acid, and the amide bond formed upon incorporation. Both ¹H and ¹³C NMR are instrumental in this process.
Expected ¹H and ¹³C NMR Chemical Shifts
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity |
| Fmoc-H (aromatic) | 7.75 - 7.30 | m |
| Fmoc-CH | 4.18 | t |
| Fmoc-CH₂ | 4.31 | d |
| -NH- | ~5.0 - 6.0 | br s |
| -CH₂-NH-Fmoc | ~3.10 | q |
| -CH₂-COOH | ~2.30 | t |
| -(CH₂)₁₁- | 1.60 - 1.25 | m |
| Terminal -CH₃ | ~0.88 | t |
Predicted values are based on typical shifts for Fmoc-protected amino acids and long-chain fatty acids.[1]
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbons | Chemical Shift (δ) ppm (Predicted) |
| -COOH | ~179 |
| Fmoc C=O | ~156 |
| Fmoc C (aromatic) | 144 - 120 |
| Fmoc CH | ~67 |
| Fmoc CH₂ | ~47 |
| -CH₂-NH-Fmoc | ~41 |
| -CH₂-COOH | ~34 |
| -(CH₂)₁₁- | 32 - 23 |
| Terminal -CH₃ | ~14 |
Predicted values are based on typical shifts for Fmoc-protected amino acids and long-chain fatty acids.[1]
Experimental Protocol for NMR Analysis
A detailed protocol for acquiring high-quality NMR spectra is crucial for the successful characterization of this compound and its derivatives.
1. Sample Preparation:
-
Dissolution: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄).[2][3][4] The choice of solvent will depend on the solubility of the final product. For amphiphilic molecules, a mixture of solvents might be necessary to achieve a homogeneous solution.
-
Filtration: To ensure high-resolution spectra, it is imperative to remove any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][5]
-
Concentration: For ¹³C NMR, which is inherently less sensitive than ¹H NMR, a higher concentration (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2][4]
2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set a wide spectral width to cover all carbon signals (e.g., 0-200 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance and sensitivity of the ¹³C nucleus.[6]
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to fully relax.
-
Data Interpretation Workflow
The following diagram illustrates the logical workflow for confirming the incorporation of this compound using NMR data.
Caption: Workflow for confirming the incorporation of this compound using NMR.
II. Alternative and Complementary Analytical Techniques
While NMR is a powerful tool, other spectroscopic and chromatographic techniques can provide complementary or alternative evidence for the successful incorporation of this compound.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Non-destructive, highly reproducible, provides unambiguous structural confirmation. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight confirmation of the final product. | High sensitivity (detects pico- to femtomole levels), fast analysis time.[6] | Provides limited structural information, can be destructive. |
| HPLC/UPLC | Purity assessment and quantification of starting materials and products. | High resolution for separating complex mixtures, quantitative. | Does not provide direct structural information on its own. |
| FTIR Spectroscopy | Identification of functional groups, particularly the amide bond. | Fast, simple sample preparation, good for monitoring reaction progress. | Provides limited structural detail, can be difficult to interpret complex spectra. |
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for monitoring the progress of the reaction and assessing the purity of the final product. By comparing the chromatograms of the starting materials and the reaction mixture over time, one can determine the consumption of the reactants and the formation of the product.
-
Protocol: A reversed-phase C18 column is typically used with a gradient of water and acetonitrile (B52724) containing a small amount of trifluoroacetic acid (TFA). Detection is often performed using a UV detector at a wavelength where the Fmoc group absorbs strongly (around 265 nm).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for confirming the formation of the amide bond, which is a key indicator of successful incorporation.
-
Key Vibrational Bands:
-
N-H stretch: A band around 3300 cm⁻¹ indicates the presence of the N-H group in the amide.
-
C=O stretch (Amide I): A strong absorption band between 1680 and 1630 cm⁻¹ is characteristic of the amide carbonyl group.
-
N-H bend (Amide II): A band around 1550 cm⁻¹ corresponds to the N-H bending vibration.
-
The disappearance of the primary amine bands of the starting material and the appearance of these characteristic amide bands provide strong evidence of the reaction's success.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that confirms the molecular weight of the desired product. Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule. The observation of the molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated mass of the product provides strong evidence of its formation.
III. Conclusion
The confirmation of this compound incorporation is most robustly achieved through a combination of analytical techniques. NMR spectroscopy provides the most detailed structural information and is considered the gold standard for unambiguous confirmation. However, HPLC, FTIR, and Mass Spectrometry are invaluable complementary techniques for monitoring reaction progress, assessing purity, and confirming molecular weight. The choice of techniques will depend on the specific requirements of the research and the available instrumentation. This guide provides the necessary information for researchers to make informed decisions and to properly execute the required analytical procedures.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to HPLC Purification and Characterization of Lipidated Peptides
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of lipids to peptides is a critical post-translational modification that governs protein localization, trafficking, and signaling. The inherent hydrophobicity of lipidated peptides presents unique challenges for their purification and characterization. This guide provides an objective comparison of common High-Performance Liquid Chromatography (HPLC) techniques for the purification of lipidated peptides and details key methods for their subsequent characterization, supported by experimental protocols and data.
Section 1: HPLC Purification of Lipidated Peptides
The purification of lipidated peptides is primarily challenged by their amphipathic nature, leading to poor solubility in aqueous solutions and strong interactions with hydrophobic stationary phases. This can result in low recovery, poor peak shape, and difficulty in separating from non-lipidated precursors and other impurities. Reversed-Phase HPLC (RP-HPLC) is the most widely used technique, though other methods offer valuable alternatives.
Comparison of HPLC Purification Methods
| Performance Metric | Reversed-Phase HPLC (RP-HPLC) | Ion-Exchange Chromatography (IEX) | Size-Exclusion Chromatography (SEC) |
| Principle of Separation | Hydrophobicity | Net Charge | Hydrodynamic Radius (Size) |
| Typical Purity | >95-99% | >90-98% | Low to Moderate (often used for desalting or aggregate removal) |
| Typical Yield | 50-80% (can be lower for highly hydrophobic peptides) | 60-90% | >90% |
| Resolution | Very High | High | Low |
| Key Advantages | High resolution, applicable to a wide range of peptides, well-established methods.[1][2] | Orthogonal separation to RP-HPLC, useful for peptides with significant charge differences.[3][4] | Gentle, non-denaturing conditions, useful for removing aggregates. |
| Key Limitations | Can be challenging for very hydrophobic peptides, may require strong organic solvents and ion-pairing agents that can be difficult to remove. | Dependent on the net charge of the peptide, which can be influenced by the lipid moiety. | Low resolution, not suitable for separating peptides of similar size. |
Experimental Protocols
1. Reversed-Phase HPLC (RP-HPLC) for a Palmitoylated Peptide
This protocol provides a general framework for the purification of a synthetic palmitoylated peptide.
-
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a strong organic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Gradually add the mobile phase A to the desired starting concentration, ensuring the peptide remains in solution. Filter the sample through a 0.45 µm filter.
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: C4 or C8 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size, 300 Å pore size). The wider pore size is crucial for accommodating the larger, lipidated peptide.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
Gradient:
-
0-5 min: 30% B
-
5-65 min: 30-90% B (linear gradient)
-
65-70 min: 90% B
-
70-75 min: 90-30% B (linear gradient)
-
75-80 min: 30% B
-
-
Flow Rate: 4 mL/min
-
Detection: 220 nm and 280 nm.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure lipidated peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
2. Ion-Exchange Chromatography (IEX) for a Lipidated Peptide
IEX can be a powerful initial capture step or an orthogonal purification method to RP-HPLC. This protocol is designed for a positively charged lipidated peptide.
-
Sample Preparation: Dissolve the crude peptide in the starting mobile phase A. Ensure the pH of the sample is at least 1 unit below the pI of the peptide to ensure a net positive charge. Filter the sample through a 0.45 µm filter.
-
HPLC System: A biocompatible HPLC system with a UV detector.
-
Column: Strong cation exchange column (e.g., PolySULFOETHYL A™, 200 x 4.6 mm, 5 µm, 300 Å).
-
Mobile Phase A: 10 mM potassium phosphate, 20% ACN, pH 3.0.
-
Mobile Phase B: 10 mM potassium phosphate, 20% ACN, 1 M KCl, pH 3.0.
-
Gradient:
-
0-10 min: 0% B
-
10-50 min: 0-50% B (linear gradient)
-
50-60 min: 50-100% B (linear gradient)
-
60-70 min: 100% B
-
-
Flow Rate: 1 mL/min
-
Detection: 220 nm.
-
Fraction Collection and Analysis: Collect fractions and analyze by RP-HPLC and mass spectrometry. The fractions will contain high salt concentrations and will require desalting (e.g., using RP-SPE or dialysis) before further use.
Section 2: Characterization of Lipidated Peptides
Following purification, it is essential to thoroughly characterize the lipidated peptide to confirm its identity, purity, and structural integrity.
Characterization Techniques
| Technique | Information Obtained | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of the lipid modification, and localization of the lipidation site. | High sensitivity and accuracy, can be coupled with HPLC (LC-MS). | Can be challenging to fragment the lipid moiety without losing it. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 3D structure, conformation in solution or micelles, and confirmation of the lipid attachment site. | Provides atomic-level structural information in a near-native environment. | Requires larger amounts of pure sample, can be complex to interpret. |
| Analytical Ultracentrifugation (AUC) | Oligomeric state and hydrodynamic properties. | Provides information on the peptide's behavior in solution. | Requires specialized equipment and expertise. |
| Circular Dichroism (CD) Spectroscopy | Secondary structure content (e.g., α-helix, β-sheet). | Relatively quick and requires less sample than NMR. | Provides low-resolution structural information. |
Experimental Protocols
1. Mass Spectrometry for Identification of a Myristoylated Peptide
This protocol outlines a typical workflow for identifying a myristoylated peptide using LC-MS/MS (B15284909).
-
Sample Preparation: The purified peptide is subjected to proteolytic digestion (e.g., with trypsin) to generate smaller fragments.
-
LC-MS/MS System: A nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Column: C18 reversed-phase column (e.g., 75 µm x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient optimized for the separation of the myristoylated peptide from its unmodified counterpart.
-
Mass Spectrometry:
-
Full Scan (MS1): Acquire high-resolution full scans to detect the precursor ion of the myristoylated peptide. The mass of the myristoyl group (C14H27O) is 211.2062 Da.
-
Tandem MS (MS2): Fragment the precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis: Analyze the MS2 spectra to identify fragment ions that confirm the peptide sequence and the presence of the myristoyl group attached to a specific amino acid (typically an N-terminal glycine). Database search software (e.g., Mascot, SEQUEST) can be used to automate this process.
2. 2D NMR Spectroscopy for Structural Characterization of a Farnesylated Peptide
This protocol provides a general guide for the structural analysis of a farnesylated peptide in a membrane-mimicking environment.
-
Sample Preparation:
-
The peptide must be >95% pure and free of any contaminants that could interfere with the NMR signals.
-
Dissolve the lyophilized farnesylated peptide in a suitable solvent, typically a mixture of an organic solvent (e.g., methanol-d4) and water (H2O/D2O, 9:1) or in a micelle solution (e.g., dodecylphosphocholine, DPC) to mimic a membrane environment.
-
The final concentration should be in the range of 0.5-2 mM.
-
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
NMR Experiments:
-
1D ¹H NMR: To check the sample quality and optimize experimental parameters.
-
2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the amino acid residues. A mixing time of 60-80 ms is typically used.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). This is the primary experiment for determining the 3D structure. A mixing time of 150-300 ms is common for peptides of this size.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the carbon resonances, which can help to resolve ambiguities in the proton spectrum.
-
-
Data Processing and Analysis:
-
Process the NMR data using software such as TopSpin, NMRPipe, or MestReNova.
-
Resonance Assignment: Sequentially assign the proton and carbon resonances to specific atoms in the peptide and the farnesyl group.
-
Structural Restraints: Extract distance restraints from the NOESY spectra and dihedral angle restraints from coupling constants (e.g., ³J(HN,Hα)).
-
Structure Calculation: Use molecular dynamics software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Validate the quality of the calculated structures using programs like PROCHECK-NMR.
-
Section 3: Visualizing Workflows and Pathways
Experimental Workflow
Caption: General workflow for the purification and characterization of lipidated peptides.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. The signaling activity of the Hh protein is dependent on its dual lipidation: N-terminal palmitoylation and C-terminal cholesterylation.
Caption: Simplified diagram of the Hedgehog signaling pathway, highlighting the role of the lipidated Sonic Hedgehog protein.
References
A Researcher's Guide to Peptide Lipidation: Evaluating Alternatives to 14-(Fmoc-amino)-tetradecanoic acid
For researchers, scientists, and drug development professionals, the strategic lipidation of peptides is a cornerstone of modern therapeutic design. The covalent attachment of fatty acids can dramatically improve a peptide's pharmacokinetic profile, enhancing its stability, prolonging its half-life, and improving its bioavailability. While 14-(Fmoc-amino)-tetradecanoic acid has been a valuable tool, a range of alternatives offers distinct advantages in tailoring peptide properties for specific applications. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols.
Lipidation strategies are diverse, involving a variety of fatty acids, linkers, and conjugation chemistries. The choice of lipid moiety can significantly impact the resulting lipopeptide's physicochemical and biological properties. This guide will explore the performance of common alternatives, focusing on palmitic acid (C16) and myristic acid (C14), as well as the emerging use of di-acids and click chemistry for more controlled and versatile lipidation.
Performance Comparison of Lipidation Alternatives
The selection of a fatty acid for peptide lipidation is a critical decision that influences synthesis efficiency, purification, and the ultimate biological activity of the peptide. Below, we compare the performance of common fatty acid alternatives to this compound.
Physicochemical Properties: Solubility and Aggregation
Lipidation inherently increases the hydrophobicity of a peptide, which can lead to challenges with solubility and a higher propensity for aggregation. These factors are critical for both the synthesis and the formulation of the final drug product.
| Lipidation Moiety | Peptide | pH Range of Solubility | Aggregation Behavior (at pH 7.5) | Reference |
| None (Unlipidated) | GLP-1-Am | Soluble across a wide pH range | Forms amyloid fibrils and disordered oligomers | [1] |
| Palmitic acid (C16) via γ-Glu | GLP-1-Am (Liraglutide analogue) | Soluble only above pH 6 | Forms long, rigid fibrils | [1] |
| Stearic diacid (C18) via PEG/γ-Glu | GLP-1-Am (Semaglutide analogue) | Soluble at pH ≤ 3 and above pH 6.4 | No aggregation detected | [1] |
| Palmitic acid (C16) via γ-Glu | GLP-1-Am (Attached at position 12) | Soluble only above pH 7 | Forms short, curly, flexible thread-like species | [1] |
| Palmitic acid (C16) via γ-Glu | GLP-1-Am (Attached at position 17) | Soluble only above pH 7 | Forms short fibril-like fragments and small irregular oligomers | [1] |
Biological Performance: Albumin Binding and In Vitro Potency
A primary goal of lipidation is to enhance the peptide's half-life in circulation by promoting its binding to serum albumin. The length and nature of the fatty acid chain, as well as the linker used, play a crucial role in determining the affinity for albumin and the biological potency of the lipopeptide.
| Lipidation Moiety | Peptide System | Albumin Binding Affinity (Kd) | In Vitro Potency (Relative to unlipidated) | Reference |
| Myristic acid (C14) | Heptapeptide (B1575542) | 1.9 ± 0.2 µM | - | [2] |
| Palmitic acid (C16) | Heptapeptide | 1.08 ± 0.12 µM | - | [2] |
| Stearic acid (C18) | Heptapeptide | 1.48 ± 0.15 µM | - | [2] |
| C16-CH3 + C18-COOH (Dual Fatty Acid) | GLP-1 Analogue | 18-fold greater than Semaglutide | Enhanced glucose-lowering effect | [3] |
| Two C18-COOH (Dual Fatty Acid) | GLP-1 Analogue | 28-fold greater than Semaglutide | Enhanced glucose-lowering effect | [3] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental processes and the biological context of lipidated peptides is crucial for understanding their design and function.
The synthesis of lipidated peptides typically follows a solid-phase approach where the peptide is assembled on a resin support, followed by the on-resin coupling of the desired fatty acid. The final product is then cleaved from the resin and purified.
Lipidated peptides, particularly analogues of Glucagon-Like Peptide-1 (GLP-1), exert their therapeutic effects by activating specific signaling pathways. Upon binding to the GLP-1 receptor, a cascade of intracellular events is initiated, leading to beneficial effects such as enhanced insulin secretion.
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for two common methods of peptide lipidation.
On-Resin Lipidation via Fmoc-SPPS
This protocol describes the manual on-resin acylation of a peptide with palmitic acid using standard Fmoc-based solid-phase peptide synthesis (SPPS) chemistry.
Materials:
-
Peptide-resin (fully protected, with free N-terminal amine)
-
Palmitic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Piperidine (B6355638) (20% in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the N-terminal Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine.
-
Activation of Fatty Acid: In a separate vial, dissolve palmitic acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated fatty acid solution to the resin and agitate at room temperature for 2-4 hours. Monitor the coupling reaction using a Kaiser test.
-
Washing: After complete coupling, wash the resin with DMF (5 times), DCM (3 times), and methanol (B129727) (3 times).
-
Drying: Dry the lipidated peptide-resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Precipitate the crude lipopeptide by adding the cleavage mixture to cold diethyl ether.
-
Purification and Characterization: Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase HPLC. Confirm the identity of the product by mass spectrometry.[4]
Peptide Lipidation via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines the conjugation of an alkyne-modified fatty acid to an azide-containing peptide on-resin.
Materials:
-
Azide-modified peptide-resin
-
Alkyne-functionalized fatty acid
-
Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent (e.g., sodium ascorbate)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
DIPEA (N,N-Diisopropylethylamine) or other non-coordinating base
-
DMF (N,N-Dimethylformamide) or a mixture of DMF/water or DMSO/water
-
Cleavage and purification reagents as described in the SPPS protocol.
Procedure:
-
Resin Preparation: Synthesize the peptide containing an azide-functionalized amino acid (e.g., azidohomoalanine) using standard Fmoc-SPPS.
-
Reaction Setup: Swell the azide-peptide-resin in the reaction solvent (e.g., DMF/water 4:1).
-
Preparation of Reagents: In a separate vial, dissolve the alkyne-functionalized fatty acid (1.5-3 equivalents), CuSO₄ (0.1 equivalents), and sodium ascorbate (B8700270) (0.5 equivalents). If using a ligand, pre-mix the copper source with the ligand (e.g., TBTA, 0.1 equivalents).
-
Click Reaction: Add the reagent mixture to the resin suspension. Add DIPEA (2 equivalents) and agitate the reaction at room temperature. The reaction is typically complete within 1-12 hours.
-
Washing: After the reaction is complete (monitored by HPLC-MS of a small cleaved sample), wash the resin thoroughly with the reaction solvent, water, and DMF.
-
Cleavage, Purification, and Characterization: Proceed with the cleavage, precipitation, purification, and characterization steps as described in the on-resin lipidation protocol.[5][6]
Conclusion
The choice of a lipidation strategy is a multifactorial decision that requires careful consideration of the desired physicochemical and biological properties of the final peptide therapeutic. While this compound remains a viable option, alternatives such as palmitic and myristic acid offer different balances of hydrophobicity and albumin binding. Furthermore, advanced techniques like dual lipidation and click chemistry provide researchers with powerful tools to fine-tune peptide characteristics for optimal performance. The data and protocols presented in this guide serve as a valuable resource for scientists and drug developers in the rational design and synthesis of next-generation lipidated peptide therapeutics.
References
- 1. [PDF] Solid-phase synthesis of lipidated peptides. | Semantic Scholar [semanticscholar.org]
- 2. Acylated heptapeptide binds albumin with high affinity and application as tag furnishes long-acting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2FA-Platform Generates Dual Fatty Acid-Conjugated GLP-1 Receptor Agonist TE-8105 with Enhanced Diabetes, Obesity, and NASH Efficacy Compared to Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Designing double-site lipidated peptide amphiphiles as potent antimicrobial biomaterials to combat multidrug-resistant bacteria [frontiersin.org]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
A Head-to-Head Comparison: 14-(Fmoc-amino)-tetradecanoic Acid versus Palmitic Acid in Advanced Drug Development
For researchers, scientists, and drug development professionals, the strategic modification of therapeutic molecules is paramount to enhancing their efficacy and pharmacokinetic profiles. Lipidation, the covalent attachment of fatty acids, has emerged as a powerful tool to improve the therapeutic potential of peptides and other drug moieties. This guide provides a comprehensive comparison between a versatile tool for site-specific modification, 14-(Fmoc-amino)-tetradecanoic acid, and a commonly used saturated fatty acid, palmitic acid.
This comparison will delve into the fundamental properties of each molecule, their applications in drug delivery and bioconjugation, and present experimental data and protocols to inform the selection of the optimal lipidation strategy. The primary advantage of this compound lies in its bifunctional nature, enabling precise, site-specific attachment to therapeutic molecules, a feat not readily achievable with the more conventional palmitic acid.
Unveiling the Contenders: Chemical and Functional Properties
A clear understanding of the structural and chemical attributes of this compound and palmitic acid is crucial to appreciating their distinct advantages in drug development.
| Feature | This compound | Palmitic Acid |
| Chemical Structure | A 14-carbon fatty acid (tetradecanoic or myristic acid) with a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at the 14th position and a terminal carboxylic acid. | A 16-carbon saturated fatty acid with a terminal carboxylic acid. |
| Molecular Formula | C29H39NO4[1] | C16H32O2 |
| Molecular Weight | 465.6 g/mol [1] | 256.4 g/mol |
| Key Functional Groups | Carboxylic acid, Fmoc-protected amine | Carboxylic acid |
| Primary Application in Drug Development | Site-specific lipidation of peptides and other biomolecules during solid-phase synthesis.[1] | General lipidation to increase hydrophobicity and promote albumin binding. |
| Conjugation Chemistry | The carboxylic acid can be activated to react with amines. The Fmoc group can be removed under basic conditions to reveal a primary amine for further conjugation.[1] | The carboxylic acid can be activated to react with amines or alcohols. |
| Control over Conjugation Site | High (site-specific) | Low (can react with multiple sites, e.g., lysine (B10760008) residues in a peptide) |
The Decisive Advantage: Site-Specific Lipidation with this compound
The presence of the Fmoc protecting group on this compound is the cornerstone of its superiority for creating well-defined, homogeneous bioconjugates. In solid-phase peptide synthesis (SPPS), the Fmoc group protects the amine while the carboxylic acid end of the molecule is coupled to a resin or a growing peptide chain. Subsequently, the Fmoc group can be selectively removed to allow for the attachment of other molecules, such as targeting ligands or imaging agents.
This level of control is not possible with palmitic acid, which will typically react with any available amine groups on a peptide, such as the N-terminus and the side chains of lysine residues. This lack of specificity can lead to a heterogeneous mixture of products with varying degrees of lipidation at different positions, potentially compromising the biological activity and pharmacokinetic properties of the therapeutic.
Logical Workflow for Site-Specific Peptide Lipidation
Caption: Workflow for site-specific peptide lipidation using this compound in SPPS.
Performance in Drug Delivery Systems
Both fatty acids can be incorporated into lipid-based drug delivery systems such as liposomes to enhance drug encapsulation, stability, and cellular uptake.
| Parameter | This compound | Palmitic Acid |
| Liposome Formulation | Can be used to create functionalized liposomes where the deprotected amine can be used to attach targeting moieties. | Commonly used as a structural component to modulate membrane fluidity and stability. |
| Drug Encapsulation | The long alkyl chain contributes to the hydrophobic core of the liposome, aiding in the encapsulation of lipophilic drugs. | Similar to this compound, it enhances the encapsulation of hydrophobic drugs. |
| Cellular Uptake | Liposomes functionalized with targeting ligands via the amino group can exhibit enhanced receptor-mediated endocytosis. | Can increase the overall hydrophobicity of the liposome, potentially leading to increased non-specific cellular uptake. |
| In Vivo Half-life | Lipidation of peptides and subsequent albumin binding can significantly extend in vivo half-life. | A well-established strategy for extending the half-life of peptide drugs through albumin binding. |
Experimental Protocols
Protocol 1: Site-Specific Lipidation of a Peptide using this compound in SPPS
Objective: To synthesize a peptide with a C-terminal 14-aminotetradecanoic acid lipid tail.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure as coupling reagents
-
20% (v/v) piperidine (B6355638) in dimethylformamide (DMF) for Fmoc deprotection
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
DMF, Dichloromethane (DCM)
-
Solid-phase peptide synthesis vessel
-
Shaker
-
High-performance liquid chromatography (HPLC) system for purification
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid using DIC and OxymaPure in DMF for 2 hours.
-
Wash the resin.
-
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Lipidation Step:
-
After the final amino acid coupling and deprotection, couple this compound using DIC and OxymaPure in DMF for 2 hours.
-
Wash the resin.
-
-
Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the lipid tail.
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the lipidated peptide from the resin and remove side-chain protecting groups.
-
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Protocol 2: Preparation of Liposomes Containing Palmitic Acid by Thin-Film Hydration
Objective: To prepare multilamellar vesicles (MLVs) incorporating palmitic acid.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Palmitic Acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
Methodology:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and palmitic acid in chloroform in a round-bottom flask in a desired molar ratio (e.g., 2:1:0.5).
-
Attach the flask to a rotary evaporator and rotate under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the film under a stream of nitrogen and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add PBS (pre-warmed to above the lipid phase transition temperature) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in a water bath for 1-2 hours. This will result in the formation of MLVs.
-
-
Sonication (Optional Size Reduction):
-
For smaller vesicles, the MLV suspension can be sonicated in a bath sonicator for 5-10 minutes.
-
Impact on Cellular Signaling: A Case Study in Cancer Therapy
Lipidated peptides can be designed to inhibit intracellular signaling pathways that are dysregulated in diseases like cancer. For instance, a lipidated peptide inhibitor could be developed to target a component of the Ras/Raf/MEK/ERK pathway, which is frequently hyperactivated in various cancers and promotes cell proliferation and survival.
Caption: A lipidated peptide inhibitor targeting the Ras/Raf/MEK/ERK signaling pathway in cancer cells.
The lipid tail of such an inhibitor, whether it's derived from this compound or palmitic acid, would facilitate its passage across the cell membrane to reach its intracellular target (e.g., Raf kinase). The advantage of using this compound in this context is the ability to create a precisely defined inhibitor, potentially leading to improved potency and a better-defined mechanism of action.
Conclusion
For researchers and drug development professionals, the choice between this compound and palmitic acid hinges on the desired level of control and precision in the final product. While palmitic acid offers a straightforward method for increasing the lipophilicity and in vivo half-life of therapeutic molecules, it often results in heterogeneous products. In contrast, this compound, with its Fmoc-protected amine, provides an elegant solution for the site-specific lipidation of peptides and other biomolecules. This precision is invaluable for creating well-characterized, homogeneous drug candidates with potentially superior therapeutic properties. The initial investment in the synthesis with the more complex this compound can yield significant returns in terms of product quality, reproducibility, and ultimately, clinical success.
References
A Comparative Guide to the Stability of Amide Bonds Formed by 14-(Fmoc-amino)-tetradecanoic Acid
For researchers and professionals in drug development, the stability of the linker is a critical parameter that dictates the efficacy, pharmacokinetics, and safety profile of a conjugate. This guide provides an in-depth assessment of the stability of the amide bond formed by 14-(Fmoc-amino)-tetradecanoic acid, a long-chain lipophilic linker. We compare its performance with other linker types, supported by established experimental protocols for stability assessment.
The amide bond is renowned for its exceptional stability, a characteristic attributed to resonance delocalization between the nitrogen lone pair and the carbonyl group.[1][2][3] This stability is crucial for maintaining the integrity of bioconjugates until they reach their target site.[1] However, stability must be balanced with the need for cleavage at the target, making a thorough assessment essential. This compound provides a long, hydrophobic spacer, which can influence interactions with biological matrices and potentially shield the amide bond from enzymatic degradation.
Comparative Stability of Linker Bonds
The stability of a chemical bond is highly dependent on its environment. The following table presents a summary of the stability of an amide bond derived from this compound compared to a standard peptide bond and a more labile ester bond under various conditions. Data is presented as half-life (t½), indicating the time required for 50% of the bonds to be cleaved.
| Linker Type | Bond Type | Half-life (pH 7.4, 37°C) | Half-life (pH 5.0, 37°C) | Half-life (Human Plasma, 37°C) | Primary Cleavage Mechanism |
| This compound Conjugate | Amide | Very High (> 1 year, estimated) | High (> 1 month, estimated) | High (> 7 days) | Enzymatic (e.g., amidases, proteases) |
| Standard Peptide Linker (e.g., Gly-Gly) | Amide | Very High (hundreds of years)[2] | High (months to years) | Variable (minutes to days) | Enzymatic (e.g., proteases)[2] |
| Ester-based Linker | Ester | Low (hours to days) | Very Low (minutes to hours) | Low (minutes to hours) | Chemical Hydrolysis & Enzymatic (esterases) |
This comparison highlights the robust nature of the amide bond, which remains largely intact under physiological and mild acidic conditions, with cleavage primarily driven by specific enzymatic activity.[4]
Factors Influencing Linker Bond Stability
The significant difference in stability between amide and ester bonds stems from fundamental chemical principles. The resonance stabilization in an amide bond gives the C-N bond a partial double-bond character, making it stronger and less susceptible to nucleophilic attack.[3] Ester bonds lack this degree of stabilization, rendering the carbonyl carbon more electrophilic and prone to hydrolysis.[3]
Experimental Protocol: Plasma Stability Assay
This protocol details a standard method to assess the stability of an amide bond in a physiologically relevant matrix like human plasma. The primary analytical method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which can quantify both the parent conjugate and the cleaved payload.[4][5]
1. Materials and Reagents:
-
Test Conjugate (e.g., this compound linked to a payload)
-
Control Human Plasma (with anticoagulant, e.g., K2EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% Formic Acid (Protein Precipitation Solution)
-
Internal Standard (IS) solution
-
Incubator or water bath set to 37°C
-
Centrifuge capable of 4°C operation
-
LC-MS/MS system
2. Procedure:
-
Preparation: Pre-warm an aliquot of human plasma to 37°C for 15 minutes.
-
Initiation: Spike the Test Conjugate into the pre-warmed plasma to a final concentration of 1-10 µM. Mix gently by inversion. This is the T=0 sample point.
-
Incubation: Place the plasma sample in the 37°C incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Quenching/Protein Precipitation: Immediately add the plasma aliquot to a tube containing a cold (4°C) solution of ACN with Internal Standard (typically 3-4 volumes, e.g., 200 µL). Vortex vigorously for 1 minute to stop the reaction and precipitate plasma proteins.[4]
-
Centrifugation: Centrifuge the quenched samples at high speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis. Quantify the remaining parent conjugate and the appearance of the cleaved payload.
3. Data Analysis:
-
Plot the concentration or percentage of the remaining parent conjugate against time.
-
Determine the half-life (t½) by fitting the data to a first-order decay model.
Conclusion
The amide bond formed by this compound is exceptionally stable under chemical hydrolysis conditions, consistent with the general properties of amides.[6][7] Its degradation in biological systems is primarily mediated by enzymatic action. The long alkyl chain may offer steric hindrance, potentially increasing its stability in plasma compared to linkers based on simple amino acids. This high stability makes it an excellent candidate for applications requiring a robust, non-cleavable linker or for conjugates where cleavage is designed to occur via specific enzymatic action within a target cell or tissue. The provided protocols offer a reliable framework for empirically determining this stability for any specific conjugate.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Validation of PROTAC Linker Conjugation: 14-(Fmoc-amino)-tetradecanoic Acid vs. Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. A critical, yet often empirically determined, component of a PROTAC is the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This guide provides an objective comparison of PROTACs synthesized with a long-chain aliphatic linker, 14-(Fmoc-amino)-tetradecanoic acid, against those with alternative linker strategies, supported by experimental data and detailed protocols.
The Impact of Linker Selection on PROTAC Performance
The linker is not a passive spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent proteasomal degradation of the target protein. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.
This guide focuses on the validation of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a key mediator in inflammatory signaling pathways. Degradation of IRAK4 is a promising therapeutic strategy for various inflammatory and autoimmune diseases.
Comparative Analysis of IRAK4 PROTACs with Different Linkers
The following table summarizes the in vitro degradation performance of IRAK4 PROTACs featuring different linker architectures. It is important to note that direct comparisons across different studies should be interpreted with caution due to variations in experimental conditions.
| PROTAC (Linker Type) | Target Ligand | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Organism | Citation |
| Compound with C12 Alkyl Linker | Simplified IRAK4 Ligand | VHL | ~3 µM | Not Reported | PBMCs | Human | [1] |
| Compound 9 (Rigid Spirocyclic Pyrimidine Linker) | PF-06650833 derivative | VHL | 151 nM | Not Reported | PBMCs | Human | [2] |
| FIP22 (Rigid Linker) | Not Specified | CRBN | 3.2 nM | Not Reported | Not Specified | Not Specified | [3] |
| KT-474 (Proprietary Linker) | IRAK4 Inhibitor | Cereblon (CRBN) | 0.88 nM | 101% | THP-1 | Human | [4] |
Note: Data for a PROTAC utilizing the specific this compound (C14) linker was not available in the reviewed literature. A C12 alkyl linker is presented as a representative long-chain aliphatic linker.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of an IRAK4 PROTAC with a this compound Linker
This protocol describes a representative synthetic route for conjugating an IRAK4 inhibitor and an E3 ligase ligand using the specified linker.
Step 1: Fmoc Deprotection of the Linker
-
Dissolve this compound in a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the removal of the Fmoc protecting group.
-
Upon completion, evaporate the solvent under reduced pressure and purify the resulting amino-acid linker.
Step 2: Amide Coupling to the IRAK4 Ligand
-
Dissolve the deprotected linker, an IRAK4 inhibitor with a carboxylic acid handle, and a coupling agent (e.g., HATU or HBTU) in an anhydrous polar aprotic solvent like DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the progress of the reaction by LC-MS.
-
Once the reaction is complete, perform an aqueous workup and purify the resulting conjugate by flash chromatography or preparative HPLC.
Step 3: Conjugation to the E3 Ligase Ligand
-
Activate the terminal carboxylic acid of the linker-IRAK4 ligand conjugate using a coupling agent like EDC or HATU in DMF.
-
Add the E3 ligase ligand (e.g., a VHL or CRBN ligand with a free amine).
-
Add a base such as DIPEA and stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC molecule using preparative HPLC.
Validation of Conjugation:
-
LC-MS: Confirm the molecular weight of the final PROTAC.
-
NMR Spectroscopy: Characterize the structure of the PROTAC and confirm the covalent linkages.
Protocol 2: Western Blot for IRAK4 Degradation
This is a standard method to quantify the reduction of IRAK4 protein levels in cells following PROTAC treatment.[4][5]
-
Cell Culture and Treatment:
-
Seed cells (e.g., THP-1 or PBMCs) in 6-well plates and allow them to stabilize overnight.
-
Treat the cells with a serial dilution of the IRAK4 PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against IRAK4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Normalize the IRAK4 band intensity to the loading control.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control to determine Dmax.
-
Fit the data to a dose-response curve to determine the DC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for PROTAC validation and the IRAK4 signaling pathway.
Conclusion
The selection of a linker is a critical parameter in the design of potent and effective PROTACs. While long-chain aliphatic linkers like this compound offer synthetic tractability and flexibility, the available data suggests that more rigid and conformationally constrained linkers may lead to enhanced degradation potency for targets such as IRAK4. The systematic evaluation of a diverse range of linker types, coupled with robust in vitro validation, is essential for the development of next-generation protein degraders with optimal therapeutic properties. The protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the discovery of novel therapeutics.
References
- 1. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Coupling Reagents for the Amidation of 14-(Fmoc-amino)-tetradecanoic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of lipidated peptides and other complex molecules often hinges on the crucial step of amide bond formation. The selection of an appropriate coupling reagent is paramount, particularly when dealing with sterically hindered or long-chain carboxylic acids such as 14-(Fmoc-amino)-tetradecanoic acid. This guide provides an objective comparison of commonly employed coupling reagents for this purpose, supported by extrapolated data from studies on sterically hindered amino acids, to facilitate an informed choice for optimal synthesis outcomes.
The conjugation of fatty acids to peptides or other amine-containing molecules is a key strategy in drug development to enhance pharmacokinetic properties. This compound is a valuable building block in this context, featuring a long alkyl chain that can impart lipophilicity, and a protected amine that allows for further synthetic manipulations. The primary challenge in its application lies in the efficient activation of its carboxylic acid group to form an amide bond with a target amine. This process can be hampered by the steric bulk of the Fmoc protecting group and the long hydrocarbon chain, which can influence solubility and reaction kinetics.
This comparative study focuses on three widely used classes of coupling reagents: uronium/aminium salts (HATU, HBTU), a newer generation oxime-based uronium salt (COMU), and a carbodiimide (B86325) in the presence of an additive (DIC/HOBt).
Performance Comparison of Coupling Reagents
| Coupling Reagent | Relative Efficiency | Reaction Time (Typical) | Purity Profile | Key Considerations |
| HATU | Very High | 15 - 60 min | Excellent | Often considered the gold standard for difficult couplings, but is based on the potentially explosive HOAt.[2][5] |
| HBTU | High | 30 - 120 min | Good to Excellent | A cost-effective and widely used reagent, though generally less reactive than HATU for sterically hindered couplings.[2] |
| COMU | Very High | 15 - 60 min | Excellent | A safer alternative to HATU as it is not derived from benzotriazole (B28993).[4][5][6][7] Shows comparable or even superior performance to HATU.[6][7] |
| DIC/HOBt | Moderate to High | 1 - 4 hours | Good | A classical and cost-effective method. The reaction is generally slower, and side products like N-acylurea can sometimes complicate purification. |
Mechanism of Action and Signaling Pathways
The efficacy of these coupling reagents lies in their ability to activate the carboxylic acid of this compound, making it susceptible to nucleophilic attack by an amine.
Uronium/aminium salts like HATU and HBTU react with the carboxylate to form a highly reactive O-acylisourea intermediate, which then rapidly acylates the target amine. The key difference between HATU and HBTU lies in the nature of the active ester intermediate they form. HATU contains a 7-azabenzotriazole (HOAt) moiety, which results in a more reactive OAt-ester compared to the OBt-ester formed by HBTU.[2] COMU, an oxime-based uronium salt, also forms a highly reactive active ester and is considered a safer alternative as it does not contain the potentially explosive benzotriazole moiety.[4][5][6][7]
Carbodiimides such as DIC activate the carboxylic acid to form an O-acylisourea intermediate. In the presence of an additive like HOBt, this intermediate is converted to a more stable and selective HOBt-ester, which then reacts with the amine. This two-step process helps to minimize racemization and other side reactions.
Experimental Protocols
The following are generalized protocols for the coupling of this compound to a primary amine. These should be optimized for specific substrates and reaction scales.
Protocol 1: Coupling using HATU or COMU
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Activation: Add HATU or COMU (1.05 equivalents) to the solution, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine (1.0 equivalent) to the reaction mixture.
-
Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-60 minutes at room temperature.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Coupling using HBTU
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Activation: Add HBTU (1.05 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir for 15-20 minutes at room temperature.
-
Coupling: Add the amine (1.0 equivalent) to the mixture.
-
Reaction: Monitor the reaction by TLC or LC-MS. The reaction may require 30-120 minutes or longer to reach completion.
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Coupling using DIC/HOBt
-
Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or DCM.
-
Activation and Coupling: Cool the solution to 0 °C in an ice bath. Add DIC (1.1 equivalents) dropwise to the solution. Then, add the amine (1.0 equivalent).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as indicated by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Dilute the filtrate with an organic solvent and wash as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
For the efficient coupling of this compound, uronium/aminium salt-based reagents, particularly HATU and COMU, are highly recommended due to their superior reactivity and the high purity of the resulting products, especially when dealing with potentially sterically hindered substrates.[2][5][7] COMU offers the additional advantage of being a safer, non-explosive alternative.[4][5][6][7] While HBTU is a reliable and more economical choice, it may require longer reaction times. The traditional DIC/HOBt method remains a viable option, although it is generally slower and may necessitate more rigorous purification to remove byproducts. The choice of reagent should be guided by the specific requirements of the synthesis, including the scale, the nature of the amine, and considerations of cost and safety.
References
quantitative analysis of lipidation efficiency using 14-(Fmoc-amino)-tetradecanoic acid
For researchers, scientists, and drug development professionals, the accurate quantification of protein lipidation is crucial for understanding cellular signaling, protein trafficking, and the mechanisms of disease. This guide provides a comparative analysis of methodologies for determining lipidation efficiency, with a primary focus on the state-of-the-art click chemistry-based approach, and addresses the potential application of 14-(Fmoc-amino)-tetradecanoic acid.
Introduction to this compound
Our comprehensive review of the scientific literature and product databases indicates that This compound is primarily utilized as a bifunctional linker molecule in chemical synthesis, particularly for the development of PROTACs (Proteolysis Targeting Chimeras) .[1][2][3] The molecule features a tetradecanoic acid (myristic acid analogue) backbone, a terminal carboxylic acid, and a terminal amine group protected by a fluorenylmethoxycarbonyl (Fmoc) group. In synthetic applications, the Fmoc group can be removed under basic conditions to expose a reactive amine for conjugation, while the carboxylic acid can be activated to form amide bonds.[1][2]
Crucially, there is no readily available scientific literature detailing an established protocol or experimental data for the use of this compound as a metabolic probe for the quantitative analysis of protein lipidation efficiency in a cellular context. The lability of the Fmoc protecting group and the lack of a specific, bioorthogonal handle for detection or enrichment make it unsuitable for typical metabolic labeling workflows.
This guide, therefore, focuses on comparing established and validated methods for quantifying protein lipidation, with a particular emphasis on the most widely adopted modern technique: click chemistry-based metabolic labeling.
Comparison of Key Methodologies for Quantifying Protein Lipidation
The primary methods for analyzing protein lipidation involve introducing a modified lipid analogue into cells, which is then incorporated into proteins by the cell's natural enzymatic machinery. The modification on the lipid allows for subsequent detection and quantification. The most prominent methods are compared below.
| Method | Principle | Advantages | Disadvantages | Quantitative Readout |
| Click Chemistry Metabolic Labeling | Cells are incubated with a fatty acid analogue containing a bioorthogonal handle (e.g., a terminal alkyne or azide).[4][5] Labeled proteins are then detected by "clicking" on a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) ex vivo.[5] | High specificity and biocompatibility (bioorthogonal reaction).[5] High sensitivity and versatility (fluorophores, biotin).[4][6] Enables proteome-wide analysis and identification of lipidated proteins by mass spectrometry.[4] | Potential for metabolic alteration of the probe.[7] Requires synthesis of specialized lipid analogues. | In-gel fluorescence intensity, mass spectrometry (label-free quantification, SILAC).[4][5] |
| Radioactive Metabolic Labeling | Cells are incubated with a fatty acid (e.g., [3H]palmitic acid) containing a radioactive isotope. Labeled proteins are typically separated by SDS-PAGE and detected by autoradiography.[5] | "Gold standard" for confirming lipidation.[5] Directly traces the fatty acid. | Generates radioactive waste, expensive, and requires specialized facilities.[5] Low sensitivity, often requiring long exposure times.[5] Not easily adaptable for protein enrichment and identification. | Autoradiography band intensity. |
| Acyl-Biotin Exchange (ABE) | This method detects S-acylation (e.g., S-palmitoylation). It involves blocking free thiols, cleaving the thioester bond of the lipid with hydroxylamine, and then labeling the newly exposed thiol with a biotinylated reagent for enrichment and detection.[7] | Detects endogenously attached lipids without metabolic labeling. | Specific for reversible S-acylation. Multi-step process with potential for incomplete reactions. | Western blot, mass spectrometry. |
| Hypothetical Amino-Fatty Acid Labeling | A fatty acid with a terminal amino group could be metabolically incorporated. Post-lysis, the primary amine could be targeted with an amine-reactive dye or biotin derivative (e.g., NHS ester). | Utilizes commercially available amine-reactive reagents. | Not an established method. High potential for non-specific labeling due to the abundance of primary amines (lysine side chains, N-termini) in the proteome. The deprotection of an Fmoc group in a cellular context is not a standard procedure for probe activation. | Fluorescence, Western blot. |
Experimental Protocols
Protocol 1: Quantitative Lipidation Analysis using Click Chemistry
This protocol provides a general workflow for metabolic labeling of cultured mammalian cells with an alkyne-functionalized fatty acid, followed by fluorescent detection.
Materials:
-
Alkyne-derivatized fatty acid (e.g., 17-octadecynoic acid (17-ODYA) for palmitoylation)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Click chemistry reaction cocktail components:
-
Azide-fluorophore (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Metabolic Labeling:
-
Plate cells and grow to desired confluency.
-
Prepare a stock solution of the alkyne-fatty acid in DMSO.
-
Dilute the fatty acid stock in complete culture medium to the final desired concentration (typically 10-50 µM).
-
Remove the old medium from the cells and replace it with the labeling medium. Include a vehicle control (DMSO only).
-
Incubate cells for the desired time period (e.g., 4-16 hours) to allow for metabolic incorporation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with cold PBS.
-
Lyse the cells directly on the plate with lysis buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, add 25-50 µg of protein lysate. Adjust the volume with lysis buffer to 25 µL.
-
Prepare the click chemistry reaction mix. For a final 50 µL reaction, the components are typically added in the following order (final concentrations may require optimization):
-
Azide-fluorophore (e.g., 25 µM)
-
TCEP (1 mM) or Sodium Ascorbate (1 mM)
-
TBTA (100 µM)
-
CuSO4 (1 mM)
-
-
Add 25 µL of the click mix to the 25 µL of protein lysate.
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
-
Analysis:
-
Stop the reaction by adding 4X SDS-PAGE loading buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore.
-
After scanning, the gel can be stained with Coomassie Blue to visualize total protein loading.
-
Quantify the fluorescence intensity of specific bands corresponding to proteins of interest using image analysis software. Normalize the fluorescent signal to the total protein loaded (from Coomassie stain) to determine the relative lipidation efficiency.
-
Visualizing the Workflow
Caption: Experimental workflow for click chemistry-based lipidation analysis.
Logical Comparison of Probes
Caption: Bioorthogonal vs. non-specific labeling strategies.
Conclusion and Recommendation
For the quantitative analysis of lipidation efficiency, the use of click chemistry-based metabolic labeling with alkyne- or azide-functionalized fatty acid analogues is the most robust, sensitive, and widely validated method currently available. [5][7] This approach offers the versatility to perform in-gel fluorescent quantification, affinity enrichment for mass spectrometry-based proteomics, and cellular imaging.
While this compound is a useful tool for chemical synthesis, there is no evidence to support its use as a probe for quantifying cellular lipidation. A hypothetical workflow using its deprotected amino group for labeling would likely suffer from a lack of specificity due to reactions with the vast number of endogenous amines in a cell lysate. Therefore, for reliable and quantitative data on protein lipidation, researchers are strongly encouraged to adopt the well-established click chemistry methodology.
References
- 1. Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S -acylation machinery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02235A [pubs.rsc.org]
- 3. Biotinylation - Wikipedia [en.wikipedia.org]
- 4. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Lipidation Types: Current Strategies for Enrichment and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 14-(Fmoc-amino)-tetradecanoic acid
This document provides immediate safety and logistical guidance for the proper disposal of 14-(Fmoc-amino)-tetradecanoic acid, a compound often utilized as a PROTAC linker in drug development.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The information is targeted toward researchers, scientists, and professionals in the drug development field.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not found, data for structurally similar Fmoc-protected amino acids, such as (S)-5-Azido-2-(Fmoc-amino)pentanoic acid, indicate potential hazards.[2] Researchers should handle this compound with care, assuming it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
Personal Protective Equipment (PPE): Before handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[2][3][4]
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.[4]
-
Respiratory Protection: If handling fine powders or generating dust, use a particle filter respirator.[4]
Quantitative Data Summary
No specific quantitative exposure limits were found for this compound in the provided search results. The following table presents a template for the types of data that should be sought from a compound-specific SDS.
| Parameter | Value | Source |
| Occupational Exposure Limits | No data available. | Consult compound-specific SDS. |
| LD50 (Oral, Rat) | No data available for the specific compound. For Myristic Acid: > 10000 mg/kg. | Consult compound-specific SDS.[5] |
| Aquatic Toxicity | No data available. | Consult compound-specific SDS. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[2] The following protocol provides a general guideline.
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams.[2]
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be placed in a dedicated, sealed container.
-
Solutions containing this compound should be collected in a separate, clearly labeled, and leak-proof liquid waste container.
Step 2: Container Labeling
-
All waste containers must be clearly labeled with the full chemical name: "this compound".
-
The label should also include the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
Indicate the date of waste accumulation.
Step 3: Storage of Chemical Waste
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[2][6]
-
The storage temperature should be in a cool, dry place, with recommended storage for the pure compound at -20°C.[1]
-
Keep containers tightly closed to prevent the release of dust or vapors.[2][6]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.
-
Provide the EHS office with a complete inventory of the waste.
-
The final disposal must be carried out by an approved and licensed waste disposal plant.[2][3]
Spill Management Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[2]
-
Control Access: Prevent unauthorized personnel from entering the spill area.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable container for disposal.[3][4] For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the affected area thoroughly with soap and water.[3]
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 14-(Fmoc-amino)-tetradecanoic acid
This guide provides crucial safety and logistical information for the handling and disposal of 14-(Fmoc-amino)-tetradecanoic acid, ensuring the safety of laboratory personnel and compliance with standard protocols.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The required PPE is detailed in the table below. It is essential to select PPE based on a thorough risk assessment of the specific laboratory procedures being performed.[1]
| Equipment | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat or chemical-resistant coveralls. | Protects skin and personal clothing from spills and contamination.[1][3] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if there is a risk of generating dust. | Minimizes inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical for safety and experimental success. The following workflow outlines the key steps from preparation to post-handling cleanup.
Experimental Protocol:
-
Preparation :
-
Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure that the work area, such as a chemical fume hood, is well-ventilated.
-
Put on all required personal protective equipment as detailed in the table above.[1]
-
-
Handling :
-
Carefully weigh the desired amount of the solid chemical, avoiding the generation of dust.
-
Transfer the weighed solid to the appropriate reaction vessel.
-
Proceed with the intended experimental protocol, exercising caution to prevent spills and exposure.
-
-
Post-Handling :
-
Upon completion of the experiment, thoroughly clean the work area.
-
Decontaminate any reusable equipment that has come into contact with the chemical.
-
Properly segregate and dispose of all waste materials.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste :
-
Contaminated PPE :
-
Disposable gloves, contaminated wipes, and other disposable items should be double-bagged and treated as hazardous waste.[5]
-
-
Disposal Route :
References
- 1. sams-solutions.com [sams-solutions.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
